Neochlorogenic acid methyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H20O9 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1 |
InChI Key |
MZNIJRAPCCELQX-NYCIAPANSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Activities of Neochlorogenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Neochlorogenic acid methyl ester, a derivative of the naturally occurring phenolic compound neochlorogenic acid, has garnered interest in the scientific community for its diverse biological activities. This document provides a comprehensive overview of its known effects, supported by quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways. This guide is intended to serve as a technical resource for professionals engaged in pharmacological research and drug discovery.
Overview of Biological Activities
This compound has been identified as a bioactive compound in various plant species, including Artemisia capillaris, black chokeberry (Aronia melanocarpa), and the flowers of Lonicera japonica.[1][2] Research has demonstrated its involvement in several key biological processes, including antiviral, antioxidant, chemopreventive, and anticancer activities.
Antiviral Activity: Hepatitis B Virus (HBV)
This compound has been investigated for its potential to inhibit the hepatitis B virus. However, studies indicate that its efficacy is significantly lower than its non-esterified parent compound, neochlorogenic acid. Research involving chlorogenic acid analogues isolated from Artemisia capillaris found that while the non-esterified compounds showed potent activity against HBV DNA replication, the esterified versions, including this compound, exhibited dramatically decreased anti-HBV activity.[1] This suggests that the free carboxyl group on the quinic acid moiety is crucial for this particular biological function.[1]
Despite the reduced potency, one study noted that treatment of HepG 2.2.15 cells with this compound at a concentration of 144.7 µM resulted in a significant decrease in HBV DNA replication activity and reduced secretions of HBsAg and HBeAg without showing cellular toxicity.[3]
| Compound | Assay | Cell Line | Parameter | Result |
| This compound | Anti-HBV Assay | HepG 2.2.15 | Inhibition of HBV DNA replication, HBsAg/HBeAg secretion | Activity significantly decreased at 144.7 µM |
The anti-HBV activity is typically evaluated using the HepG 2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome.
-
Cell Culture: HepG 2.2.15 cells are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, 100 mg/mL G418 (to maintain HBV plasmid expression), and standard antibiotics (penicillin/streptomycin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: Cells are seeded in plates and treated with various concentrations of this compound (e.g., 144.7, 312.5, 2488.4, 2916.2 nM) dissolved in DMSO for a period of 72 hours. The final DMSO concentration is kept non-toxic (e.g., <0.1%).[3]
-
Antigen Secretion Analysis: The levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
HBV DNA Replication Analysis: Total DNA is extracted from the cells. The level of HBV DNA replication is monitored by real-time quantitative PCR (qPCR) using primers specific to the HBV genome.
-
Cytotoxicity Assessment: The viability of the HepG 2.2.15 cells after compound treatment is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure the observed antiviral effects are not due to cell death.[1][3]
Chemopreventive Activity: Quinone Reductase Induction
This compound has demonstrated notable activity as an inducer of quinone reductase (QR), a phase II detoxification enzyme that plays a critical role in protecting cells against carcinogens and oxidative stress. This activity suggests potential for use as a chemopreventive agent.
| Compound | Assay | Parameter | Result | Source Organism |
| This compound | Quinone Reductase Induction | CD Value | 6.7 µM | Aronia melanocarpa (Black Chokeberry) |
CD (Concentration to Double) Value: The concentration of the compound required to double the specific activity of quinone reductase.[1][2][4]
This assay measures the ability of a compound to induce the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR1) in cultured cells, typically murine hepatoma (Hepa 1c1c7) cells.
-
Cell Culture: Hepa 1c1c7 cells are grown in α-MEM medium supplemented with 10% fetal bovine serum and maintained under standard cell culture conditions.
-
Compound Treatment: Cells are plated in 96-well plates. After allowing them to attach, the medium is replaced with fresh medium containing various concentrations of this compound. The cells are incubated for 48 hours.
-
Cell Lysis: After incubation, the medium is removed, and the cells are lysed by adding a digitonin (B1670571) solution.
-
Enzyme Activity Measurement: The QR activity in the cell lysate is measured spectrophotometrically. The reaction mixture includes cell lysate, an appropriate buffer (e.g., Tris-HCl), FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and menadione (B1676200) (as the substrate). The reduction of a redox dye (e.g., MTT) by QR is monitored by measuring the absorbance change at a specific wavelength (e.g., 610 nm).
-
Protein Quantification: The total protein content in each well is determined using a standard protein assay (e.g., crystal violet staining) to normalize the QR activity.
-
Data Analysis: The specific activity of QR is calculated and plotted against the compound concentration to determine the CD value.
Antioxidant Activity
This compound is recognized for its antioxidant properties, contributing to its potential health benefits.[1][2][4] It participates in scavenging free radicals, although specific quantitative data distinguishing it from other chlorogenic acid isomers in various assays is not extensively detailed in the reviewed literature. One study investigating constituents of black chokeberry fruits noted that while 17 compounds showed significant antioxidant activity in a hydroxyl radical-scavenging assay, the most potent was hyperin (ED50 = 0.17 μM).[1] While this compound was identified as a constituent, its specific ED50 was not reported in the abstract.[1]
This assay evaluates the ability of a compound to neutralize hydroxyl radicals (•OH), which are highly reactive oxygen species.
-
Reaction Mixture Preparation: The reaction is typically carried out in a phosphate (B84403) buffer. The mixture contains EDTA, FeCl₃, ascorbic acid, H₂O₂, and deoxyribose (as the detector molecule).
-
Initiation of Radical Generation: The Fenton reaction is initiated by adding the reagents, which generates hydroxyl radicals. These radicals attack the deoxyribose.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations to compete with deoxyribose for the hydroxyl radicals.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
Quantification of Deoxyribose Degradation: The reaction is stopped by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA). The mixture is heated (e.g., at 95°C) to allow malondialdehyde (a product of deoxyribose degradation) to react with TBA, forming a pink chromogen.
-
Measurement: The absorbance of the resulting pink solution is measured spectrophotometrically (e.g., at 532 nm). A decrease in absorbance in the presence of the test compound indicates scavenging activity. The ED50 value (the concentration required to inhibit 50% of deoxyribose degradation) is then calculated.
Anticancer Activity: Oral Squamous Cell Carcinoma (OSCC)
Recent research indicates that this compound can enhance the antitumor effects of certain chemotherapeutic agents. A study demonstrated that it significantly potentiated the suppressive effects of Pingyangmycin (PYM), a DNA-damaging agent, on OSCC cell proliferation and apoptosis.[5] The mechanism appears to involve the regulation of Topoisomerase II Alpha (TOP2A).
-
Synergistic Effect: Co-treatment of OSCC cells with this compound and PYM resulted in enhanced inhibition of cell proliferation and a greater induction of apoptosis compared to PYM treatment alone.[5]
-
Cell Cycle Arrest: The combination therapy was more effective at arresting the cell cycle in the G0/G1 phase by regulating the CDK1/Cyclin B1 complex.[5]
-
Mechanism of Action: The study suggests that this compound exerts its effect by regulating TOP2A, which was shown to interact with CDK1. Overexpression of TOP2A reversed the synergistic inhibitory effects of the co-treatment.[5]
-
Reduced Toxicity: Notably, this compound was found to decrease the PYM-induced toxicity in normal oral epithelial cells, suggesting a potential protective effect on non-cancerous tissues.[5]
Conclusion
This compound is a multifunctional phytochemical with a range of biological activities. While its antiviral effects against HBV are less pronounced than its parent compound, it demonstrates significant potential as a chemopreventive agent through the induction of quinone reductase. Furthermore, its ability to synergize with existing anticancer drugs like Pingyangmycin highlights a promising avenue for its application in combination cancer therapy, potentially improving efficacy while reducing toxicity to normal cells. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. amsbio.com [amsbio.com]
- 3. glpbio.cn [glpbio.cn]
- 4. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 5. Neochlorogenic acid enhances the antitumor effects of pingyangmycin via regulating TOP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Neochlorogenic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid methyl ester, a derivative of the widely distributed phenylpropanoid neochlorogenic acid, has garnered interest in the scientific community for its potential therapeutic properties. As a naturally occurring compound, it has been identified in various plant species and is associated with a range of biological activities, including anti-HBV, antioxidant, and quinone reductase-inducing effects.[1] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and quantification, and an exploration of its biological activities and biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Data
This compound has been identified in a variety of plant species, often alongside its parent compound, neochlorogenic acid, and other chlorogenic acid isomers. The primary sources identified in the literature are summarized in the table below. It is important to note that while the presence of this compound is documented in these sources, quantitative data for this specific compound remains limited in published research. Most analytical studies have focused on the quantification of the more abundant chlorogenic acids.
| Plant Species | Part of Plant | Common Name | Reference |
| Lonicera japonica | Flower buds | Honeysuckle | [2] |
| Artemisia capillaris | Aerial parts | Yin-Chen | [3][4] |
| Aronia melanocarpa | Fruits, Dried Juice | Black Chokeberry | [4][5] |
| Akebia trifoliata | Stems | Three-leaf Akebia | [6] |
| Crataegus monogyna | Inflorescences | Hawthorn | [7] |
Quantitative Data Summary
Quantitative analysis of this compound is not widely reported. However, studies on related compounds in the same plant sources provide context for its potential concentration.
| Plant Species | Compound Measured | Concentration | Reference |
| Lonicera japonica (Green-White Samples) | Neochlorogenic acid | 0.26% | [8] |
| Aronia melanocarpa | Neochlorogenic acid | 143.5 to 482.7 mg/100 g d.w. | |
| Artemia capillaris | Chlorogenic acid | 38.5 mg/g | [9] |
Experimental Protocols
The isolation and quantification of this compound from natural sources typically involve extraction followed by chromatographic separation and spectroscopic identification.
Protocol 1: Extraction and Isolation
This protocol is a generalized procedure based on methodologies reported for the isolation of chlorogenic acid analogues from plant materials.[6]
-
Extraction:
-
Air-dry and powder the plant material (e.g., stems of Akebia trifoliata).
-
Extract the powdered material with 90% ethanol (B145695) at room temperature through repeated maceration (3 times, 24 hours each).
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
Subject the active fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
-
Protocol 2: Quantification by UPLC-MS/MS
This protocol is adapted from methods used for the simultaneous determination of chlorogenic acids in plant extracts and biological matrices.[10][11][12]
-
Sample Preparation:
-
Extract the powdered plant material with an appropriate solvent (e.g., 70% methanol) using ultrasonication.[13]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before injection.
-
-
UPLC-MS/MS Conditions:
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Validation:
-
The method should be validated for linearity, precision, accuracy, recovery, and stability according to standard guidelines.
-
Caption: Experimental workflow for the isolation and analysis of this compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several biological activities, with the most notable being its antioxidant, anti-inflammatory, and anti-HBV properties.
Antioxidant and Anti-inflammatory Activity (via Nrf2/AMPK Pathway)
While specific studies on the methyl ester are limited, the parent compound, neochlorogenic acid, has been shown to exert its antioxidant and anti-inflammatory effects by activating the Nrf2/AMPK signaling pathway.[1][14] This pathway is a key regulator of cellular responses to oxidative stress. Neochlorogenic acid promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[14][15] This activation is mediated by AMP-activated protein kinase (AMPK).[1] It is plausible that this compound shares a similar mechanism of action.
Caption: Putative antioxidant and anti-inflammatory signaling pathway of neochlorogenic acid.
Anti-Hepatitis B Virus (HBV) Activity
This compound has demonstrated anti-HBV activity in in vitro studies.[3] The primary mechanism involves the inhibition of HBV DNA replication and a reduction in the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in infected cells.[16] While the precise signaling cascade is not fully elucidated for the methyl ester, related chlorogenic acids have been suggested to interfere with viral maturation pathways and suppress HBV replication through mechanisms that may involve the inhibition of the JNK signaling pathway.[17][18]
Caption: Overview of the anti-Hepatitis B Virus (HBV) activity of this compound.
Biosynthesis Pathway
Neochlorogenic acid, as an isomer of chlorogenic acid, is synthesized in plants through the phenylpropanoid pathway.[19] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce caffeoyl-CoA. This activated intermediate is then esterified with quinic acid to form neochlorogenic acid. The final step to produce this compound is the methylation of the carboxyl group of the quinic acid moiety, a reaction likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
Caption: Putative biosynthetic pathway of this compound.
Conclusion
This compound is a naturally occurring phenolic compound with promising biological activities. While its presence has been confirmed in several plant species, particularly in the families Caprifoliaceae, Asteraceae, and Rosaceae, further research is required to fully quantify its abundance across these and other potential natural sources. The methodologies for its isolation and analysis are well-established, relying on standard chromatographic and spectroscopic techniques. The antioxidant, anti-inflammatory, and anti-HBV properties of this compound and its parent compound suggest potential applications in the development of new therapeutic agents. Future studies should focus on elucidating the specific molecular mechanisms underlying its bioactivities and on exploring its pharmacokinetic and toxicological profiles to better assess its therapeutic potential.
References
- 1. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 5. Black Chokeberry Aronia Melanocarpa L.—A Qualitative Composition, Phenolic Profile and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Chlorogenic acid inhibits NLRP3 inflammasome activation through Nrf2 activation in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.cn [glpbio.cn]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective | MDPI [mdpi.com]
Synthesis of Neochlorogenic Acid Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neochlorogenic acid, an isomer of chlorogenic acid, and its methyl ester derivative are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of the chemical synthesis of neochlorogenic acid methyl ester. It details the strategic use of protecting groups, key reaction methodologies, and purification techniques. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development, providing a foundational pathway for accessing this important molecule for further investigation.
Introduction
Neochlorogenic acid (3-O-caffeoylquinic acid) is a phenolic compound found in various plant species.[1] It is an ester formed between caffeic acid and quinic acid.[2] Its methyl ester derivative, this compound, is also a subject of research interest. The synthesis of these complex natural products is crucial for enabling detailed biological studies and for the development of potential therapeutic agents.
This guide outlines a chemical synthesis route for this compound, commencing from commercially available starting materials: (-)-quinic acid and caffeic acid. The synthetic strategy hinges on the selective protection of the multiple hydroxyl groups present in both starting materials to direct the esterification to the desired position, followed by deprotection to yield the final product.
Retrosynthetic Analysis
The synthesis of this compound can be envisioned through a retrosynthetic approach. The final methyl ester can be readily prepared from neochlorogenic acid via standard esterification procedures. Neochlorogenic acid itself is an ester of caffeic acid and quinic acid. The primary challenge in the synthesis is the regioselective formation of the ester bond at the C-3 hydroxyl group of quinic acid. This necessitates a protecting group strategy to differentiate the various hydroxyl groups of both quinic acid and caffeic acid.
Diagram: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathway for this compound.
Experimental Protocols
The synthesis of this compound can be accomplished in a multi-step sequence involving the protection of quinic acid and caffeic acid, followed by a coupling reaction and subsequent deprotection and final esterification. The following protocols are based on established synthetic methodologies for related compounds.[3]
Protection of (-)-Quinic Acid
To achieve selective esterification at the C-3 hydroxyl group, the other hydroxyl groups and the carboxylic acid of quinic acid must be protected. A common strategy involves the formation of a lactone followed by protection of the remaining hydroxyl groups as an acetonide.
Experimental Workflow: Protection of (-)-Quinic Acid
Caption: Workflow for the protection of (-)-quinic acid.
Protocol 3.1.1: Synthesis of Quinic Acid 1,5-Lactone
-
(-)-Quinic acid is heated under vacuum to induce lactonization, forming the 1,5-lactone.
-
The crude lactone is purified by recrystallization.
Protocol 3.1.2: Synthesis of (3R,4R)-3,4-O-Isopropylidene-quinic Acid 1,5-Lactone
-
To a suspension of the quinic acid lactone in a suitable solvent (e.g., acetone (B3395972) or dichloromethane), add 2,2-dimethoxypropane (B42991) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the resulting acetonide-protected lactone by column chromatography on silica (B1680970) gel.
Protection of Caffeic Acid
The two phenolic hydroxyl groups of caffeic acid need to be protected to prevent side reactions during the esterification. Acetyl groups are a suitable choice for this purpose.
Protocol 3.2.1: Synthesis of 3,4-Di-O-acetylcaffeic Acid
-
Dissolve caffeic acid in a mixture of acetic anhydride (B1165640) and a suitable base (e.g., pyridine (B92270) or sodium acetate).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 3,4-di-O-acetylcaffeic acid.
Esterification of Protected Quinic Acid with Protected Caffeic Acid
The coupling of the protected quinic acid and protected caffeic acid can be achieved using a variety of esterification methods. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for this transformation.
Signaling Pathway: Steglich Esterification Mechanism
Caption: Mechanism of the Steglich esterification.
Protocol 3.3.1: Synthesis of Protected Neochlorogenic Acid
-
Dissolve the protected quinic acid lactone, 3,4-di-O-acetylcaffeic acid, and a catalytic amount of DMAP in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Cool the solution in an ice bath and add a solution of DCC in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection and Final Esterification
The final steps involve the removal of all protecting groups to yield neochlorogenic acid, followed by methyl esterification.
Protocol 3.4.1: Deprotection to form Neochlorogenic Acid
-
The protecting groups (acetonide and acetates) can be removed under acidic conditions. Dissolve the protected neochlorogenic acid in a mixture of an appropriate solvent (e.g., methanol (B129727) or THF) and aqueous acid (e.g., HCl or TFA).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Neutralize the reaction mixture and remove the organic solvent.
-
The aqueous solution can be extracted with an organic solvent to remove any non-polar impurities.
-
The crude neochlorogenic acid can be purified by preparative HPLC or recrystallization.
Protocol 3.4.2: Methyl Esterification of Neochlorogenic Acid
-
Dissolve neochlorogenic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Reflux the reaction mixture until the esterification is complete.
-
Cool the reaction mixture and neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of neochlorogenic acid and its derivatives. Actual yields may vary depending on the specific reaction conditions and purification methods employed.
| Step | Product | Starting Materials | Typical Yield (%) |
| 1 | Quinic Acid 1,5-Lactone | (-)-Quinic Acid | 80-90 |
| 2 | Acetonide-protected Quinic Acid | Quinic Acid Lactone | 70-85 |
| 3 | 3,4-Di-O-acetylcaffeic Acid | Caffeic Acid | >95 |
| 4 | Protected Neochlorogenic Acid | Protected Quinic Acid & Protected Caffeic Acid | 60-75 |
| 5 | Neochlorogenic Acid | Protected Neochlorogenic Acid | 50-70 |
| 6 | This compound | Neochlorogenic Acid | 85-95 |
Conclusion
This technical guide provides a detailed, step-by-step methodology for the chemical synthesis of this compound. The described route, which relies on a strategic application of protecting groups and established coupling reactions, offers a reliable pathway for obtaining this valuable compound for research purposes. The provided protocols and workflows are intended to be a robust starting point for chemists and researchers in the field of natural product synthesis and drug discovery. Further optimization of each step may be possible to improve overall yields and efficiency.
References
The Anti-inflammatory Pathways of Neochlorogenic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid (nCGA), a prominent isomer of chlorogenic acid, and its derivative, neochlorogenic acid methyl ester (CME), have emerged as significant natural compounds with potent anti-inflammatory properties. Found in various plant species, these molecules are drawing increasing interest from the scientific community for their potential therapeutic applications in inflammatory diseases. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which neochlorogenic acid and its methyl ester exert their anti-inflammatory effects. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development endeavors.
Core Anti-inflammatory Mechanisms
Neochlorogenic acid and its methyl ester modulate the inflammatory response primarily through the inhibition of pro-inflammatory pathways and the activation of cytoprotective signaling cascades. Key molecular targets include the reduction of inflammatory mediators and the regulation of critical transcription factors and enzymes involved in inflammation.
Inhibition of Pro-inflammatory Mediators:
Neochlorogenic acid has been demonstrated to significantly reduce the production of key pro-inflammatory molecules in response to inflammatory stimuli such as lipopolysaccharide (LPS). This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[1][2]. This suppression occurs at both the transcriptional and translational levels, leading to decreased mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively[1][2].
Modulation of Key Signaling Pathways:
The anti-inflammatory effects of neochlorogenic acid and its methyl ester are orchestrated through their influence on several critical signaling pathways:
-
NF-κB Signaling Pathway: A central pathway in the inflammatory process, the nuclear factor-kappa B (NF-κB) pathway is a primary target. Neochlorogenic acid inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes[1][3]. Chlorogenic acid methyl ester has also been shown to prevent the phosphorylation of NF-κB p65[4][5].
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK and ERK1/2, is another crucial regulator of inflammation. Neochlorogenic acid has been observed to inhibit the phosphorylation of p38 MAPK and ERK1/2 in a dose-dependent manner, thereby attenuating downstream inflammatory signaling[3].
-
AMPK/Nrf2 Signaling Pathway: Neochlorogenic acid activates the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways[1][2][6]. Activation of AMPK can lead to the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1)[1][2][6]. This antioxidant response helps to mitigate the oxidative stress that often accompanies inflammation.
-
COX-2/NLRP3/NF-κB Signaling Pathway: Specifically for chlorogenic acid methyl ester, studies have revealed its ability to block the COX-2/NLRP3/NF-κB signaling pathway[4][5][7][8]. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like IL-1β. By inhibiting this pathway, CME effectively dampens this critical aspect of the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data from studies investigating the anti-inflammatory effects of neochlorogenic acid (nCGA) and its methyl ester (CME).
| Cell Line | Treatment | Concentration(s) | Effect on Inflammatory Markers | Reference(s) |
| A549 (Human Lung Adenocarcinoma) | nCGA + LPS (5 µg/mL) | 25, 50, 100 µM | Dose-dependent reduction in NO, TNF-α, and IL-6 production. | [1] |
| A549 (Human Lung Adenocarcinoma) | nCGA + LPS (5 µg/mL) | 25, 50, 100 µM | Dose-dependent inhibition of iNOS and COX-2 protein expression. | [1] |
| RAW264.7 (Mouse Macrophage) | CME + LPS | 8, 16, 32 µM | Inhibition of COX-2 and NLRP3 protein expression and prevention of NF-κB p65 phosphorylation. | |
| Macrophages | nCGA + LPS | Not specified | Significant reduction in the production of NO, PGE2, TNF-α, ROS, IL-1β, and IL-6. | [2] |
| In Vivo Model | Treatment | Dosage(s) | Effect on Inflammatory Markers | Reference(s) |
| LPS-induced Acute Lung Injury in Mice | CME | Not specified | Reduced serum levels of PGE2 and IL-1β. | [4][5] |
| Non-infectious inflammation models (ear swelling, paw swelling, granuloma) | CME | Not specified | Marked inhibition of swelling and decreased intraperitoneal capillary permeability. | [4][5] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory signaling pathways modulated by this compound.
Figure 1: Inhibition of the NF-κB Signaling Pathway.
References
- 1. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Chlorogenic acid inhibits NLRP3 inflammasome activation through Nrf2 activation in diabetic nephropathy | PLOS One [journals.plos.org]
The Antiviral Mechanism of Neochlorogenic Acid Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neochlorogenic acid methyl ester, a derivative of the naturally occurring phenolic compound neochlorogenic acid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its antiviral mechanisms. While direct antiviral data for the methyl ester form is limited and suggests weaker activity compared to its parent compound, its potential antiviral action is likely intertwined with its more pronounced anti-inflammatory and immunomodulatory properties. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in the bioactivity of neochlorogenic acid and its analogs. The primary focus is on the inhibition of host-cell signaling pathways such as NF-κB and JAK-STAT, which are crucial for both the inflammatory response and viral replication.
Introduction
Viral infections remain a significant global health challenge, necessitating the continuous development of novel antiviral agents. Natural products and their derivatives are a promising source of new therapeutic leads. Neochlorogenic acid, a caffeoylquinic acid isomer found in various plants, has demonstrated antiviral properties against viruses such as the Human Immunodeficiency Virus (HIV)[1][2]. Its derivative, this compound, has also been investigated, although the available data on its direct antiviral efficacy is less robust. This guide aims to dissect the known and potential antiviral mechanisms of this compound, with a focus on its interaction with host cell signaling pathways.
Antiviral Activity: Quantitative Data
The direct antiviral activity of this compound appears to be limited, particularly when compared to its non-esterified form. One study on chlorogenic acid analogues found that esterified forms, including this compound, exhibited "dramatically decreased" anti-Hepatitis B Virus (HBV) activity, indicating the importance of the carboxyl group for this specific viral target[3]. In contrast, the parent compound, neochlorogenic acid, has shown inhibitory effects on HIV-1 reverse transcriptase[1][4].
| Compound | Virus | Assay | Endpoint | Result | Reference |
| Neochlorogenic Acid | HIV-1 | Reverse Transcriptase (RT) Product Analysis (qPCR) | Inhibition of RT products | Significant reduction in relative gene expression (6.01 vs 35.42 for control) | [1][2] |
| Chlorogenic Acid Analogues (including this compound) | HBV | HepG 2.2.15 cell line assay | Anti-HBV activity | Dramatically decreased activity for esterified analogues | [3] |
| Chlorogenic Acid (related compound) | Influenza A (H1N1) | Plaque Reduction Assay | EC50 | 44.87 µM | [5] |
| Chlorogenic Acid (related compound) | Influenza A (H3N2) | Plaque Reduction Assay | EC50 | 62.33 µM | [5] |
| Chlorogenic Acid (related compound) | Enterovirus 71 | Plaque Reduction Assay | IC50 | 6.3 µg/ml | [6][7] |
Core Mechanism: Modulation of Host Signaling Pathways
Given the weak direct antiviral activity, the primary mechanism of action for this compound is likely centered on the modulation of host inflammatory and immune responses that are often exploited by viruses. The structurally similar chlorogenic acid methyl ester and the parent neochlorogenic acid have been shown to inhibit key pro-inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response and is activated by many viral infections to facilitate their replication and pathogenesis.
-
Mechanism: Neochlorogenic acid has been shown to inhibit NF-κB activation by preventing the phosphorylation of IKKα/β and IκBα[8]. This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The related chlorogenic acid methyl ester has also been demonstrated to block the COX-2/NLRP3/NF-κB signaling pathway[9][10].
Attenuation of the JAK-STAT Signaling Pathway
The JAK-STAT pathway is critical for transmitting information from extracellular chemical signals to the nucleus, leading to gene expression changes. Many viruses manipulate this pathway to their advantage.
-
Mechanism: Neochlorogenic acid has been observed to attenuate the phosphorylation of JAK1 and STAT1, which is often elevated during viral infections and subsequent inflammatory responses[8]. By inhibiting this pathway, this compound could potentially reduce the expression of virus-supportive host factors and dampen excessive inflammation.
Experimental Protocols
This section outlines the general methodologies employed in the assessment of antiviral and anti-inflammatory activities relevant to this compound.
Antiviral Assays
-
Plaque Reduction Assay:
-
Seed susceptible host cells in multi-well plates and grow to confluence.
-
Pre-incubate cells with varying concentrations of this compound for a specified time.
-
Infect the cells with a known titer of the virus.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the test compound.
-
Incubate for a period sufficient for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.
-
-
Quantitative PCR (qPCR) for Viral Replication:
-
Infect host cells with the virus in the presence or absence of this compound.
-
At various time points post-infection, extract total RNA or DNA from the cells or supernatant.
-
For RNA viruses, perform reverse transcription to generate cDNA.
-
Quantify the viral nucleic acid levels using qPCR with primers and probes specific to the viral genome.
-
Normalize the viral nucleic acid levels to a host housekeeping gene.
-
Determine the reduction in viral replication in treated versus untreated cells.
-
-
HIV Reverse Transcriptase (RT) Inhibition Assay:
-
Isolate or obtain purified HIV reverse transcriptase.
-
In a cell-free system, incubate the enzyme with a template-primer, dNTPs, and varying concentrations of this compound.
-
Measure the incorporation of labeled dNTPs into the newly synthesized DNA.
-
Alternatively, in a cell-based assay, infect susceptible cells (e.g., MT-4 cells) with HIV in the presence of the compound and measure RT activity in the culture supernatant.
-
Western Blot Analysis for Signaling Pathway Components
-
Culture relevant cells (e.g., macrophages, epithelial cells) and treat with a viral mimic (like LPS) or infect with a virus, in the presence or absence of this compound.
-
Lyse the cells at specified time points to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-STAT1, STAT1).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Conclusion and Future Directions
The current body of evidence suggests that this compound is not a potent direct-acting antiviral agent. Its potential utility in the context of viral diseases more likely stems from its anti-inflammatory and immunomodulatory activities. By inhibiting key signaling pathways such as NF-κB and JAK-STAT, this compound may help to mitigate the excessive inflammation and cellular stress that contribute to the pathogenesis of many viral infections.
Future research should focus on several key areas:
-
Head-to-head comparisons: Directly comparing the antiviral and anti-inflammatory potency of this compound with its parent compound, neochlorogenic acid, against a broader range of viruses.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of viral diseases to understand its pharmacokinetic profile and its impact on viral load and disease outcome.
-
Mechanism of action in a viral context: Investigating the effect of this compound on NF-κB and JAK-STAT signaling pathways specifically in virus-infected cells to confirm that the anti-inflammatory activity translates to an antiviral effect.
-
Exploration of other pathways: Investigating the potential role of other signaling pathways, such as the MAPK and IRF3 pathways, in the bioactivity of this compound during viral infection.
A deeper understanding of these aspects will be crucial in determining the therapeutic potential of this compound as a host-directed therapy for viral infections.
References
- 1. archivepp.com [archivepp.com]
- 2. Chlorogenic acid is a positive regulator of MDA5, TLR7 and NF-κB signaling pathways mediated antiviral responses against Gammacoronavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. youtube.com [youtube.com]
- 5. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorogenic Acid Inhibits the Replication and Viability of Enterovirus 71 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorogenic acid inhibits the replication and viability of enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Neochlorogenic Acid Methyl Ester: A Technical Guide to Its Discovery, Isolation, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid methyl ester, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an in-depth analysis of its biological activities, including its anti-Hepatitis B virus (HBV), antioxidant, and quinone reductase-inducing properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound is a derivative of neochlorogenic acid, an isomer of the well-known chlorogenic acid. It has been identified and isolated from various plant species. Notable sources include the stems of Akebia trifoliata, the fruits of the black chokeberry (Aronia melanocarpa), and the flower buds of Lonicera japonica[1][2]. Its presence has also been reported in Artemisia capillaris[1]. The discovery of this compound has often been the result of bioactivity-guided fractionation of plant extracts, pointing towards its role as a potential bioactive constituent.
Experimental Protocols
Isolation and Purification of this compound from Akebia trifoliata Stems
The following protocol describes a general procedure for the isolation and purification of this compound, based on methods reported in the literature[1].
1. Extraction:
-
Air-dried and powdered stems of Akebia trifoliata are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which typically contains compounds of intermediate polarity like this compound, is selected for further purification.
3. Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.
-
A gradient elution system of chloroform-methanol is employed, starting with 100% chloroform (B151607) and gradually increasing the methanol (B129727) concentration.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light.
4. High-Performance Liquid Chromatography (HPLC) Purification:
-
Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC.
-
A C18 reversed-phase column is typically used.
-
The mobile phase consists of a gradient of methanol and water (containing 0.1% formic acid).
-
The elution is monitored by a UV detector at a wavelength of around 325 nm.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
Experimental Workflow for Isolation and Purification
Spectroscopic Characterization
The structure of isolated this compound is confirmed using various spectroscopic techniques.
| Technique | Instrumentation | Observed Data |
| ¹H NMR | Bruker Avance Spectrometer (e.g., 500 MHz) | Data is compared with published values for confirmation of the proton chemical shifts and coupling constants characteristic of the molecule's structure. |
| ¹³C NMR | Bruker Avance Spectrometer (e.g., 125 MHz) | Comparison with literature data confirms the carbon skeleton of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | Q-TOF Mass Spectrometer with ESI source | Provides the exact mass of the molecule, allowing for the determination of its elemental composition (C₁₇H₂₀O₉). |
Biological Activity and Assays
Anti-Hepatitis B Virus (HBV) Activity
This compound has been reported to exhibit weak anti-HBV activity[2]. The esterified analogues of chlorogenic acid generally show dramatically decreased anti-HBV activity compared to their carboxylic acid counterparts, suggesting the carboxyl group is important for this activity[1].
In Vitro Anti-HBV Assay Protocol (HepG2.2.15 Cell Line):
-
Cell Culture: HepG2.2.15 cells, which stably express the HBV genome, are cultured in DMEM supplemented with 10% fetal bovine serum and G418.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 6 days).
-
Quantification of HBV DNA: The levels of extracellular HBV DNA in the cell culture supernatant are quantified by real-time quantitative PCR (qPCR).
-
Cytotoxicity Assay (MTT Assay): The viability of the HepG2.2.15 cells after treatment with the compound is assessed using the MTT assay to ensure that the observed reduction in HBV DNA is not due to cytotoxicity. The absorbance is read at 570 nm.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve.
Antioxidant Activity
This compound possesses antioxidant properties.
Hydroxyl Radical Scavenging Assay Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a phosphate (B84403) buffer, Fenton's reagent (FeSO₄ and H₂O₂), and various concentrations of this compound.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The extent of hydroxyl radical scavenging is determined by measuring the inhibition of the degradation of a substrate like deoxyribose, which is quantified spectrophotometrically.
-
Data Analysis: The scavenging activity is expressed as the percentage of inhibition of hydroxyl radical formation.
Quinone Reductase-Inducing Activity
This compound has been shown to induce quinone reductase activity.
Quinone Reductase Induction Assay Protocol (Hepa 1c1c7 Cells):
-
Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are plated in 96-well plates and exposed to various concentrations of this compound for 24 hours.
-
Enzyme Activity Measurement: The cells are lysed, and the quinone reductase activity in the cell lysate is measured. The assay is based on the reduction of menadione, which then reduces MTT to a colored formazan (B1609692) product. The absorbance is measured spectrophotometrically[3].
-
Data Analysis: The concentration required to double the quinone reductase activity (CD) is determined from the dose-response curve.
Quantitative Data
| Biological Activity | Assay | Result | Reference |
| Quinone Reductase-Inducing Activity | Quinone Reductase Induction Assay | CD = 6.7 μM | [2] |
| Anti-HBV Activity | In vitro assay using HepG2.2.15 cells | Weak activity; esterified analogues show reduced activity compared to the free acid. | [1] |
Signaling Pathways
While the direct effects of this compound on specific signaling pathways are not extensively documented, the closely related compound, neochlorogenic acid, has been shown to modulate inflammatory pathways. It is plausible that the methyl ester may share some of these activities. Neochlorogenic acid has been reported to inhibit the activation of the NF-κB and MAPK signaling pathways in response to inflammatory stimuli.
Potential Signaling Pathway Modulation by Neochlorogenic Acid Derivatives
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational resource for researchers, summarizing its discovery, providing detailed experimental protocols for its isolation and biological evaluation, and presenting key quantitative data. Further studies are needed to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings. The methodologies and data presented herein are intended to facilitate these future research endeavors.
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. amsbio.com [amsbio.com]
- 3. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Interpretation of Neochlorogenic Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for neochlorogenic acid methyl ester, a significant natural product with potential applications in drug development. This document outlines the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and includes detailed experimental protocols for its isolation and analysis.
Molecular Structure
This compound, also known as methyl 3-O-caffeoylquinate, is the methyl ester of neochlorogenic acid. Its structure consists of a quinic acid core esterified with caffeic acid at the C-3 position and a methyl ester at the C-1 carboxylic acid position.
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following sections present a summary and interpretation of the key data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below. The data is referenced from a study on caffeoylquinic acid derivatives isolated from Lonicera japonica Thunb. flower buds.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinic Acid Moiety | |||
| 2 | 1.89 | m | |
| 2' | 1.95 | m | |
| 3 | 5.10 | m | |
| 4 | 3.50 | m | |
| 5 | 3.95 | m | |
| 6 | 1.75 | m | |
| 6' | 2.10 | m | |
| OCH₃ | 3.65 | s | |
| Caffeoyl Moiety | |||
| 2' | 7.04 | d | 2.0 |
| 5' | 6.76 | d | 8.2 |
| 6' | 6.98 | dd | 8.2, 2.0 |
| 7' (H-α) | 6.25 | d | 15.9 |
| 8' (H-β) | 7.45 | d | 15.9 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| Quinic Acid Moiety | |
| 1 | 175.2 |
| 2 | 37.0 |
| 3 | 70.5 |
| 4 | 72.1 |
| 5 | 70.0 |
| 6 | 35.0 |
| OCH₃ | 52.3 |
| Caffeoyl Moiety | |
| 1' | 125.5 |
| 2' | 114.8 |
| 3' | 145.6 |
| 4' | 148.5 |
| 5' | 115.8 |
| 6' | 121.4 |
| 7' (C-α) | 115.2 |
| 8' (C-β) | 145.0 |
| 9' (C=O) | 165.8 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of caffeoylquinic acid derivatives. In negative ion mode, this compound is expected to show a deprotonated molecule [M-H]⁻. Studies on methyl chlorogenate isomers have identified the [M-H]⁻ ion at an m/z of 367[1]. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₇H₂₀O₉.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Expected) |
| [M-H]⁻ | 367.1034 |
| [M+H]⁺ | 369.1180 |
| [M+Na]⁺ | 391.0999 |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyls) | 3500-3200 (broad) | Stretching vibrations of the multiple hydroxyl groups on the quinic acid and caffeoyl moieties. |
| C-H (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the quinic acid methyl ester moiety. |
| C=O (ester) | 1750-1735 | Stretching vibration of the methyl ester carbonyl group. |
| C=O (α,β-unsaturated ester) | 1730-1715 | Stretching vibration of the caffeoyl ester carbonyl group. |
| C=C (aromatic) | 1600, 1515 | Stretching vibrations of the carbon-carbon double bonds in the aromatic ring. |
| C=C (alkene) | 1630 | Stretching vibration of the carbon-carbon double bond in the caffeoyl moiety. |
| C-O (ester/alcohol) | 1300-1000 | Stretching vibrations of the C-O bonds. |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound from plant sources[2].
Isolation of this compound
-
Extraction: Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is extracted with 80% aqueous methanol (B129727) at room temperature. The extraction is typically repeated three times to ensure exhaustive extraction.
-
Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which is rich in phenolic compounds, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The purified compound is dissolved in a deuterated solvent, typically DMSO-d₆ or methanol-d₄. Chemical shifts are referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF or similar high-resolution mass spectrometer. The sample is dissolved in methanol and infused into the ESI source in either positive or negative ion mode.
-
Infrared Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway where such a compound might be investigated.
References
Neochlorogenic acid methyl ester CAS number 123410-65-1
An In-depth Technical Guide to Neochlorogenic Acid Methyl Ester (CAS No. 123410-65-1)
This technical guide provides a comprehensive overview of this compound, a naturally occurring phenylpropanoid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, biological activities, and underlying mechanisms of action.
Physicochemical Properties
This compound, also known as methyl neochlorogenate or 5-O-caffeoylquinic acid methyl ester, is a derivative of neochlorogenic acid.[1] Its fundamental physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 123410-65-1 | [1][2] |
| Molecular Formula | C₁₇H₂₀O₉ | [2] |
| Molecular Weight | 368.34 g/mol | [2] |
| IUPAC Name | methyl (1R,3R,4S,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | N/A |
| Synonyms | Methyl neochlorogenate, Methyl 3-caffeoylquinate, 5-O-Caffeoylquinic acid methyl ester | [1] |
| Appearance | Powder | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol, Pyridine. | N/A |
| Storage | Store at 2-8°C in a sealed container, protected from light and moisture. | N/A |
Biological Activities and Quantitative Data
This compound has been documented to exhibit a range of biological activities, including anti-HBV, antioxidant, and quinone reductase-inducing properties.[3] The following table summarizes the key quantitative data associated with these activities.
| Biological Activity | Assay System | Quantitative Data | Source |
| Anti-Hepatitis B Virus (HBV) Activity | HepG 2.2.15 cells | Weak activity reported; esterification of the carboxyl group dramatically decreases anti-HBV activity compared to the parent compound. | [3] |
| Antioxidant Activity | Hydroxyl radical-scavenging assay | Exhibits significant antioxidant activity. | [3] |
| Quinone Reductase (QR) Induction | Murine Hepatoma Cells | CD = 6.7 μM (Concentration required to double quinone reductase activity) | [3] |
| Anti-inflammatory Activity | (Inferred from Neochlorogenic acid) Macrophages | Reduces production of NO, PGE₂, TNF-α, IL-1β, and IL-6. | [3] |
| Anticancer Activity | (Inferred from Neochlorogenic acid) Human Gastric Carcinoma Cells | IC₅₀ = 20 µM | [4] |
Experimental Protocols
Detailed methodologies for the isolation and evaluation of this compound are crucial for reproducible research.
Isolation and Purification from Natural Sources
This compound can be isolated from various plant sources, including the stems of Akebia trifoliata, Artemisia capillaris, and the fruits of black chokeberry (Aronia melanocarpa).[3][5] A general workflow for its isolation is as follows:
Caption: A generalized workflow for the isolation and identification of this compound.
A typical protocol involves:
-
Extraction: The dried and powdered plant material is extracted with a solvent such as 90% ethanol.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to obtain fractions enriched with the target compound.
-
Column Chromatography: The active fraction (e.g., the ethyl acetate-soluble part) is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.
-
Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Identification: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]
Anti-Hepatitis B Virus (HBV) Assay
The anti-HBV activity of this compound is evaluated in vitro using the HBV-producing human hepatoblastoma cell line, HepG 2.2.15.
-
Cell Culture: HepG 2.2.15 cells are cultured in MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum, G418 (380 µg/mL), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period, typically 6-9 days. The culture medium is replaced every 3 days with fresh medium containing the test compound.
-
Quantification of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Quantification of HBV DNA: HBV DNA replication is monitored by quantifying the amount of extracellular HBV DNA in the culture medium using real-time quantitative PCR (qPCR).
-
Cytotoxicity Assay: The potential toxicity of the compound on the HepG 2.2.15 cells is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC₅₀).
Quinone Reductase (QR) Induction Assay
The potential of this compound to induce the phase II detoxification enzyme quinone reductase is assessed in a murine hepatoma cell line (e.g., Hepa 1c1c7).
-
Cell Culture and Treatment: Hepa 1c1c7 cells are grown in 96-well plates for 24 hours. Subsequently, the cells are exposed to various concentrations of this compound for another 24 hours.
-
Cell Lysis: The cells are lysed in the wells using a digitonin (B1670571) solution.
-
Enzyme Activity Measurement: The quinone reductase activity is measured by adding a reaction mixture containing an NADPH-generating system, menadione (B1676200) as a substrate, and MTT. The reduction of MTT by the product of the quinone reductase reaction results in the formation of a blue formazan (B1609692) product.
-
Quantification: The absorbance of the formazan is measured using a microplate reader. The activity is compared to that of untreated cells to determine the concentration required to double the enzyme activity (CD value).
Signaling Pathways
While the specific signaling pathways modulated by this compound are not extensively studied, the mechanisms of its parent compound, neochlorogenic acid, provide valuable insights into its potential modes of action, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Pathway: AMPK/Nrf2/HO-1
Neochlorogenic acid has been shown to exert anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
References
- 1. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mulberry Leaf and Neochlorogenic Acid Alleviates Glucolipotoxicity-Induced Oxidative Stress and Inhibits Proliferation/Migration via Downregulating Ras and FAK Signaling Pathway in Vascular Smooth Muscle Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activity of neochlorogenic acid in human gastric carcinoma cells are complemented with ROS generation, loss of mitochondrial membrane potential and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
The Methyl Ester Group in Neochlorogenic Acid: A Deep Dive into its Biological Significance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neochlorogenic acid, a phenolic compound prevalent in various plant species, has garnered significant attention for its diverse pharmacological activities. Its synthetic derivative, neochlorogenic acid methyl ester, presents a modification that can profoundly influence its biological profile. This technical guide provides an in-depth analysis of the biological significance of the methyl ester group in neochlorogenic acid, offering a comprehensive overview of its impact on antioxidant, anti-inflammatory, anticancer, and anti-hepatitis B virus (HBV) activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Introduction
Neochlorogenic acid, a caffeoylquinic acid isomer, is a well-established bioactive compound with a range of health-promoting properties. The esterification of its carboxylic acid group to form this compound alters its physicochemical properties, such as lipophilicity, which can in turn modulate its interaction with biological targets and its overall efficacy. Understanding the precise role of this methyl ester modification is crucial for the rational design and development of novel therapeutic agents based on the neochlorogenic acid scaffold. This guide synthesizes the current scientific knowledge to elucidate the biological significance of this chemical modification.
Comparative Biological Activities: A Quantitative Overview
The introduction of a methyl ester group to neochlorogenic acid can either enhance, diminish, or have a negligible effect on its biological activities. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Table 1: Comparative Antioxidant and Quinone Reductase-Inducing Activities
| Compound | Assay | Cell Line/System | Endpoint | Result | Reference(s) |
| Neochlorogenic acid | DPPH radical scavenging | - | SC50 | 22.4 mg f.w./mL (in fraction) | [1] |
| This compound | Quinone Reductase Induction | - | CD | 6.7 μM | [2][3] |
*CD: Concentration required to double quinone reductase activity. SC50: Scavenging concentration 50%.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | Reference(s) |
| Neochlorogenic acid | LPS-induced inflammation | Macrophages, A549 | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 production; Inhibition of NF-κB activation; Activation of AMPK/Nrf2 pathway | [4][5][6] |
| Chlorogenic acid methyl ester* | LPS-induced inflammation | RAW264.7 | Inhibition of COX-2, NLRP3, and NF-κB p65 phosphorylation | [7][8] |
*Direct comparative data for this compound is limited; data for the related chlorogenic acid methyl ester is provided for context.
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| Neochlorogenic acid | HGC-27 | Gastric Cancer | 229.9 µM (48h) | [9] |
| Neochlorogenic acid | NUGC-3 | Gastric Cancer | 130.0 µM (48h) | [9] |
| Neochlorogenic acid | HepG2 | Hepatocellular Carcinoma | 244.0 µM (48h) | |
| Neochlorogenic acid | Huh-7 | Hepatocellular Carcinoma | 199.2 µM (48h) | |
| Neochlorogenic acid | OSCC cell lines | Oral Squamous Cell Carcinoma | - | [10] |
| Chlorogenic acid | MCF-7 | Breast Cancer | 952 µM (72h) | [11] |
| Chlorogenic acid | MDA-MB-231 | Breast Cancer | 590.5 µM (72h) | [11] |
| Chlorogenic acid | KB | Oral Squamous Cell Carcinoma | 1800 µM | [12] |
*IC50 values for this compound were not explicitly found in the searched literature. Data for neochlorogenic acid and the related chlorogenic acid are presented.
Table 4: Comparative Anti-Hepatitis B Virus (HBV) Activity
| Compound | Cell Line | Endpoint | IC50 | Reference(s) |
| This compound | HepG2.2.15 | Weak anti-HBV activity | - | [2][3] |
| Chlorogenic acid | HepG2.2.15 | HBV DNA replication | 5.5 µM | |
| Caffeic acid | HepG2.2.15 | HBV DNA replication | - | [1] |
| Quinic acid | HepG2.2.15 | HBV DNA replication | - | [1] |
Key Signaling Pathways
Neochlorogenic acid and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate molecular interactions.
Caption: Anti-inflammatory and antioxidant signaling pathways of neochlorogenic acid.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of neochlorogenic acid and its methyl ester.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compounds (neochlorogenic acid, this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of test samples: Dissolve the test compounds and positive control in methanol to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value (the concentration of the test sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
Objective: To measure the inhibition of NF-κB activation by the test compounds.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce NF-κB activation.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value.
-
Quinone Reductase (QR) Induction Assay
Objective: To assess the ability of the test compounds to induce the activity of the detoxifying enzyme quinone reductase.
Materials:
-
Hepa1c1c7 murine hepatoma cells
-
Menadione
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate Hepa1c1c7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
-
Cell Lysis and Assay:
-
Lyse the cells.
-
Add a reaction mixture containing an NADPH-generating system, menadione, and MTT to each well.
-
-
Measurement:
-
Incubate the plate at 37°C and measure the absorbance at a specific wavelength (e.g., 595 nm) at different time points. The formation of a blue formazan (B1609692) product indicates QR activity.
-
-
Data Analysis:
-
Calculate the rate of formazan formation for each concentration of the test compound.
-
The concentration required to double the QR activity (CD value) is determined.
-
Anti-Hepatitis B Virus (HBV) DNA Replication Assay
Objective: To evaluate the inhibitory effect of the test compounds on HBV DNA replication.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Test compounds
-
DNA extraction kit
-
Real-time quantitative PCR (qPCR) machine and reagents (primers and probe specific for HBV DNA)
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2.2.15 cells in a suitable medium.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 3-6 days).
-
-
DNA Extraction:
-
Harvest the cells and extract the total intracellular DNA using a commercial DNA extraction kit.
-
-
qPCR Analysis:
-
Quantify the amount of HBV DNA in the extracted samples using real-time qPCR with primers and a probe specific for a conserved region of the HBV genome.
-
Use a standard curve of known HBV DNA concentrations to determine the absolute copy number of HBV DNA in each sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value.
-
Discussion and Future Perspectives
Future research should focus on conducting head-to-head comparative studies of neochlorogenic acid and its methyl ester across a wide range of biological assays. Investigating their metabolic stability, pharmacokinetic profiles, and in vivo efficacy in relevant animal models will be crucial for a comprehensive understanding of the biological significance of the methyl ester group. Such studies will provide the necessary insights for the strategic development of neochlorogenic acid derivatives as potential therapeutic agents.
Conclusion
The methyl ester group is a critical determinant of the biological activity of neochlorogenic acid. While current research provides valuable preliminary insights, a more systematic and comparative approach is needed to fully elucidate its role. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area of drug discovery and development. By leveraging the provided data, protocols, and pathway diagrams, researchers can more effectively explore the therapeutic potential of neochlorogenic acid and its derivatives.
References
- 1. Anti-hepatitis B virus activity of chlorogenic acid, quinic acid and caffeic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neochlorogenic acid - Wikipedia [en.wikipedia.org]
- 9. Neochlorogenic acid enhances the antitumor effects of pingyangmycin via regulating TOP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Role of Chlorogenic Acid on Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - PMC [pmc.ncbi.nlm.nih.gov]
Neochlorogenic Acid Methyl Ester: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neochlorogenic acid methyl ester, a derivative of the widely studied neochlorogenic acid, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical fields. Possessing a range of bioactive properties, this natural ester demonstrates potential therapeutic applications, including antiviral, antioxidant, enzyme-inducing, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its core therapeutic uses. It synthesizes quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways through which this compound exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Therapeutic Applications and Quantitative Data
This compound has been investigated for several therapeutic applications. The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of its potency across different biological activities.
Table 1: Anti-Hepatitis B Virus (HBV) and Quinone Reductase Inducing Activity
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Anti-HBV Activity | HepG2.2.15 | IC50 (HBV DNA replication) | Weak activity reported | [1] |
| Quinone Reductase Inducing Activity | Hepa 1c1c7 | CD value | 6.7 µM | [2][3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. CD value: Concentration required to double quinone reductase activity. A lower value indicates higher potency.
Table 2: Anticancer Activity
| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |
| Gastric Carcinoma | Human Gastric Carcinoma Cells | IC50 | 20 | [1][4] |
| Gastric Cancer | HGC-27 | IC50 (48h) | 229.9 | [5][6][7][8][9][10] |
| Gastric Cancer | NUGC-3 | IC50 (48h) | 130.0 | [5][6][7][8][9][10] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Key Signaling Pathways
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Anti-Inflammatory Signaling: COX-2/NLRP3/NF-κB Pathway
In the context of inflammation, this compound has been shown to inhibit the COX-2/NLRP3/NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, typically triggers this cascade, leading to the production of pro-inflammatory mediators. This compound intervenes by inhibiting the activation of NF-κB, a key transcription factor, which in turn downregulates the expression of COX-2 and the activation of the NLRP3 inflammasome.[11][12]
Antioxidant and Anti-Inflammatory Signaling: AMPK/Nrf2 Pathway
This compound also demonstrates antioxidant and anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling pathway. AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation by this compound leads to the phosphorylation and activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress and inflammation.[13][14][15][16]
Anticancer Signaling: mTOR/PI3K/Akt Pathway
In the context of gastric cancer, this compound has been found to downregulate the mTOR/PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. By inhibiting key proteins in this cascade, such as PI3K, Akt, and mTOR, this compound can induce apoptosis and inhibit the proliferation of cancer cells.[1][4]
Inhibition of Cell Proliferation and Migration: FAK/Small GTPase Pathway
This compound has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells by downregulating the FAK/small GTPase signaling pathway. Focal Adhesion Kinase (FAK) and small GTPases (like RhoA, Rac1, and Cdc42) are critical regulators of cell adhesion, cytoskeletal organization, and motility. By inhibiting this pathway, this compound can potentially prevent processes like atherosclerosis.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
Anti-Hepatitis B Virus (HBV) Activity Assay
Objective: To determine the inhibitory effect of this compound on HBV replication in vitro.
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses and replicates HBV.[18]
Protocol:
-
Cell Culture: Culture HepG2.2.15 cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound. Include a positive control (e.g., Lamivudine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 6-9 days), replacing the media and compound every 2-3 days.[5]
-
Sample Collection: After incubation, collect the cell culture supernatant (for extracellular HBV DNA) and lyse the cells (for intracellular HBV DNA).
-
HBV DNA Quantification: Extract HBV DNA from both supernatant and cell lysates. Quantify the HBV DNA levels using real-time quantitative PCR (qPCR) or Southern blot analysis.[5]
-
Antigen Secretion Analysis: Measure the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[19]
-
Cytotoxicity Assay: Simultaneously, perform a cytotoxicity assay (e.g., MTT assay) on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for HBV DNA replication and antigen secretion by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) can be calculated as CC50/IC50.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To evaluate the free radical scavenging capacity of this compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change to yellow, which can be measured spectrophotometrically.[12][20][21]
Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 100 µM).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add an equal volume of the test compound at different concentrations. A blank (solvent only) and a positive control (e.g., ascorbic acid) should be included.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Objective: To assess the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4][11][13][22]
Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated into macrophages).
Protocol:
-
Cell Culture and Seeding: Culture macrophages in appropriate media and seed them in multi-well plates. Allow the cells to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 16-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.[4]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, etc.): Quantify the levels of cytokines in the supernatant using specific ELISA kits.[4][23]
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production by this compound.
Anticancer Activity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of gastric cancer cells.[7][8][9][10][24]
Cell Lines: HGC-27, NUGC-3 (human gastric cancer cell lines).
Protocol:
-
Cell Seeding: Seed the gastric cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a series of increasing concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specific time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
This compound has demonstrated a compelling profile of therapeutic potential across a spectrum of in vitro models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, viral replication, and cancer cell proliferation, positions it as a promising candidate for further investigation.
Future research should focus on several key areas. Firstly, comprehensive in vivo studies are necessary to validate the therapeutic efficacy and establish the pharmacokinetic and safety profiles of this compound. Secondly, further elucidation of the specific molecular targets within the identified signaling pathways will provide a more refined understanding of its mechanism of action. Finally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs, paving the way for the development of novel, clinically relevant therapeutic agents. The data and protocols presented in this guide offer a solid foundation for advancing the research and development of this compound and its derivatives.
References
- 1. In vitro and in vivo antitumor activity of neochlorogenic acid in human gastric carcinoma cells are complemented with ROS generation, loss of mitochondrial membrane potential and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-capacity in vitro assessment of anti-hepatitis B virus compound selectivity by a virion-specific polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Neochlorogenic acid inhibits gastric cancer cell growth through apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neochlorogenic acid inhibits gastric cancer cell growth through apoptosis and cell cycle arrest - Sun - Translational Cancer Research [tcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. Neochlorogenic acid inhibits gastric cancer cell growth through apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mulberry Leaf and Neochlorogenic Acid Alleviates Glucolipotoxicity-Induced Oxidative Stress and Inhibits Proliferation/Migration via Downregulating Ras and FAK Signaling Pathway in Vascular Smooth Muscle Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IFN-CSP inhibiting hepatitis B virus in HepG2.2.15 cells involves JAK-STAT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. creative-bioarray.com [creative-bioarray.com]
Neochlorogenic Acid Methyl Ester: A Technical Whitepaper for Drug Discovery and Development
Abstract
Neochlorogenic acid methyl ester, a naturally occurring phenylpropanoid, has garnered attention within the scientific community for its diverse biological activities. This technical document provides an in-depth overview of the published research on this compound, with a focus on its anti-HBV, antioxidant, and quinone reductase-inducing properties. This paper is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of its mechanisms of action through signaling pathways.
Introduction
This compound is the methyl ester of neochlorogenic acid, a caffeoylquinic acid isomer. It is found in various plant species, including the flowers of Lonicera japonica and the fruits of the black chokeberry (Aronia melanocarpa).[1] The esterification of the carboxyl group distinguishes it from its more extensively studied parent compound, neochlorogenic acid, and this structural modification has been shown to influence its biological activity. This whitepaper will synthesize the current state of knowledge on this compound, presenting key findings in a structured and accessible format for researchers in the pharmaceutical and nutraceutical fields.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological effects in preclinical studies. The primary activities reported in the literature are its role as a quinone reductase inducer, its antioxidant capacity, and its effects on the hepatitis B virus (HBV).
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound.
| Biological Activity | Assay | Cell Line/System | Parameter | Value | Reference |
| Quinone Reductase Induction | Quinone Reductase Activity Assay | Murine Hepatoma (Hepa 1c1c7) | CD (Concentration required to double quinone reductase activity) | 6.7 µM | [1] |
| Anti-HBV Activity | Anti-HBV Assay | Human Hepatoblastoma (HepG2.2.15) | IC50 (HBV DNA replication) | Not explicitly quantified; activity is reported to be "dramatically decreased" compared to non-esterified analogues. | [1] |
| Antioxidant Activity | Hydroxyl Radical-Scavenging Assay | In vitro | ED50 | Not explicitly quantified for the methyl ester. | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning this compound. These protocols are based on established methods and can be adapted for the evaluation of this and similar compounds.
Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol outlines the in vitro assessment of the anti-HBV activity of this compound using the HepG2.2.15 cell line, which stably expresses HBV.
-
Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel. The cells are incubated for a specified period (e.g., 6-9 days), with the medium and compound being refreshed every 3 days.
-
Quantification of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Quantification of HBV DNA Replication: Extracellular HBV DNA is extracted from the culture supernatant. The inhibition of HBV DNA replication is monitored by real-time quantitative PCR (qPCR) using primers specific for the HBV genome.
-
Cellular Toxicity Assessment: The cytotoxicity of the compound is assessed using the MTT assay. After the treatment period, MTT solution is added to the cells, followed by incubation. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) is then calculated.
Quinone Reductase Induction Assay
This protocol describes the method to determine the ability of this compound to induce the activity of quinone reductase, a phase II detoxification enzyme.
-
Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are grown in α-MEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are plated in 96-well plates and allowed to attach for 24 hours. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for an additional 48 hours.
-
Enzyme Activity Measurement: After incubation, the cells are lysed. The quinone reductase activity in the cell lysate is measured spectrophotometrically. The reaction mixture typically contains Tris-HCl buffer, BSA, FAD, G6P, G6P dehydrogenase, NADP+, MTT, and menadione. The reduction of MTT is measured by the change in absorbance at a specific wavelength (e.g., 610 nm).
-
Data Analysis: The concentration of the compound that doubles the quinone reductase activity compared to the vehicle control is determined and reported as the CD value.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add a specific volume of each dilution to a solution of DPPH in methanol.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Principle: This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species.
-
Procedure: The assay is typically based on the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). The generated hydroxyl radicals can be detected by a suitable probe. The inhibitory effect of the test compound on the signal generated by the probe indicates its hydroxyl radical scavenging activity. The results are often expressed as the 50% effective dose (ED50).
Signaling Pathways and Mechanisms of Action
While the direct signaling pathways modulated by this compound are not yet fully elucidated, research on its parent compound, neochlorogenic acid, and a closely related analogue, chlorogenic acid methyl ester, provides valuable insights into its potential mechanisms of action, particularly in the context of inflammation.
Anti-inflammatory Signaling
Research on neochlorogenic acid has demonstrated its ability to inhibit inflammatory responses through the activation of the AMPK/Nrf2/HO-1 signaling pathway . This pathway plays a crucial role in cellular stress response and antioxidant defense.
Furthermore, studies on chlorogenic acid methyl ester have implicated the COX-2/NLRP3/NF-κB signaling pathway in its anti-inflammatory effects. This pathway is central to the production of pro-inflammatory mediators.
Experimental Workflow for Bioactivity Screening
The discovery and characterization of the biological activities of this compound often follow a systematic experimental workflow, beginning with extraction and progressing through bioassay-guided fractionation and structural elucidation.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated quinone reductase-inducing and antioxidant properties. While its anti-HBV activity appears to be less potent than its non-esterified counterparts, its potential as a modulator of inflammatory pathways warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways directly affected by this compound. More comprehensive in vivo studies are necessary to validate the therapeutic potential of this compound. Furthermore, structure-activity relationship studies could guide the synthesis of analogues with enhanced potency and selectivity. This technical whitepaper provides a solid foundation for researchers to build upon in the ongoing exploration of this compound for drug discovery and development.
References
Neochlorogenic Acid Methyl Ester: A Technical Review for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing scientific literature on neochlorogenic acid methyl ester. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes the known biological activities, available quantitative data, and experimental methodologies related to this compound. Furthermore, it explores the potential signaling pathways that may be modulated by this compound, drawing insights from studies on its parent compound and related molecules.
Biological Activities and Quantitative Data
This compound has been reported to possess a range of biological activities, including anti-hepatitis B virus (HBV), antioxidant, and quinone reductase-inducing properties.[1][2][3][4] The compound has been isolated from various natural sources, including the flower buds of Lonicera japonica, the fruits of Aronia melanocarpa (black chokeberry), and the traditional Chinese herb Artemisia capillaris.[1][3][5][6]
While the existing literature suggests its potential in these areas, there is a notable scarcity of specific quantitative data, such as IC50 and EC50 values, for this compound itself. Much of the available quantitative information pertains to its parent compound, neochlorogenic acid, or other related chlorogenic acid analogues.
Table 1: Summary of Reported Biological Activities and Quantitative Data for this compound
| Biological Activity | Source Organism(s) | Quantitative Data | Notes |
| Quinone Reductase Induction | Aronia melanocarpa (black chokeberry) | CD = 6.7 μM[1][3][6] | The concentration required to double quinone reductase activity. |
| Anti-Hepatitis B Virus (HBV) Activity | Lonicera japonica, Artemisia capillaris | At 144.7µM, it significantly decreased HBV DNA replication.[2] Described as "weak anti-HBV activity" without a specific IC50 value.[1][3][4] | Further studies are needed to determine a precise IC50 value for its anti-HBV activity. For comparison, related non-methylated caffeoylquinic acids have shown potent activity against HBV DNA replication with IC50 values in the range of 5.5 ± 0.9 to 13.7 ± 1.3 μM.[6] |
| Antioxidant Activity | Aronia melanocarpa | No specific IC50, FRAP, or ORAC values are currently available for the methyl ester. | The parent compound, neochlorogenic acid, has been identified as a predominant antioxidant in Polygonum cuspidatum leaves, contributing 16.5% to the DPPH radical scavenging activity and 36.5% to the superoxide (B77818) anion scavenging activity of the leaf extract.[7][8][9] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the current literature. However, based on the reported activities, standard assays in the respective fields would be employed.
Isolation and Purification
This compound is typically isolated from plant sources using chromatographic techniques. A general workflow involves:
-
Extraction: The plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., silica (B1680970) gel) to separate compounds based on polarity.
-
Purification: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A specific protocol for the isolation of related isochlorogenic acid isomers from Artemisia turanica involves initial extraction followed by vacuum liquid chromatography (VLC) and subsequent semi-preparative HPLC for final purification.[10][11][12]
Anti-Hepatitis B Virus (HBV) Assay
The anti-HBV activity of this compound is evaluated in vitro using the HepG2.2.15 cell line, which stably expresses HBV. A general protocol would include:
-
Cell Culture: HepG2.2.15 cells are cultured in a suitable medium.
-
Treatment: The cells are treated with various concentrations of this compound. A known anti-HBV drug is used as a positive control.
-
Analysis of HBV Replication: After a specific incubation period, the cell culture supernatant and cell lysates are collected.
-
HBV DNA levels: Quantified by real-time PCR.
-
HBsAg and HBeAg levels: Measured by enzyme-linked immunosorbent assay (ELISA).
-
-
Cytotoxicity Assay: A cell viability assay (e.g., MTT assay) is performed to assess the cytotoxicity of the compound on the HepG2.2.15 cells.
Quinone Reductase Induction Assay
The ability of this compound to induce quinone reductase activity is a measure of its potential chemopreventive properties. A common method involves:
-
Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are cultured.
-
Treatment: Cells are exposed to various concentrations of this compound.
-
Enzyme Activity Measurement: The activity of quinone reductase in the cell lysates is determined spectrophotometrically by measuring the reduction of a substrate (e.g., menadione) in the presence of NADPH.
Antioxidant Activity Assays
Standard in vitro assays are used to evaluate the antioxidant capacity of this compound. These include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of the antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are limited. However, research on its parent compound, neochlorogenic acid, and the structurally similar chlorogenic acid methyl ester provides valuable insights into its potential mechanisms of action.
Pathways Associated with Neochlorogenic Acid (Parent Compound)
Studies on neochlorogenic acid have implicated its involvement in several key signaling pathways related to inflammation and cellular stress responses.
-
AMPK/Nrf2 Signaling Pathway: Neochlorogenic acid has been shown to activate the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[13][14][15] This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects.
-
NF-κB and MAPK Signaling Pathways: Neochlorogenic acid has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), key regulators of the inflammatory response.[13][14]
Pathways Associated with Chlorogenic Acid Methyl Ester
Given the structural similarity, the signaling pathways modulated by chlorogenic acid methyl ester are highly relevant to this compound.
-
COX-2/NLRP3/NF-κB Signaling Pathway: Chlorogenic acid methyl ester has been shown to exert strong anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2), NOD-like receptor protein 3 (NLRP3) inflammasome, and NF-κB signaling pathways.[16][17]
Conclusion and Future Directions
This compound is a naturally occurring compound with demonstrated potential as an anti-HBV, antioxidant, and chemopreventive agent. However, this review highlights a significant need for further research to fully characterize its pharmacological profile. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC50 and EC50 values for its anti-HBV and antioxidant activities is crucial for understanding its potency and potential for therapeutic development.
-
Detailed Mechanistic Studies: Investigating the direct effects of this compound on the signaling pathways identified for its parent compound and related molecules will provide a clearer understanding of its mechanism of action.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.
By addressing these research gaps, the scientific community can better elucidate the therapeutic potential of this compound and pave the way for its potential application in the prevention and treatment of various diseases.
References
- 1. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 2. glpbio.cn [glpbio.cn]
- 3. amsbio.com [amsbio.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. itjfs.com [itjfs.com]
- 9. itjfs.com [itjfs.com]
- 10. Isolation of Two Isochlorogenic Acid Isomers from Phenolic Rich Fraction of Artemisia turanica Krasch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Isolation of Two Isochlorogenic Acid Isomers from Phenolic Rich Fraction of Artemisia turanica Krasch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of Neochlorogenic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neochlorogenic acid, a significant isomer of chlorogenic acid, is a naturally occurring phenolic compound found in various plants.[1] Its derivative, neochlorogenic acid methyl ester, has garnered attention for its potential biological activities, including antioxidant properties, quinone reductase-inducing capabilities, and inhibitory effects on the Hepatitis B virus (HBV).[2][3] Accurate quantification of this compound is crucial for quality control in natural product research, pharmacokinetic studies, and the development of new therapeutic agents.
This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection. The described methodology is designed to be robust and reliable for the separation and quantification of this compound, often in the presence of its isomers.
Principle of the Method
The method employs RP-HPLC on a C18 stationary phase to separate this compound from other components in a sample matrix. A gradient elution using a mobile phase of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective resolution of the analyte and its closely related isomers. Detection via a Diode Array Detector (DAD) or UV detector is suitable for quantification, while coupling with a Mass Spectrometer (MS) offers enhanced sensitivity and specificity, confirming molecular identity.[4]
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (>95% purity)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or acetic acid, HPLC grade
-
Hydrochloric acid (for sample preparation)
-
C18 solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
0.22 µm or 0.45 µm syringe filters (nylon or PTFE)
2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol or the initial mobile phase composition to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 - 200 µg/mL).[5]
-
Storage: Store all standard solutions at -20°C in amber vials to prevent degradation.[6]
3. Sample Preparation (from Plant Material)
This protocol describes a method that simultaneously extracts and methylates neochlorogenic acid present in plant material to form its methyl ester.[4]
-
Weigh 2 g of homogenized, dried plant material into a suitable container.
-
Add 10 mL of a 5% methanolic solution of hydrochloric acid. This acidified methanol acts as both the extraction solvent and the methylating agent.
-
Shake the mixture vigorously (e.g., at 500 rpm) for 30 minutes.
-
Sonicate the sample for 15-30 minutes to enhance extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[4]
-
If necessary, dilute the sample 1:1 with pure methanol before analysis to ensure the concentration falls within the calibration range.[4]
dot
Caption: Workflow for extraction and methylation of neochlorogenic acid from plant samples.
4. Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Atlantis T3 (3 µm, 100 mm × 3.0 mm) or equivalent Poroshell 120 EC-C18[4][7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min, 5% to 95% B; 15-25 min, hold at 95% B; 25.1-30 min, return to 5% B[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 35°C[7] |
| UV/DAD Detection | 324 nm[7] |
| MS Detection | ESI Negative Ion Mode, Monitor [M-H]⁻ ion at m/z 367[4] |
Data Presentation and Method Validation
Method validation should be performed according to ICH guidelines to ensure reliability.[8] The table below summarizes typical validation parameters, with reference data derived from the analysis of the closely related compound, neochlorogenic acid, which serves as a reliable proxy.[7]
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 0.5 – 200 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[9] |
| Limit of Detection (LOD) | S/N ratio ≈ 3 (e.g., ~0.2 µg/mL)[5] |
| Limit of Quantification (LOQ) | S/N ratio ≈ 10 (e.g., ~0.6 µg/mL)[9] |
| Accuracy (Recovery) | 99.8% – 106.3%[7] |
| Precision (Intra-day RSD) | < 1.3%[7] |
| Reproducibility (Inter-day RSD) | < 1.7%[7] |
| Stability (in solution, 24h) | RSD < 1.0%[7] |
dot
Caption: General workflow for the quantification of this compound.
References
- 1. Neochlorogenic acid | C16H18O9 | CID 5280633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Determination of Chlorogenic Acids in Flowers, Branches and Leaves of Prunus mume [spkx.net.cn]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for the NMR Spectroscopic Assignment of Neochlorogenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid methyl ester, also known as methyl 5-O-caffeoylquinate, is a naturally occurring phenolic compound found in various plant species, including Etlingera elatior and Artemisia capillaris. As a derivative of neochlorogenic acid, it belongs to the class of caffeoylquinic acids, which are recognized for their diverse biological activities, including antioxidant and anti-HBV properties. The precise structural elucidation of this and related natural products is paramount for structure-activity relationship (SAR) studies, quality control of herbal medicines, and the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution. This document provides a detailed protocol and reference data for the complete ¹H and ¹³C NMR spectroscopic assignment of this compound.
Chemical Structure
Systematic Name: Methyl (1R,3R,4S,5R)-3-{[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylate
Molecular Formula: C₁₇H₂₀O₉
Molecular Weight: 368.34 g/mol
Structure:
¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound, based on data reported for the compound isolated from Etlingera elatior.[1] The data were acquired in methanol-d₄.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinic Acid Moiety | ||||
| 1 | 76.3 | - | - | - |
| 2 | 38.9 | 2.04-2.21 | m | |
| 3 | 71.4 | 4.17 | br s | |
| 4 | 73.6 | 3.73 | dd | 8.0, 2.5 |
| 5 | 72.0 | 5.34 | m | |
| 6 | 38.3 | 2.04-2.21 | m | |
| 7 (C=O) | 177.3 | - | - | - |
| OCH₃ | 53.0 | 3.68 | s | |
| Caffeoyl Moiety | ||||
| 1' | 127.8 | - | - | - |
| 2' | 115.3 | 7.05 | d | 2.0 |
| 3' | 146.8 | - | - | - |
| 4' | 149.6 | - | - | - |
| 5' | 116.5 | 6.79 | d | 8.5 |
| 6' | 123.0 | 6.87 | dd | 8.5, 2.0 |
| 7' (C=C) | 147.1 | 7.57 | d | 16.0 |
| 8' (C=C) | 115.2 | 6.27 | d | 16.0 |
| 9' (C=O) | 168.7 | - | - | - |
Experimental Protocols
This section outlines a comprehensive protocol for the acquisition and assignment of NMR spectra for this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.
-
Solvent Selection: Deuterated methanol (B129727) (Methanol-d₄, CD₃OD) is a suitable solvent as it readily dissolves the compound and is compatible with standard NMR experiments. Other solvents such as DMSO-d₆ or acetone-d₆ may also be used depending on sample availability and experimental requirements.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following experiments are recommended for a complete structural assignment. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D ¹H NMR: Provides information on the chemical environment and multiplicity of protons.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
1D ¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for tracing out the spin systems of the quinic acid and caffeoyl moieties.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).
-
Spectral Width: Same as the 1D ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. This experiment is fundamental for assigning the carbons of the quinic acid and caffeoyl moieties based on the assigned proton signals.
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: Same as the 1D ¹H spectrum in the direct dimension and the ¹³C spectrum in the indirect dimension.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is essential for connecting the different spin systems and for identifying quaternary carbons. Key correlations to look for include those between the protons of the quinic acid moiety and the ester carbonyl carbon of the caffeoyl group, and between the methyl protons and the ester carbonyl and carboxyl carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width: Same as the HSQC experiment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-32.
-
Workflow for NMR-based Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.
Caption: Workflow for the NMR-based structural elucidation of this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Neochlorogenic Acid Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neochlorogenic acid (3-O-caffeoylquinic acid), an isomer of the more common chlorogenic acid (5-O-caffeoylquinic acid), is a significant phenolic compound found in various plants, fruits, and coffee beans.[1] These compounds are esters formed between caffeic acid and quinic acid.[1] Neochlorogenic acid and its derivatives are of great interest due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties. The methyl ester derivative of neochlorogenic acid is a valuable compound for further chemical synthesis, such as in the chemo-enzymatic production of chlorogenate fatty esters which exhibit antifungal and antioxidant activities.[2]
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation of such compounds. Understanding the specific fragmentation patterns is crucial for the accurate identification of neochlorogenic acid methyl ester in complex biological matrices. This application note provides a detailed protocol for the synthesis and mass spectrometric analysis of this compound and characterizes its fragmentation behavior.
Experimental Protocols
Synthesis of this compound via Acidified Methanol (B129727) Extraction
This protocol describes a straightforward and effective method for the methylation of neochlorogenic acid present in plant material through extraction with acidified methanol.[2]
Materials:
-
Plant material rich in neochlorogenic acid (e.g., Crataegus monogyna inflorescences, Lonicera japonica flower buds).[2][3]
-
Methanol (HPLC grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel or syringe filters)
Procedure:
-
Preparation of Acidified Methanol: Prepare a 1% (v/v) solution of sulfuric acid in methanol. For example, add 1 mL of concentrated H₂SO₄ to 99 mL of methanol. Exercise caution when handling concentrated acid.
-
Extraction and Methylation:
-
Weigh 10 g of dried, ground plant material.
-
Add 100 mL of the acidified methanol solution to the plant material.
-
Stir or sonicate the mixture for 60 minutes at room temperature.
-
The acidic conditions facilitate the esterification of the carboxylic acid group on the quinic acid moiety to form the methyl ester.[2]
-
-
Sample Recovery:
-
Filter the mixture to remove solid plant debris.
-
Evaporate the methanol from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract contains this compound along with other methylated chlorogenic acid isomers.
-
-
Purification (Optional): For a pure standard, the crude extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
LC-MS/MS Analysis Protocol
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS/MS Analysis: Precursor ion scan targeting the [M-H]⁻ ion of this compound (m/z 367). Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation.
Results and Discussion
Fragmentation Pattern of this compound
This compound has a molecular formula of C₁₇H₂₀O₉ and a molecular weight of 368.338 g/mol .[4] In negative ion mode ESI-MS, it readily forms a deprotonated molecule [M-H]⁻ at an m/z of 367.
The MS/MS fragmentation of the [M-H]⁻ precursor ion is primarily driven by the cleavage of the ester bond linking the caffeoyl and the quinic acid methyl ester moieties.[5] The fragmentation pattern of neochlorogenic acid (3-CQA) and its isomers is well-characterized, with key product ions at m/z 191, 179, and 173.[5] The relative intensities of these ions can be used to differentiate between isomers.[6] For neochlorogenic acid, the fragment at m/z 191 is the base peak, while the fragment at m/z 179 is very weak.[6][7] This characteristic pattern is retained for the methyl ester derivative.
The primary fragmentation pathways observed for this compound are summarized in the table below.
Data Summary
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Formula | Identity of Fragment |
| 367.10 | 191.05 | C₇H₁₁O₆⁻ | [Quinic acid - H]⁻ |
| 367.10 | 179.03 | C₉H₇O₄⁻ | [Caffeic acid - H]⁻ |
| 367.10 | 173.04 | C₇H₉O₅⁻ | [Dehydrated quinic acid - H]⁻ |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Conclusion
This application note provides a comprehensive methodology for the synthesis and structural characterization of this compound using ESI-MS/MS. The deprotonated molecule [M-H]⁻ at m/z 367 fragments to produce characteristic ions at m/z 191 (quinic acid), m/z 179 (caffeic acid), and m/z 173 (dehydrated quinic acid). The high intensity of the m/z 191 fragment relative to m/z 179 is a key diagnostic feature for distinguishing the neochlorogenic acid (3-O-caffeoylquinic) scaffold. These detailed protocols and fragmentation data serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug discovery for the unambiguous identification of this compound.
References
- 1. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. achemtek.com [achemtek.com]
- 5. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Neochlorogenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid methyl ester is a naturally occurring compound found in plants such as Artemisia capillaris and black chokeberry.[1][2] It is a derivative of neochlorogenic acid, a type of caffeoylquinic acid.[3] Structurally similar compounds, like chlorogenic acid, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[3][4] this compound itself has been shown to possess antioxidant, quinone reductase-inducing, and anti-HBV activities.[1][5] These properties suggest its potential as a therapeutic agent.
These application notes provide detailed protocols for cell-based assays to evaluate the antioxidant and anti-inflammatory activities of this compound. The described assays are designed to be conducted in a 96-well format for compatibility with high-throughput screening.
Key Biological Activities and Signaling Pathways
This compound's biological effects are likely mediated through the modulation of key signaling pathways involved in cellular stress and inflammation. Two central pathways are:
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes.[6][7] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[6] Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes.[6][8] The quinone reductase-inducing activity of this compound suggests its potential to activate the Nrf2 pathway.[1]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response.[9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[9][11] The anti-inflammatory potential of related compounds suggests that this compound may inhibit this pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for the biological activities of this compound, based on its known properties.
Table 1: Antioxidant and Quinone Reductase-Inducing Activity of this compound
| Assay | Cell Line | Endpoint | Result |
| Quinone Reductase Activity | HepG2 | CD Value¹ | 6.7 µM[1][5] |
| Cellular Antioxidant Activity (CAA) | HepG2 | IC50² | Hypothetical Value |
| Reactive Oxygen Species (ROS) Inhibition | RAW 264.7 | IC50 | Hypothetical Value |
¹Concentration required to double quinone reductase activity. ²Half-maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Cytokine | IC50 |
| Cytokine Secretion | RAW 264.7 | LPS | TNF-α | Hypothetical Value |
| Cytokine Secretion | RAW 264.7 | LPS | IL-6 | Hypothetical Value |
| Cytokine Secretion | THP-1 | PMA + LPS | IL-1β | Hypothetical Value |
| NF-κB Nuclear Translocation | HEK293 | TNF-α | NF-κB p65 | Hypothetical Value |
Experimental Protocols
Protocol 1: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to inhibit the formation of intracellular reactive oxygen species (ROS).[12][13]
Materials:
-
HepG2 cells
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
This compound
-
Quercetin (positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the media and wash the cells with PBS. Add 100 µL of media containing various concentrations of this compound or quercetin.
-
DCFH-DA Loading: After 1 hour of incubation, add 25 µM DCFH-DA to each well and incubate for another hour.
-
Induction of Oxidative Stress: Wash the cells with PBS and add 100 µL of 600 µM AAPH to all wells except the negative control.
-
Fluorescence Measurement: Immediately measure fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.
Protocol 2: Anti-inflammatory Assay - Measurement of Cytokine Secretion
This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[9][14]
Materials:
-
RAW 264.7 or THP-1 cells
-
24-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
This compound
-
Dexamethasone (positive control)
-
Cell culture medium
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, or IL-1β
Procedure:
-
Cell Seeding and Differentiation (for THP-1): Seed THP-1 cells and differentiate them into macrophages by treating with PMA for 48 hours. For RAW 264.7 cells, seed and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and add fresh media containing various concentrations of this compound or dexamethasone. Incubate for 1-2 hours.[9]
-
Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[9]
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
Protocol 3: Nrf2 Nuclear Translocation Assay
This assay determines whether this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus, indicating pathway activation.[6]
Materials:
-
HepG2 cells
-
6-well tissue culture plates
-
This compound
-
Sulforaphane (B1684495) (positive control)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound or sulforaphane for a specified time (e.g., 4 hours).
-
Cell Fractionation: Harvest the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: An increase in the Nrf2 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) indicates Nrf2 activation.
Protocol 4: NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB to assess the inhibitory effect of this compound.[9][11]
Materials:
-
HEK293 cells
-
NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (internal control)
-
Transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
TNF-α (stimulant)
-
Bay 11-7082 (positive control)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter vector and the Renilla luciferase control vector in a 96-well plate.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or Bay 11-7082. Incubate for 1 hour.
-
Stimulation: Add TNF-α (10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for an additional 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Mandatory Visualizations
Caption: Nrf2 signaling pathway activation.
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. amsbio.com [amsbio.com]
- 3. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. raybiotech.com [raybiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bioivt.com [bioivt.com]
- 13. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 14. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Neochlorogenic acid methyl ester antioxidant assay (DPPH/FRAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid methyl ester is a phenylpropanoid compound found in various plants, including black chokeberry (Aronia melanocarpa) and Artemisia capillaris.[1][2] As an esterified derivative of neochlorogenic acid, it is investigated for various biological activities, including antioxidant properties.[3][4] Antioxidants are crucial for mitigating oxidative stress, a condition implicated in numerous diseases. Therefore, quantifying the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.
This document provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the FRAP (Ferric Reducing Antioxidant Power) Assay.
Data Presentation
While this compound is recognized for its antioxidant activities, specific quantitative data from DPPH (IC50) and FRAP assays are not extensively reported in publicly available literature. The table below summarizes the available related data for neochlorogenic acid, the parent compound. Researchers are encouraged to use the following protocols to determine the specific values for the methyl ester.
| Compound | Assay | Result | Source |
| Neochlorogenic Acid | DPPH | Contributed 16.5% to the total DPPH radical scavenging activity of a Polygonum cuspidatum leaf extract. | [5][6] |
| Plant Extract (high in Neochlorogenic Acid) | DPPH | IC50 of 20.67 mg/mL. Note: This value is for a complex extract, not the pure compound. | [7] |
DPPH Radical Scavenging Assay
Principle
The DPPH assay is a spectrophotometric method used to measure a compound's ability to act as a free radical scavenger or hydrogen donor. DPPH is a stable free radical that has a deep purple color with maximum absorbance around 517 nm.[7] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[8] The decrease in absorbance is proportional to the antioxidant capacity of the sample.
Experimental Protocol
1. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
2. Reagent Preparation
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol.[5] This solution is light-sensitive and should be freshly prepared and stored in a dark, amber-colored bottle.[5][7]
-
Sample Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound and the positive control at various concentrations.
3. Assay Procedure
-
Pipette a specific volume of the sample or standard dilutions into separate wells of a 96-well plate or cuvettes.
-
Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.[5]
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix the contents thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for a set period (typically 30 minutes).[7]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[7]
4. Data Analysis Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [9]
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.
Diagrams: DPPH Assay
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Principle of DPPH radical scavenging by an antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[6] The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant at low pH, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex, which forms an intense blue color with an absorbance maximum at approximately 593 nm.[6] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[6]
Experimental Protocol
1. Materials and Reagents
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
Water bath
2. Reagent Preparation
-
FRAP Working Reagent: Prepare this reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C in a water bath before use.[6]
-
Sample Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Standard Solutions: Prepare a series of standard solutions of a known antioxidant like ferrous sulfate or Trolox in distilled water to generate a calibration curve.
3. Assay Procedure
-
Pipette a small volume of the sample, standard, or blank (solvent) into the wells of a 96-well plate or cuvettes.
-
Add a larger volume of the pre-warmed FRAP working reagent to each well. A typical ratio is 30 µL of sample to 900 µL of FRAP reagent.[9]
-
Mix thoroughly.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).[6]
-
Measure the absorbance at 593 nm.[6]
4. Data Analysis Plot a standard curve of absorbance versus the concentration of the standard (e.g., Trolox or Fe²⁺). Use the linear regression equation from the standard curve to determine the FRAP value of the sample. The results are typically expressed as µM Trolox Equivalents (TE) or Fe²⁺ equivalents per gram or mole of the sample.
Diagrams: FRAP Assay
Caption: Experimental workflow for the FRAP antioxidant assay.
Caption: Principle of the Ferric Reducing Antioxidant Power assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. itjfs.com [itjfs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neochlorogenic acid - Wikipedia [en.wikipedia.org]
Application Notes: In Vitro Anti-inflammatory Assay for Neochlorogenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a critical factor in the onset and progression of numerous diseases. The identification of novel anti-inflammatory agents is a key objective in drug discovery. Neochlorogenic acid, a natural phenolic compound, and its derivatives like Neochlorogenic acid methyl ester, have shown significant anti-inflammatory and antioxidant properties.[1][2] This document provides detailed protocols for evaluating the anti-inflammatory activity of this compound in vitro using a well-established lipopolysaccharide (LPS)-stimulated macrophage model. The murine macrophage cell line RAW 264.7 is used as it provides a robust and reproducible model for studying the inflammatory cascade.[3][4] Upon stimulation with LPS, an endotoxin (B1171834) from Gram-negative bacteria, RAW 264.7 cells trigger inflammatory signaling pathways, leading to the production of key mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5] These protocols detail the assessment of the compound's ability to inhibit these markers.
Principle of the Assay
The assay is based on quantifying the inhibitory effect of this compound on the production of inflammatory mediators by RAW 264.7 macrophages stimulated with LPS. The primary endpoints measured are:
-
Nitric Oxide (NO): A key signaling molecule in inflammation, its production is significantly increased by the enzyme inducible nitric oxide synthase (iNOS) during an inflammatory response.[5] NO levels are measured indirectly by quantifying its stable breakdown product, nitrite (B80452), in the cell culture supernatant using the Griess assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): These are crucial signaling proteins that mediate the inflammatory response. Their concentrations in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Viability: To ensure that the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not cellular toxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cell Viability (MTT) Assay
This protocol is crucial to determine the non-toxic concentration range of this compound.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 3: Measurement of NO Production (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following control groups:
-
Control (untreated cells)
-
LPS only
-
Compound only (highest concentration)
-
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Protocol 4: Measurement of TNF-α and IL-6 (ELISA)
-
Sample Preparation: Use the cell culture supernatants collected in Protocol 3, Step 4.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer’s instructions. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the wells and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add a streptavidin-HRP conjugate.
-
Wash the wells and add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification: Calculate the cytokine concentrations from the standard curve generated with recombinant cytokines.
Data Presentation
While specific quantitative data for this compound is not widely published, studies on the parent compound, Neochlorogenic acid (nCGA), show a clear dose-dependent inhibition of inflammatory markers.[6][7] The following table summarizes the expected results when testing this compound at non-cytotoxic concentrations.
Table 1: Expected Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | % Inhibition of NO Production (relative to LPS control) | % Inhibition of TNF-α Release (relative to LPS control) | % Inhibition of IL-6 Release (relative to LPS control) | Cell Viability (%) |
| 0 (LPS only) | 0% | 0% | 0% | 100% |
| 25 | Expected dose-dependent | Expected dose-dependent | Expected dose-dependent | >95% |
| 50 | inhibition | inhibition | inhibition | >95% |
| 100 | >95% | |||
| Positive Control | >90% (e.g., L-NAME) | >90% (e.g., Dexamethasone) | >90% (e.g., Dexamethasone) | >95% |
Note: Data is illustrative and based on the activity of the parent compound, Neochlorogenic acid. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
The overall workflow for assessing the anti-inflammatory properties of the test compound is depicted below.
Signaling Pathway
Neochlorogenic acid has been shown to inhibit inflammation by blocking key signaling pathways like NF-κB and MAPKs.[1][5][6] It is hypothesized that this compound acts via a similar mechanism. The diagram below illustrates the LPS-induced inflammatory pathway and the potential point of inhibition.
References
- 1. Neochlorogenic Acid Inhibits Lipopolysaccharide-Induced Activation and Pro-inflammatory Responses in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neochlorogenic acid ameliorates allergic airway inflammation by suppressing type 2 immunity and upregulating HO-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving Neochlorogenic Acid Methyl Ester in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid methyl ester is a naturally occurring compound found in various plants, including Artemisia capillaris and black chokeberry (Aronia melanocarpa) fruits.[1][2] It has garnered interest in the scientific community for its potential biological activities, including antioxidant, anti-HBV (Hepatitis B virus), and quinone reductase-inducing properties.[1][2][3] Proper dissolution of this compound is a critical first step for a wide range of in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used in laboratory research for its ability to dissolve a wide array of polar and nonpolar compounds. This document provides a detailed protocol for the dissolution of this compound in DMSO.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₉ |
| Molecular Weight | 368.34 g/mol |
| CAS Number | 123410-65-1 |
| Appearance | Typically a solid |
| Solubility in DMSO | Soluble. Up to 100 mg/mL (271.49 mM) has been reported, though this may require sonication.[4] |
Quantitative Data: Preparation of Stock Solutions
The following table provides the required volume of DMSO to prepare stock solutions of this compound at various concentrations and masses.
| Mass of Compound | 1 mM | 5 mM | 10 mM | 50 mM |
| 1 mg | 2.7152 mL | 0.5430 mL | 0.2715 mL | 0.0543 mL |
| 5 mg | 13.5759 mL | 2.7152 mL | 1.3576 mL | 0.2715 mL |
| 10 mg | 27.1518 mL | 5.4304 mL | 2.7152 mL | 0.5430 mL |
| 20 mg | 54.3036 mL | 10.8607 mL | 5.4304 mL | 1.0861 mL |
| 25 mg | 67.8794 mL | 13.5759 mL | 6.7879 mL | 1.3576 mL |
Table based on data from BioCrick.[3]
Experimental Protocol
This protocol outlines the steps for dissolving this compound in DMSO to prepare a stock solution.
4.1. Materials
-
This compound (solid form)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened recommended[4]
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended for higher concentrations)[4]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
4.2. Procedure
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound and DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound. Refer to the table in Section 3 for guidance.
-
Dissolution:
-
Vortexing: Securely cap the tube and vortex the mixture for 30-60 seconds to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, particularly at higher concentrations, place the tube in an ultrasonic water bath for 5-10 minutes.[4] Visually inspect the solution to ensure no solid particles remain.
-
-
Visual Inspection: After dissolution, the solution should be clear and free of any visible precipitate.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
4.3. Important Considerations
-
DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can impact the solubility of some compounds. Therefore, it is highly recommended to use a newly opened bottle of anhydrous DMSO.[4]
-
When preparing solutions for cell-based assays, it is crucial to consider the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% (v/v) is generally recommended.
Experimental Workflow
Caption: Workflow for dissolving this compound in DMSO.
Signaling Pathway (Illustrative)
While the dissolution of a compound is a physical process and does not directly involve a signaling pathway, this compound is known to exhibit biological activities such as quinone reductase induction. The following diagram illustrates a simplified, conceptual pathway that could be investigated using the prepared solution.
Caption: Conceptual pathway of Nrf2-mediated quinone reductase induction.
References
Application Note: UFLC/MS-IT-TOF Guided Isolation of Neochlorogenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the efficient isolation and identification of neochlorogenic acid methyl ester from natural product extracts. The methodology leverages the speed and resolution of Ultra-Fast Liquid Chromatography (UFLC) coupled with the high-resolution mass accuracy and multi-stage fragmentation capabilities of an Ion Trap-Time of Flight (IT-TOF) mass spectrometer. This hyphenated technique allows for the rapid screening of complex mixtures and targeted isolation of compounds of interest based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. Neochlorogenic acid and its derivatives are of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities.[1][2] This document provides a comprehensive workflow, from sample preparation to final compound identification, and showcases the utility of this advanced analytical approach in natural product drug discovery.
Introduction
Neochlorogenic acid, a caffeoylquinic acid isomer, and its methyl ester derivative are naturally occurring phenolic compounds found in various plant species, including those from the Artemisia and Lonicera genera.[3][4] These compounds have garnered attention in the pharmaceutical and nutraceutical industries for their diverse biological activities. Notably, they have been shown to exhibit anti-inflammatory effects through the modulation of signaling pathways such as the NF-κB pathway.[1][2][[“]][6] The isolation of these specific isomers from complex plant matrices presents a significant challenge due to the presence of structurally similar compounds.
The use of UFLC coupled with MS-IT-TOF offers a powerful solution for this challenge. UFLC provides rapid and high-resolution separation of isomers, while the IT-TOF mass spectrometer allows for precise mass determination and detailed structural elucidation through MSn fragmentation experiments. This application note outlines a bioassay-guided fractionation approach where the analytical capabilities of UFLC/MS-IT-TOF are used to guide the preparative isolation of this compound.
Experimental Protocols
Sample Preparation and Extraction
A generalized protocol for the extraction of chlorogenic acid analogues from plant material is described below. This may require optimization based on the specific plant matrix.
-
Plant Material: Dried and powdered aerial parts of the selected plant species (e.g., Artemisia capillaris).
-
Extraction Solvent: 90% ethanol (B145695) or acidified methanol (B129727). Extraction with acidified methanol can promote the formation of methyl esters from their corresponding carboxylic acids.[7]
-
Extraction Procedure:
-
Macerate the powdered plant material with the extraction solvent at room temperature for 24-48 hours, with occasional agitation.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to enrich the phenolic fraction. The ethyl acetate and n-butanol fractions are often rich in chlorogenic acid derivatives.
-
UFLC/MS-IT-TOF Analysis for Screening and Characterization
-
Instrumentation: A UFLC system coupled to an IT-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
UFLC Conditions:
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS-IT-TOF Conditions:
-
Ionization Mode: Negative ESI is often preferred for phenolic compounds.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: MS and data-dependent MS/MS scans. The instrument can be set to trigger MS/MS fragmentation on ions corresponding to this compound and its isomers.
-
Collision Energy: Optimized for characteristic fragmentation of the target compounds.
-
Guided Isolation using Preparative HPLC
Based on the retention time and mass spectral data from the UFLC/MS-IT-TOF analysis, a targeted isolation is performed using preparative High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A preparative HPLC system with a UV detector and a fraction collector.
-
Column: A larger-scale C18 column suitable for preparative separations.
-
Mobile Phase: An isocratic or gradient elution method optimized to resolve this compound from its isomers and other co-eluting compounds.
-
Fraction Collection: Fractions are collected based on the elution profile, targeting the peak corresponding to the desired compound.
-
Purity Analysis: The purity of the isolated fractions is confirmed by analytical UFLC-UV and UFLC/MS-IT-TOF.
Structural Elucidation
The definitive structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution mass data from the IT-TOF provides the elemental composition. MS/MS fragmentation patterns are compared with literature data or reference standards.[8][9]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the precise chemical structure and stereochemistry of the molecule.
Data Presentation
Table 1: UFLC/MS-IT-TOF Parameters for the Analysis of this compound
| Parameter | Value |
| UFLC System | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | Optimized for isomer separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS-IT-TOF System | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Mass Range (m/z) | 100-1000 |
| Nebulizing Gas Flow | 1.5 L/min |
| Drying Gas Flow | 15 L/min |
| Heat Block Temperature | 200°C |
| DL Temperature | 250°C |
| Detector Voltage | 1.6 kV |
Table 2: Spectroscopic Data for this compound
| Data Type | Observed Values |
| Molecular Formula | C17H20O9 |
| Molecular Weight | 368.1107 (Calculated) |
| HR-ESI-MS [M-H]⁻ | m/z 367.1035 (Observed) |
| Key MS/MS Fragments [M-H]⁻ | m/z 191 (quinic acid moiety), 179 (caffeoyl moiety), 173, 135 |
| ¹H NMR (DMSO-d6, δ ppm) | Characteristic signals for the caffeoyl and quinic acid methyl ester moieties. |
| ¹³C NMR (DMSO-d6, δ ppm) | Resonances corresponding to the 17 carbons of the molecule. |
Table 3: Bioactivity Data for Neochlorogenic Acid and its Methyl Ester
| Compound | Bioactivity Assay | Result | Reference |
| This compound | Anti-HBV Activity (HepG2.2.15 cells) | Weakly active | [10] |
| This compound | Quinone Reductase Induction | CD = 6.7 µM | [4][10] |
| Neochlorogenic acid | Anti-inflammatory (LPS-stimulated macrophages) | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | [1] |
Visualizations
Caption: Experimental workflow for UFLC/MS-IT-TOF guided isolation.
Caption: Neochlorogenic acid's inhibition of the NF-κB signaling pathway.
Conclusion
The integration of UFLC with MS-IT-TOF provides a highly efficient and sensitive platform for the targeted isolation of this compound from complex natural product extracts. The speed of UFLC allows for high-throughput screening, while the high-resolution mass accuracy and MSn capabilities of the IT-TOF are invaluable for the confident identification and structural characterization of the target compound and its isomers. This application note provides a detailed protocol that can be adapted by researchers in natural product chemistry, pharmacology, and drug development to streamline their discovery workflows and accelerate the identification of novel bioactive compounds.
References
- 1. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. consensus.app [consensus.app]
- 6. Neochlorogenic Acid Attenuates Hepatic Lipid Accumulation and Inflammation via Regulating miR-34a In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
Application Notes and Protocols for Neochlorogenic Acid Methyl Ester in Cell Culture
Introduction
Neochlorogenic acid methyl ester is a phenylpropanoid compound found in various plants.[1][2] While research specifically detailing the cell culture applications of this compound is limited, extensive studies on its parent compound, neochlorogenic acid (NCA), and the closely related isomer, chlorogenic acid methyl ester (CME), provide significant insights into its potential biological activities. These compounds have demonstrated notable anti-inflammatory, anti-cancer, and antioxidant properties.[2][3][4][5] This document provides detailed application notes and experimental protocols based on the activities of NCA and CME, offering a foundational guide for researchers and drug development professionals exploring the therapeutic potential of this compound.
Application Note 1: Anti-Cancer Activity in Gastric Cancer
Neochlorogenic acid (NCA) has been shown to inhibit the growth and proliferation of human gastric cancer cells.[3][6][7] Its anti-tumor effects are mediated through the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapeutic research.[3][7]
Mechanism of Action:
NCA treatment in gastric cancer cell lines, such as HGC-27 and NUGC-3, leads to a dose- and time-dependent reduction in cell viability.[3] The underlying mechanisms include:
-
Induction of Apoptosis: NCA promotes apoptosis by upregulating pro-apoptotic proteins like BAX, Caspase-3, and Cytochrome C, while downregulating the anti-apoptotic protein BCL2.[3][7] This process is also associated with an increase in intracellular Reactive Oxygen Species (ROS) and a loss of Mitochondrial Membrane Potential (MMP).[6]
-
Cell Cycle Arrest: The compound induces G1 phase arrest in the cell cycle, thereby halting cell proliferation.[3]
-
Inhibition of Migration: NCA significantly decreases the migratory capacity of gastric cancer cells.[3]
-
Signaling Pathway Modulation: The anti-cancer effects are linked to the downregulation of key proteins in the m-TOR/PI3K/Akt signaling pathway.[6]
Quantitative Data Summary:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Neochlorogenic acid in two human gastric cancer cell lines.
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| HGC-27 | 24 hours | 281.6 | [3] |
| 48 hours | 229.9 | [3] | |
| NUGC-3 | 24 hours | 246.0 | [3] |
| 48 hours | 130.0 | [3] | |
| Gastric Carcinoma Cells | Not Specified | 20 | [6] |
Signaling Pathway Visualization:
Caption: Proposed anti-cancer signaling pathway of Neochlorogenic Acid.
Application Note 2: Anti-Inflammatory Activity
Both Neochlorogenic acid (NCA) and Chlorogenic acid methyl ester (CME) exhibit potent anti-inflammatory properties in various cell models, including lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7) and lung epithelial cells (A549).[4][5][8]
Mechanism of Action:
The anti-inflammatory effects are achieved through the modulation of several key signaling pathways and the suppression of inflammatory mediators.
-
Inhibition of Pro-inflammatory Mediators: NCA and CME significantly reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][8]
-
Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is markedly inhibited at both the transcript and protein levels.[5][8]
-
NF-κB Pathway Inhibition: Both compounds can block the activation of the NF-κB signaling pathway by preventing the phosphorylation of key proteins like IKKα/β, IκBα, and the p65 subunit.[4][8]
-
AMPK/Nrf2 Pathway Activation: NCA activates the AMPK/Nrf2 signaling pathway, which in turn upregulates the expression of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[5][8] This contributes to the resolution of inflammation.
-
NLRP3 Inflammasome Inhibition: CME has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response.[9]
Signaling Pathway Visualization:
Caption: Anti-inflammatory signaling pathways of NCA and CME.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Gastric cancer cells (e.g., HGC-27, NUGC-3)
-
DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed HGC-27 or NUGC-3 cells into 96-well plates at a density of 3 x 10⁴ cells/well in 100 µL of complete DMEM medium.[3]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.
-
Prepare serial dilutions of this compound in DMEM from the stock solution. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO only) and a blank control (medium only).
-
Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.[3]
-
After incubation, remove the treatment medium and add 100 µL of fresh DMEM containing 10% CCK-8 solution to each well.[3]
-
Incubate for 1.5–2 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
Protocol 2: Wound-Healing Migration Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Gastric cancer cells (e.g., HGC-27, NUGC-3)
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
-
DMEM medium (serum-free for the assay)
-
This compound
Procedure:
-
Seed cells into 6-well plates and grow them to form a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[3]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free DMEM containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours using an inverted microscope.
-
Incubate the plates for 24 hours at 37°C.[3]
-
Capture images of the same wound area at 24 hours.
-
Measure the width of the wound at multiple points for both time points.
-
Calculate the migration rate as the percentage of wound closure compared to the initial wound area using software like ImageJ.[3]
Experimental Workflow Visualization:
Caption: General experimental workflow for in vitro cell-based assays.
Disclaimer: The provided protocols are based on published research on neochlorogenic acid and chlorogenic acid methyl ester. Researchers should optimize these protocols for their specific experimental conditions and for this compound.
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 3. Neochlorogenic acid inhibits gastric cancer cell growth through apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antitumor activity of neochlorogenic acid in human gastric carcinoma cells are complemented with ROS generation, loss of mitochondrial membrane potential and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neochlorogenic acid inhibits gastric cancer cell growth through apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Screening of Neochlorogenic Acid Methyl Ester for Anti-Hepatitis B Virus (HBV) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Natural products represent a promising source of new drug candidates. Neochlorogenic acid, a phenolic compound found in various plants, and its derivatives have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the screening of Neochlorogenic acid methyl ester for its potential anti-HBV activity. While some studies suggest weak or decreased anti-HBV activity for esterified analogues of chlorogenic acid, others indicate a potential for reducing HBV DNA replication and antigen secretion.[4][5][6][7] Therefore, a systematic in vitro evaluation is warranted.
The protocols outlined below describe the use of the HepG2.2.15 cell line, a well-established model for studying HBV replication and screening antiviral compounds.[8] Methodologies for assessing cytotoxicity, inhibition of HBV DNA replication, and reduction of viral antigen (HBsAg and HBeAg) secretion are provided.
Data Presentation
The following table summarizes the available, albeit somewhat conflicting, quantitative data on the anti-HBV activity and cytotoxicity of this compound and its parent compound, neochlorogenic acid. It is important to note the limited availability of specific IC50 and CC50 values for the methyl ester derivative in the context of HBV-replicating cells.
| Compound | Assay | Cell Line | Concentration | Effect | IC50 | CC50 | Source |
| This compound | Anti-HBV Activity | HepG 2.2.15 | 144.7 µM | Dramatically decreased HBV DNA replication; reduced HBsAg and HBeAg secretion | Not Reported | Not Reported | [3] |
| This compound | Anti-HBV Activity | HepG 2.2.15 | Not Specified | Weak anti-HBV activity | Not Reported | Not Reported | [7][9] |
| Esterified chlorogenic acid analogues (including this compound) | Anti-HBV Activity | HepG 2.2.15 | Not Specified | Dramatically decreased anti-HBV activity | Not Reported | Not Reported | [6] |
| Neochlorogenic acid | Cytotoxicity | HepG2 | 244.0 µM (48h) | 244.0 µM | [10][11] | ||
| Neochlorogenic acid | Cytotoxicity | Huh-7 | 199.2 µM (48h) | 199.2 µM | [10][11] |
Experimental Protocols
Cell Culture and Maintenance of HepG2.2.15 Cells
The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and constitutively produces HBV particles.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days when they reach 80-90% confluency.
-
To subculture, wash the cells with Phosphate Buffered Saline (PBS), detach them with Trypsin-EDTA, and re-seed them at a suitable density in fresh medium.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the HepG2.2.15 cells.
Materials:
-
HepG2.2.15 cells
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-free blank.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50).
Anti-HBV Activity Screening
-
Seed HepG2.2.15 cells in 24-well or 48-well plates and grow to 50-60% confluency.
-
Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a positive control (e.g., Lamivudine) and a negative (vehicle) control.
-
Incubate the cells for a defined period (e.g., 3 and 6 days), collecting the culture supernatant at each time point for HBsAg and HBeAg analysis. Replenish the medium with fresh compound every 3 days.
-
After the treatment period, harvest the cells for HBV DNA analysis.
The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant are measured using commercially available ELISA kits.
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants to the wells, along with a standard curve of known antigen concentrations.
-
Incubate to allow the antigen to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme and incubate to develop a color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of HBsAg and HBeAg in the samples based on the standard curve.[2][12][13][14]
The level of intracellular HBV DNA replication is determined by qPCR.
Protocol (General):
-
DNA Extraction:
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green), and primers specific for a conserved region of the HBV genome.[17]
-
Add the extracted DNA to the master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Generate a standard curve using a plasmid containing the target HBV DNA sequence.
-
Quantify the HBV DNA copy number in the samples by comparing their amplification curves to the standard curve.
-
Normalize the HBV DNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Caption: Experimental workflow for screening this compound.
Caption: Hypothesized signaling pathway for anti-HBV activity.
Disclaimer: The signaling pathway depicted is based on the proposed mechanism of the related compound, chlorogenic acid, which has been shown to inhibit the JNK and NF-κB signaling pathways.[5][18] Further research is required to confirm if this compound acts through the same or similar mechanisms to exert any anti-HBV effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ctkbiotech.com [ctkbiotech.com]
- 3. glpbio.cn [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 8. [A research for screening anti-hepatitis B virus drugs with the 2.2.15 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Mechanistic insights into the anti-tumor effects of neochlorogenic acid in hepatocellular carcinoma: in vitro and in vivo studies - Xu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. Mechanistic insights into the anti-tumor effects of neochlorogenic acid in hepatocellular carcinoma: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HBeAg ELISA Kit [cellbiolabs.com]
- 13. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dna-technology.com [dna-technology.com]
- 17. genomica.uaslp.mx [genomica.uaslp.mx]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Neochlorogenic Acid Methyl Ester in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of neochlorogenic acid methyl ester in various plant extracts. This document outlines detailed methodologies for extraction, analytical separation, and quantification, along with relevant biological context.
Introduction
This compound is a naturally occurring phenolic compound found in various plants, including Artemisia capillaris, Lonicera japonica (honeysuckle), Akebia trifoliata, and Aronia melanocarpa (black chokeberry).[1][2][3] It is the methyl ester of neochlorogenic acid, an isomer of chlorogenic acid. This compound has garnered significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-HBV properties.[1] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research.
Quantitative Data Summary
The following table summarizes the available quantitative data for neochlorogenic acid and its methyl ester in various plant species. It is important to note that while methods for the analysis of this compound exist, comprehensive comparative quantitative data across different plant matrices is still emerging in the scientific literature.
| Plant Species | Compound | Concentration | Method of Analysis | Reference |
| Polygonum viviparum | Neochlorogenic acid | 1.24 - 8.25 mg/g | HPLC-UV | [4] |
| Arbutus unedo | Chlorogenic acid | 1.45 - 1.46 mg/g | HPTLC | [5] |
| Lepidogrammitis drymoglossoides | Chlorogenic acid | ~0.24% (v/v) | HPLC-UV | [6] |
| Artemisia capillaris | Neochlorogenic acid | Present | LC/MS, HPLC | [1] |
| Lonicera japonica | Neochlorogenic acid | Present | UPLC-Q-TOF-MS | |
| Akebia trifoliata | This compound | Isolated | Column Chromatography | [1] |
| Aronia melanocarpa | This compound | Isolated | Not specified | [2][3] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes an effective method for extracting this compound and related phenolic compounds from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
5% Methanolic solution of hydrochloric acid (Acidified Methanol)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 2 grams of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of acidified methanol (5% methanolic HCl) to the tube. The use of acidified methanol can facilitate the esterification of chlorogenic acids present in the plant material to their methyl esters, thereby increasing the yield of the target analyte.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic Acid)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15% to 40% B
-
25-30 min: 40% to 15% B
-
30-35 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 327 nm[6]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject the standards and the prepared plant extracts onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the plant extracts by comparing their peak areas to the calibration curve.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol outlines a more sensitive and selective method for quantification using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (or Formic Acid)
-
This compound standard
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient Program: A fast gradient can be employed, for instance: 0-0.5 min, 15% B; 2.5–4 min, 99% B; and 5–7 min, 15% B.[8]
-
Flow Rate: 0.2 mL/min[8]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions (Negative ESI Mode):
-
Capillary Voltage: 2.5 kV[8]
-
Source Temperature: 150 °C[8]
-
MRM Transition (deduced):
-
Precursor Ion (Q1): m/z 367.1 (corresponding to [M-H]⁻ of this compound)[7]
-
Product Ion (Q3): m/z 191.0 (corresponding to the quinic acid moiety after fragmentation)
-
-
Collision Energy: Optimization is required, but a starting point of 14-20 eV can be used.[8]
-
Cone Voltage: Optimization is required.
Procedure:
-
Follow the sample and standard preparation steps as outlined in the HPLC-UV protocol, using LC-MS grade solvents.
-
Infuse a standard solution of this compound directly into the mass spectrometer to optimize the cone voltage and collision energy for the specified MRM transition.
-
Inject the standards and prepared plant extracts into the UPLC-MS/MS system.
-
Quantify this compound in the extracts based on the peak area of the MRM transition, using a calibration curve generated from the standards.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Caption: Workflow for quantifying this compound.
Signaling Pathway
Neochlorogenic acid has been shown to exert its anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling pathway. This pathway is a key regulator of cellular stress responses and inflammation.
Caption: AMPK/Nrf2 signaling pathway activated by neochlorogenic acid.
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. amsbio.com [amsbio.com]
- 3. amsbio.com [amsbio.com]
- 4. Quantitative Determination of Flavonoids and Chlorogenic Acid in the Leaves of Arbutus unedo L. Using Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Neochlorogenic Acid Methyl Ester Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid methyl ester is a derivative of neochlorogenic acid, a phenolic compound with known antioxidant and potential anti-HBV activities.[1] As with many phenolic esters, its stability and solubility are critical factors for ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to maintain its integrity and efficacy for use in research and drug development. Recent studies suggest that the methyl ester form of chlorogenic acid exhibits increased stability in physiological buffers and resistance to enzymatic degradation, making it a valuable compound for in vitro studies.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀O₉ | [3] |
| Molecular Weight | 368.34 g/mol | [1] |
| Appearance | Powder | [3] |
| Recommended Solvents | DMSO, Ethanol, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine | [3][4][5] |
| Short-Term Storage | -20°C for up to 1 month (protect from light) | [6] |
| Long-Term Storage | -80°C for up to 6 months (protect from light) | [6] |
| Purity | >98% (as determined by HPLC) | [1] |
Table 1: Solvent Volumes for Stock Solution Preparation
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.715 mL |
| 5 mM | 1 mg | 0.543 mL |
| 10 mM | 1 mg | 0.272 mL |
| 1 mM | 5 mg | 13.576 mL |
| 5 mM | 5 mg | 2.715 mL |
| 10 mM | 5 mg | 1.358 mL |
Note: These values are calculated based on a molecular weight of 368.34 g/mol . Adjust volumes accordingly for different masses of the compound.
Experimental Protocols
Safety Precautions
-
When handling this compound powder and stock solutions, it is essential to work in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves).[7]
-
Refer to the material safety data sheet (MSDS) for comprehensive safety information before handling the compound.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh 1 mg of this compound powder on an analytical balance and transfer it to a sterile, amber microcentrifuge tube.
-
Adding the Solvent: Using a calibrated micropipette, add 272 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.[4]
-
Dissolution: Tightly cap the tube and vortex the mixture at room temperature until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution, but avoid excessive heat to prevent degradation.[6]
-
Visual Inspection: Visually inspect the solution to ensure that no particulate matter remains. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: For short-term use (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store the aliquots at -80°C.[6] Always protect the solutions from light.[6]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Key Considerations for Stability
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. Influence of the solvents on the extraction of major phenolic compounds (punicalagin, ellagic acid and gallic acid) and their antioxidant activities in pomegranate aril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose Chlorogenic Acid Methyl Ester: Key Factors & Buyer's Guide [plantin.alibaba.com]
- 3. epa.gov [epa.gov]
- 4. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ehs.yale.edu [ehs.yale.edu]
Application Notes and Protocols: Neochlorogenic Acid Methyl Ester as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neochlorogenic acid methyl ester (NCAME) is a naturally occurring phenolic compound found in various plant species. As an analytical reference standard, it is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts, foods, and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analysis, along with information on its biological significance and relevant signaling pathways.
Physicochemical Properties and Data
Proper handling and storage of the reference standard are paramount for maintaining its integrity and ensuring accurate experimental results.
| Property | Value | Source |
| CAS Number | 123410-65-1 | [1] |
| Molecular Formula | C₁₇H₂₀O₉ | [1] |
| Molecular Weight | 368.34 g/mol | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | BioCrick |
| Storage | Store at -20°C for short-term and -80°C for long-term. Protect from light.[2] | [2] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for generating reliable calibration curves and achieving precise quantification.
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve the weighed standard in 1.0 mL of a suitable solvent (e.g., methanol (B129727) or DMSO) in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a light-protected vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.
-
For a typical calibration curve, concentrations may range from 1 ng/mL to 1000 ng/mL.
-
Prepare fresh working solutions daily to ensure accuracy.
-
UPLC-MS/MS Method for Quantification in Biological Samples
This protocol provides a sensitive and specific method for the quantification of this compound in plasma samples, adapted from methodologies for similar compounds.[3]
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 2.0 0.4 5 95 3.0 0.4 5 95 3.1 0.4 95 5 | 5.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode (optimization required)
-
MRM Transitions: To be determined by direct infusion of the reference standard. For the related neochlorogenic acid, a transition of m/z 353.1 → 191.1 is commonly used. The methyl ester will have a different parent ion mass.
Protocol 2: Sample Preparation from Plasma
-
Protein Precipitation:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Quantitative Data Summary:
The following table summarizes typical performance characteristics for the analysis of the related compound, neochlorogenic acid, which can serve as a benchmark for method development with this compound.
| Parameter | Value | Compound | Source |
| Linearity Range | 1 - 500 ng/mL | Neochlorogenic acid | [3] |
| LOD | 0.06 - 0.15 ng/mL | General UPLC-MS/MS | [4] |
| LOQ | 0.18 - 0.44 ng/mL | General UPLC-MS/MS | [4] |
| Intra-day Precision (RSD%) | < 15% | Neochlorogenic acid | [3] |
| Inter-day Precision (RSD%) | < 15% | Neochlorogenic acid | [3] |
| Accuracy | Within ±8.0% | Neochlorogenic acid | [3] |
Signaling Pathway Interactions
Neochlorogenic acid and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. The methyl ester of the related chlorogenic acid has been demonstrated to inhibit the NF-κB pathway.[5][6] Neochlorogenic acid has been shown to inhibit the NF-κB pathway and activate the AMPK/Nrf2 pathway.[7][8][9]
Workflow for Using this compound Reference Standard
Caption: Workflow for using the reference standard.
Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Activation of the AMPK/Nrf2 Signaling Pathway
Caption: Activation of the AMPK/Nrf2 pathway.
Conclusion
This compound is a valuable reference standard for the accurate quantification and identification of this compound in various matrices. The provided protocols for standard preparation and UPLC-MS/MS analysis offer a robust starting point for method development and validation. Furthermore, understanding its interaction with key cellular signaling pathways, such as NF-κB and AMPK/Nrf2, provides a deeper context for its biological significance and potential therapeutic applications. Researchers are encouraged to adapt and validate these methods for their specific applications and matrices.
References
- 1. achemtek.com [achemtek.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Linearity, Limit of Detection (LOD) and Limit of Quantitation (LOQ) [ebrary.net]
- 5. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neochlorogenic Acid Methyl Ester Solubility for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Neochlorogenic acid methyl ester in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in several organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal for sensitive cell lines.[2] However, the tolerance to DMSO can vary significantly between different cell lines, with some being able to tolerate up to 1-2%. It is always best to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?
A3: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are several steps you can take to prevent this:
-
Ensure Complete Dissolution of the Stock Solution: Before adding the compound to your media, make sure it is fully dissolved in DMSO. Gentle warming of the stock solution at 37°C and brief sonication in an ultrasonic bath can aid in complete dissolution.[3]
-
Pre-warm the Cell Culture Medium: Adding a cold stock solution to warm media can sometimes cause the compound to precipitate. Try warming your cell culture medium to 37°C before adding the compound.
-
Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed media, and then add this to the final culture volume.
-
Increase the Final DMSO Concentration: If your cells can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help to keep the compound in solution.[2]
-
Rapid Mixing: When adding the compound to the medium, ensure rapid and thorough mixing by gently vortexing or swirling the plate. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What are the known biological activities of this compound?
A5: this compound has been reported to exhibit several biological activities, including anti-HBV, antioxidant, and quinone reductase-inducing properties.[1] Studies on the related compound, Neochlorogenic acid, have shown that it can inhibit inflammatory responses by modulating signaling pathways such as AMPK/Nrf2 and NF-κB.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent or low temperature. | Increase the volume of DMSO. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] |
| Precipitation upon addition to cell culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Reduce the final concentration of the compound. See FAQ Q3 for detailed steps on preventing precipitation. |
| The final DMSO concentration is too low to maintain solubility. | If your cell line tolerates it, slightly increase the final DMSO concentration (not exceeding 0.5% is recommended).[2] | |
| Inconsistent experimental results | Degradation of the compound in the stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C.[3] |
| Instability of the compound in cell culture medium over time. | Prepare fresh dilutions of the compound in media for each experiment. Consider the stability of similar compounds which can be unstable in neutral or alkaline pH. | |
| Observed cytotoxicity in vehicle control | The final DMSO concentration is too high for the cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line. Aim for a final concentration of ≤ 0.1%. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | DMSO, PEG300, Tween-80, Saline | ≥ 2.5 mg/mL | [3] |
| Neochlorogenic acid | DMSO (with gentle warming) | ≥ 17.7 mg/mL | [4] |
| Neochlorogenic acid | DMSO | 70 mg/mL (197.56 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 368.34 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of the compound (e.g., 3.68 mg for 1 mL of a 10 mM stock solution) in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes, with intermittent vortexing.
-
For difficult-to-dissolve compounds, a brief sonication (5-10 minutes) in an ultrasonic bath can be beneficial.
-
Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparing Working Solutions and Treating Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Cells seeded in appropriate culture plates
-
Sterile pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution Method (Recommended): a. Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in your well, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. b. Add the appropriate volume of the intermediate solution to your cell culture wells to reach the final desired concentration. For example, add 100 µL of the 100 µM intermediate solution to a well containing 900 µL of media.
-
Direct Addition Method (for lower concentrations): a. Directly add a small volume of the stock solution to the pre-warmed cell culture medium in your wells. Ensure the final DMSO concentration remains non-toxic (ideally ≤ 0.1%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of stock to 1 mL of media (final DMSO concentration of 0.1%).
-
Gently swirl the plate to ensure thorough mixing of the compound in the medium.
-
Incubate the cells for the desired treatment period.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Activation of the AMPK/Nrf2 signaling pathway.
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. raybiotech.com [raybiotech.com]
- 5. selleckchem.com [selleckchem.com]
Navigating the Nuances of Neochlorogenic Acid Methyl Ester Stability: A Technical Guide
For Immediate Release
Researchers and drug development professionals working with neochlorogenic acid methyl ester now have access to a comprehensive technical support guide to address stability challenges encountered during experimentation. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of research involving this promising compound.
Neochlorogenic acid and its isomers are known to be susceptible to degradation and isomerization in neutral to alkaline conditions. While specific quantitative data for the methyl ester derivative is limited in publicly available literature, this guide extrapolates from the extensive research on the parent compounds and fundamental principles of ester chemistry to provide practical guidance on maintaining sample stability.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading in my neutral buffer solution (pH 7.4). Why is this happening?
A1: this compound, like its parent compound neochlorogenic acid (3-O-caffeoylquinic acid or 3-CQA), is prone to degradation in neutral and alkaline environments.[1][2] The primary degradation pathways are likely isomerization and hydrolysis of the ester bond. At neutral pH, you can expect to see a gradual loss of the parent compound.
Q2: What are the main degradation products I should be looking for?
A2: The primary degradation pathways for caffeoylquinic acids are isomerization and hydrolysis. Therefore, you should anticipate the formation of isomers such as cryptochlorogenic acid methyl ester (4-CQA methyl ester) and chlorogenic acid methyl ester (5-CQA methyl ester). Additionally, hydrolysis of the ester linkage will yield neochlorogenic acid and methanol (B129727), and further degradation may produce caffeic acid and quinic acid.[3]
Q3: What is the optimal pH range for the stability of this compound?
A3: Based on studies of related caffeoylquinic acids, acidic conditions are optimal for stability.[1][2] To minimize degradation and isomerization, it is recommended to maintain your solutions at a pH below 6.0.
Q4: I am conducting a cell-based assay that requires a physiological pH (7.2-7.4). How can I minimize degradation of this compound during my experiment?
A4: This is a common challenge. To mitigate degradation at physiological pH, consider the following strategies:
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Prepare Fresh Solutions: Make your working solutions of this compound immediately before use.
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Minimize Incubation Time: Design your experiment to have the shortest possible incubation time at neutral or alkaline pH.
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Low Temperature: Perform incubations at lower temperatures if your experimental design allows, as this will slow the rate of degradation.
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Include Controls: Run appropriate controls to account for any degradation that occurs during the experiment. This could include incubating the compound in the assay medium for the same duration as the experiment and analyzing the degradation products.
Q5: How should I store my stock solutions of this compound?
A5: Stock solutions should be prepared in an anhydrous organic solvent such as DMSO and stored at -20°C or -80°C.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experimental repeats. | Degradation of the compound in aqueous buffers. | Prepare fresh solutions for each experiment. Ensure the pH of your buffer is consistent and preferably in the acidic range. Analyze the purity of your stock solution. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Isomerization or hydrolysis of this compound. | Use HPLC-MS to identify the unexpected peaks. Compare their mass-to-charge ratio with those of potential isomers and hydrolysis products. Run a time-course experiment to monitor the appearance of these peaks. |
| Loss of biological activity of the compound over time in my assay medium. | The compound is degrading to less active or inactive forms. | Quantify the concentration of the active compound at the beginning and end of your experiment using a validated analytical method like HPLC. This will help you correlate the loss of activity with compound degradation. |
| Precipitation of the compound in my aqueous buffer. | Low solubility of the methyl ester in aqueous solutions. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound at Different pH
This protocol outlines a general method to assess the stability of this compound in various buffer systems.
1. Materials:
- This compound
- Buffer solutions:
- pH 4.0 (e.g., 0.1 M Acetate buffer)
- pH 7.4 (e.g., 0.1 M Phosphate buffer)
- pH 9.0 (e.g., 0.1 M Borate buffer)
- HPLC grade acetonitrile (B52724) and water
- Formic acid
- HPLC system with a C18 column and UV or MS detector
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).
- For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
- Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system to determine the initial concentration.
- Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, and if necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile with 0.1% formic acid).
- Analyze the samples by HPLC.
3. HPLC Analysis:
- Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the parent compound from its potential degradation products (e.g., start with 5% B, ramp to 95% B).
- Flow Rate: 1.0 mL/min
- Detection: UV at an appropriate wavelength (e.g., 325 nm) or MS.
- Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizing the Stability Workflow and Degradation Pathway
To aid in understanding the experimental process and the potential chemical transformations, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Degradation products of Neochlorogenic acid methyl ester in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neochlorogenic acid methyl ester. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in solution?
Based on studies of the closely related neochlorogenic acid and other caffeoylquinic acid isomers, the primary degradation products of this compound in solution are expected to arise from two main pathways: isomerization and hydrolysis.
-
Isomerization: In neutral to alkaline pH solutions, the caffeoyl group on the quinic acid moiety can migrate, leading to the formation of its isomers: Cryptochlorogenic acid methyl ester (4-O-caffeoylquinic acid methyl ester) and Chlorogenic acid methyl ester (5-O-caffeoylquinic acid methyl ester). Studies on the non-esterified forms show that the degradation of neochlorogenic acid (3-CQA) and chlorogenic acid (5-CQA) tends to preferentially form cryptochlorogenic acid (4-CQA), while the degradation of 4-CQA tends to yield 3-CQA.[1][2]
-
Hydrolysis: Two ester linkages in the molecule are susceptible to hydrolysis:
-
Caffeoyl Ester Hydrolysis: Cleavage of the ester bond between caffeic acid and the quinic acid methyl ester would yield Caffeic acid and Quinic acid methyl ester.
-
Methyl Ester Hydrolysis: Hydrolysis of the methyl ester on the quinic acid moiety would result in the formation of Neochlorogenic acid and methanol.
-
-
Thermal Degradation: At elevated temperatures, neochlorogenic acid and its isomers can degrade into lower molecular weight phenolic compounds.[1] For instance, heating of chlorogenic acid at high temperatures has been shown to produce pyrocatechol (B87986) and 2-methoxy-4-vinylphenol.[3]
Q2: My solution of this compound is changing composition over time. What is happening?
This is a common observation, particularly if your solution is not freshly prepared or is stored at neutral or alkaline pH. This compound is known to be unstable under these conditions and will likely undergo isomerization to its isomers, Cryptochlorogenic acid methyl ester and Chlorogenic acid methyl ester.[1][2] To minimize this, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, it should be at an acidic pH and at low temperatures.
Q3: I am not detecting caffeic acid in my degraded samples. Why might this be?
While hydrolysis of the caffeoyl ester bond is a potential degradation pathway, some studies on the degradation of caffeoylquinic acids at neutral and alkaline pH have reported not detecting caffeic acid.[1][2] This could be due to several factors, including the specific experimental conditions (pH, temperature, solvent) favoring isomerization over hydrolysis, or the further degradation of any formed caffeic acid into other compounds.
Q4: How can I monitor the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method for monitoring the degradation of this compound. An HPLC-MS method is particularly powerful as it can separate the isomers and provide mass information to identify the various degradation products.[4][5][6]
Troubleshooting Guides
Issue: Unexpected peaks appearing in my chromatogram.
-
Possible Cause: Isomerization of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identities: Use HPLC-MS/MS to analyze the unexpected peaks. The mass-to-charge ratio (m/z) of the isomers will be identical to the parent compound, but their fragmentation patterns may differ slightly, and their retention times will be different.[7][8][9][10]
-
Check Solution pH and Age: If the solution has a neutral or alkaline pH or has been stored for an extended period, isomerization is highly likely.
-
Prepare Fresh Solutions: Prepare a fresh solution of this compound in an appropriate acidic solvent and analyze it immediately to obtain a clean chromatogram of the parent compound.
-
Issue: Loss of parent compound concentration over time.
-
Possible Cause: Degradation through isomerization and/or hydrolysis.
-
Troubleshooting Steps:
-
Quantify Isomers and Hydrolysis Products: Develop an HPLC method to separate and quantify the parent compound, its isomers, and potential hydrolysis products (Neochlorogenic acid, Caffeic acid, and Quinic acid methyl ester).
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.[11][12][13][14] This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and analyzing the resulting degradation products.
-
Experimental Protocols
Protocol 1: HPLC-MS Method for the Analysis of this compound and its Degradation Products
This protocol provides a general guideline for the separation and identification of this compound and its potential degradation products.
-
Instrumentation: HPLC system with a C18 column, coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute the more non-polar compounds. The exact gradient will need to be optimized for your specific column and instrument.
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 25 - 30 °C
-
Injection Volume: 5 - 10 µL
-
MS Detection: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of chlorogenic acids and their derivatives.[15] Monitor for the [M-H]⁻ ions of this compound and its isomers, as well as the potential hydrolysis products.
Data Presentation
Table 1: Potential Degradation Products of this compound in Solution
| Degradation Product | Chemical Name | Molecular Formula | Monoisotopic Mass (Da) | Formation Pathway |
| Isomer 1 | Cryptochlorogenic acid methyl ester | C₁₇H₂₀O₉ | 368.1107 | Isomerization |
| Isomer 2 | Chlorogenic acid methyl ester | C₁₇H₂₀O₉ | 368.1107 | Isomerization |
| Hydrolysis Product 1 | Neochlorogenic acid | C₁₆H₁₈O₉ | 354.0951 | Methyl Ester Hydrolysis |
| Hydrolysis Product 2 | Caffeic acid | C₉H₈O₄ | 180.0423 | Caffeoyl Ester Hydrolysis |
| Hydrolysis Product 3 | Quinic acid methyl ester | C₈H₁₄O₆ | 206.0790 | Caffeoyl Ester Hydrolysis |
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for studying degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of degradation products of chlorogenic acid in the antioxidant activity of roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. biomedres.us [biomedres.us]
- 13. scispace.com [scispace.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing of Neochlorogenic Acid Methyl Ester in HPLC
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing neochlorogenic acid methyl ester and related acidic compounds. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][3] For acidic compounds like this compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic functional groups of the analyte, causing tailing.[1][4][5][6]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the analyte, both ionized and un-ionized forms will exist, leading to peak broadening and tailing.[1][2][7][8]
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Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[2][6][9]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[2][7]
-
Column Degradation: A void at the column inlet or a contaminated or old column can lead to poor peak shape.[2][5]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor. For acidic compounds, it is crucial to maintain a pH well below the analyte's pKa to ensure it is in a single, un-ionized form.[1][2] This minimizes secondary interactions with the stationary phase. For acidic compounds, a mobile phase pH of around 2-3 is often recommended.[2][7]
Q4: Can the choice of HPLC column influence peak tailing?
A4: Absolutely. Using a modern, high-purity, end-capped silica (B1680970) column can significantly reduce the number of free silanol groups available for secondary interactions, thereby improving peak shape for acidic compounds.[9][10][11] Columns with alternative stationary phases, such as polymer-based or hybrid silica, can also offer improved performance and reduced tailing.[10]
Q5: How does the sample solvent affect peak shape?
A5: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing.[2][6] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Step 1: Evaluate the Peak Shape and System Suitability
The first step is to quantitatively assess the extent of peak tailing and review the overall health of your HPLC system.
-
Calculate the Tailing Factor (Tf): Use the formula Tf = W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the leading edge to the peak maximum at 5% height. A Tf > 1.2 indicates tailing.[2]
-
Review System Suitability Parameters: Check for any changes in backpressure, retention time, and peak efficiency (plate count) compared to previous runs.
Step 2: Systematic Troubleshooting Workflow
Follow this workflow to identify and address the root cause of peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH to minimize peak tailing.
-
Prepare a series of mobile phase modifiers: Prepare aqueous solutions containing 0.1% formic acid (pH ~2.7), 0.1% trifluoroacetic acid (pH ~2), and a 20 mM phosphate (B84403) buffer adjusted to pH 3.0.
-
Prepare the organic mobile phase: Use HPLC-grade acetonitrile (B52724) or methanol.
-
Equilibrate the HPLC system: Begin with a mobile phase composition of 85:15 (Aqueous:Organic, v/v) using the 0.1% formic acid solution. Equilibrate the C18 column until a stable baseline is achieved.
-
Inject the standard: Inject a standard solution of this compound.
-
Record and analyze: Record the chromatogram and calculate the tailing factor.
-
Iterate: Repeat steps 3-5 for each of the prepared aqueous mobile phase modifiers.
-
Compare results: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, this protocol can help restore performance.
-
Disconnect the column from the detector.
-
Flush with a series of solvents: Sequentially flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:
-
HPLC-grade water
-
Isopropanol
-
Hexane (for highly non-polar contaminants)
-
Isopropanol
-
Mobile phase without buffer salts
-
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase until the baseline is stable.
-
Test performance: Inject a standard to assess if peak shape has improved.
Data Presentation
The following table summarizes key parameters and their recommended ranges for optimizing the HPLC analysis of this compound to avoid peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[2][7] |
| Buffer Concentration | 10 - 50 mM | Sufficient concentration to maintain a stable pH and mask residual silanol activity.[2] |
| Column Type | High-purity, end-capped C18 | Minimizes the availability of free silanol groups for secondary interactions.[9][10][11] |
| Injection Volume | As low as possible | To prevent column overload, which can cause peak distortion.[2][9] |
| Sample Solvent | Mobile phase or weaker | To avoid peak shape distortion caused by a strong injection solvent.[2][6] |
| Tubing Internal Diameter | ≤ 0.17 mm | To minimize extra-column band broadening that can contribute to peak tailing.[1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the primary causes of peak tailing for acidic compounds and the recommended solutions.
Caption: Relationship between causes of peak tailing and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Neochlorogenic Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Neochlorogenic acid methyl ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of catalyst.
-
Presence of Water: The Fischer-Speier esterification is a reversible reaction. The presence of water, either in the reactants or formed during the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.
-
Substrate Degradation: Neochlorogenic acid is thermally sensitive and can degrade at high temperatures or under harsh acidic conditions, leading to the formation of byproducts and a lower yield of the desired ester.[1]
-
Isomerization: Caffeoylquinic acids, including neochlorogenic acid, are prone to isomerization, especially under neutral or alkaline conditions.[1] This can lead to the formation of other isomers of caffeoylquinic acid methyl ester.
Q2: How can I drive the esterification reaction to completion?
A2: To favor the formation of the ester, you can:
-
Use an Excess of Methanol (B129727): Employing a large molar excess of methanol can shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Remove Water: Actively removing water as it is formed can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used. The optimal concentration will depend on the specific reaction conditions.
Q3: What are the optimal reaction conditions for synthesizing this compound?
A3: While specific optimization data for this compound is limited, studies on the esterification of structurally similar compounds like caffeic acid can provide guidance. Key parameters to optimize include:
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the degradation of neochlorogenic acid. A good starting point is the reflux temperature of methanol (around 65 °C).
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point at which the concentration of the starting material no longer decreases.
-
Molar Ratio of Reactants: A significant excess of methanol is typically used.
Q4: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could these be?
A4: The additional spots could be several byproducts:
-
Isomers: As mentioned, neochlorogenic acid can isomerize to other caffeoylquinic acids, which would then also be esterified, leading to a mixture of isomeric methyl esters.
-
Degradation Products: At elevated temperatures, neochlorogenic acid can degrade into smaller phenolic compounds.
-
Side-Reactions with the Catalyst: While less common with standard acid catalysts, some reagents have the potential for side reactions.
Q5: How can I effectively purify my this compound?
A5: A typical workup and purification procedure involves:
-
Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is often done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: The methyl ester can be extracted from the aqueous mixture using an organic solvent like ethyl acetate (B1210297).
-
Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: For high purity, column chromatography is often necessary. The choice of stationary and mobile phases will depend on the polarity of the compound and any impurities.
Data Presentation: Optimizing Reaction Conditions
Due to the limited availability of specific quantitative data for the synthesis of this compound, the following tables present data for the acid-catalyzed methylation of caffeic acid, a structurally related precursor. These values can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Methanol to Caffeic Acid Molar Ratio on Methyl Caffeate Yield
| Molar Ratio (Methanol:Caffeic Acid) | Yield of Methyl Caffeate (%) |
| 5:1 | 25.8 |
| 10:1 | 55.2 |
| 20:1 | 71.7 |
| 30:1 | 70.1 |
| 50:1 | 68.5 |
Data adapted from a study on the esterification of caffeic acid using p-toluenesulfonic acid as a catalyst.
Table 2: Effect of Reaction Temperature on Methyl Caffeate Yield
| Temperature (°C) | Yield of Methyl Caffeate (%) |
| 45 | 48.9 |
| 55 | 63.2 |
| 60 | 71.5 |
| 65 | 78.9 |
| 70 | 65.4 |
Data adapted from a study on the esterification of caffeic acid using p-toluenesulfonic acid as a catalyst.
Experimental Protocols
The following are detailed methodologies for the synthesis and purification of this compound based on the principles of Fischer-Speier esterification.
Protocol 1: Acid-Catalyzed Synthesis of this compound
Materials:
-
Neochlorogenic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
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Heating mantle with magnetic stirrer
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Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add neochlorogenic acid.
-
Add a significant molar excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while stirring.
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If using, add activated molecular sieves to the mixture to absorb the water produced during the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or the product concentration plateaus.
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Workup and Purification of this compound
Materials:
-
Reaction mixture from Protocol 1
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved.
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Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Common causes of low yield and their respective solutions.
References
Neochlorogenic acid methyl ester solubility enhancement techniques
This technical support center is designed for researchers, scientists, and drug development professionals working with neochlorogenic acid methyl ester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 5-O-Caffeoylquinic acid methyl ester, is a natural phenolic compound. It is recognized for its potential as an inhibitor of the Hepatitis B virus (HBV).[1]
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q3: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. It is advisable to prepare fresh solutions for experiments.[1]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
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Initial Steps: Ensure you are using a recommended solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[2] For DMSO, it is crucial to use a fresh, unopened bottle as DMSO is hygroscopic and absorbed water can affect solubility.[1]
-
Enhancement Techniques:
-
Heating: Gently warm the solution to 37°C to aid dissolution.[2]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can significantly improve solubility.[2] A combination of warming and sonication is often effective.[1][2]
-
Co-solvents: For in vivo studies or specific assays, using a co-solvent system can enhance solubility. Common co-solvents include PEG300 and Tween-80.[1]
-
Problem: The compound precipitates out of solution during my experiment.
-
Possible Cause: Change in Solvent Environment. This can happen when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer. The decreased concentration of the organic solvent can cause the compound to precipitate.
-
Solution:
-
Optimize Final Solvent Concentration: Minimize the volume of the stock solution added to the aqueous medium.
-
Use of Surfactants or Solubilizing Agents: Incorporate a low concentration of a biocompatible surfactant like Tween-80 or a cyclodextrin (B1172386) like SBE-β-CD in your final solution to maintain solubility.[1]
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Notes |
| DMSO | 100 mg/mL | Requires ultrasonic assistance. Use of newly opened DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution is obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution is obtained.[1] |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility in Organic Solvents
This protocol outlines a general method to determine the solubility of this compound in a specific organic solvent.
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a clean vial.
-
Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 10 µL of DMSO) to the vial.
-
Dissolution: Vortex the vial and observe for complete dissolution. If the solid does not dissolve, proceed to the next step.
-
Heating and Sonication: Gently warm the vial to 37°C and place it in an ultrasonic bath for 10-15 minutes. Observe for dissolution.
-
Incremental Solvent Addition: If the solid is still not fully dissolved, continue adding small, measured volumes of the solvent, with vortexing, warming, and sonication after each addition, until a clear solution is obtained.
-
Calculation: Record the total volume of solvent used to dissolve the initial mass of the compound. Calculate the solubility in mg/mL.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol describes the preparation of a 1 mL working solution of this compound in a co-solvent system.[1]
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Initial Mixing: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add Stock Solution: To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix well. The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A workflow for determining the solubility of this compound.
Putative Anti-HBV Signaling Pathway of this compound
Caption: A simplified diagram of the proposed anti-HBV mechanism.
References
Technical Support Center: Experimental Handling of Neochlorogenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for preventing the oxidation of neochlorogenic acid methyl ester during experimental procedures. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols designed to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
Q2: What are the primary factors that cause the oxidation of this compound?
Several factors can promote the oxidation of this compound in an experimental setting:
-
pH: The stability of chlorogenic acid and its derivatives is highly pH-dependent. They are generally more stable in acidic conditions and become unstable in neutral to alkaline environments (pH > 7).[3][4]
-
Oxygen: The presence of dissolved or atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation and isomerization of chlorogenic acid derivatives.
-
Temperature: Elevated temperatures can accelerate the rate of oxidative degradation.
-
Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts, significantly speeding up oxidation reactions.[5]
-
Enzymes: In crude extracts, enzymes like polyphenol oxidase (PPO) can cause rapid enzymatic oxidation.
Q3: How can I visually detect if my this compound solution has oxidized?
A common sign of phenolic compound oxidation is a change in the color of the solution. Often, a colorless or pale yellow solution will turn yellow, brown, or even greenish upon oxidation. Any unexpected color change should be considered an indicator of potential degradation.
Q4: What are the general storage recommendations for this compound?
For long-term storage, this compound should be kept as a dry powder in a desiccated environment at -20°C.[6] Stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C or -80°C and protected from light.[7] It is advisable to prepare fresh working solutions for each experiment to minimize degradation.
Data Presentation: Stability of Chlorogenic Acid Isomers
The stability of neochlorogenic acid (3-CQA), and its isomers cryptochlorogenic acid (4-CQA) and chlorogenic acid (5-CQA), is significantly influenced by pH. The following table summarizes the degradation kinetics at 37°C in aqueous solutions.
| pH | Compound | Rate Constant (k) | Half-life (t½) in hours | Stability Order |
| 7.05 | Neochlorogenic acid (3-CQA) | 0.0108 | 64.18 | 5-CQA > 3-CQA > 4-CQA |
| Cryptochlorogenic acid (4-CQA) | 0.0125 | 55.45 | ||
| Chlorogenic acid (5-CQA) | 0.0098 | 70.73 | ||
| 7.96 | Neochlorogenic acid (3-CQA) | 0.0245 | 28.29 | 5-CQA > 3-CQA > 4-CQA |
| Cryptochlorogenic acid (4-CQA) | 0.0288 | 24.07 | ||
| Chlorogenic acid (5-CQA) | 0.0215 | 32.24 | ||
| 9.25 | Neochlorogenic acid (3-CQA) | 0.0654 | 10.60 | 5-CQA > 3-CQA > 4-CQA |
| Cryptochlorogenic acid (4-CQA) | 0.0768 | 9.03 | ||
| Chlorogenic acid (5-CQA) | 0.0588 | 11.79 |
Data adapted from a study on the degradation kinetics of chlorogenic acid isomers.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Objective: To prepare a stock solution of this compound with minimal initial oxidation and enhanced stability for short-term storage.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Sterile syringes and needles
-
Analytical balance
Procedure:
-
Deoxygenate the Solvent: Before use, deoxygenate the DMSO by gently bubbling argon or nitrogen gas through it for 15-30 minutes. This removes dissolved oxygen.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or on weighing paper in a controlled environment with minimal air exposure.
-
Dissolution:
-
Transfer the weighed powder to a sterile, amber glass vial.
-
Using a sterile syringe, add the deoxygenated DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Cap the vial tightly and vortex until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7]
-
-
Inert Gas Overlay:
-
Carefully open the vial and insert a sterile needle connected to the inert gas line, ensuring the needle tip is just above the liquid surface.
-
Insert a second sterile needle as a vent.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.
-
Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.
-
-
Storage:
-
Seal the cap with parafilm to ensure an airtight seal.
-
Store the stock solution at -20°C or -80°C, protected from light.[7] For frequent use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guides
Issue 1: Solution Discoloration (Yellowing/Browning) During Preparation or Storage
-
Possible Cause: Oxidation due to the presence of oxygen, high pH, or metal ion contamination.
-
Troubleshooting Steps:
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Deoxygenate the solvent with an inert gas (Protocol 1).
-
pH Control: If preparing an aqueous solution, ensure the pH is in the acidic range (pH 3-6) for better stability, if compatible with your experiment.
-
Glassware Preparation: Use acid-washed glassware to remove any trace metal ions that could catalyze oxidation.
-
Inert Atmosphere: Always flush the headspace of your storage vial with an inert gas like argon or nitrogen before sealing.[8][9]
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil.
-
Issue 2: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays
-
Possible Cause: Degradation of the compound in the cell culture medium.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: If possible, reduce the incubation time of the compound with the cells to minimize degradation in the culture medium.
-
Control for Media Effects: Test the stability of the compound in the cell culture medium over the time course of your experiment in a cell-free setup. Analyze the medium by HPLC to quantify the remaining compound.
-
Use of Antioxidants: Consider the co-incubation with a low concentration of a stabilizing agent like ascorbic acid, if it does not interfere with your assay.
-
Phenol (B47542) Red Interference: If using a colorimetric assay (e.g., MTT), be aware that phenol red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium for the assay.[10]
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause: On-column degradation or degradation in the autosampler.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is acidic (e.g., containing 0.1% formic or acetic acid) to improve the stability of the phenolic compound during separation.
-
Sample Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase and promotes stability. If possible, use the mobile phase itself as the sample solvent.
-
Autosampler Temperature: If your autosampler has temperature control, keep the sample vials cooled (e.g., 4°C) to slow down degradation while waiting for injection.
-
Metal Contamination: Metal components in the HPLC system can contribute to degradation. If suspected, consider using a column with a PEEK lining or adding a chelating agent like EDTA to the mobile phase (if compatible with your detection method).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of Nitrogen Flushing in Oxidation Prevention – StabilityStudies.in [stabilitystudies.in]
- 9. avantiresearch.com [avantiresearch.com]
- 10. benchchem.com [benchchem.com]
Common contaminants in Neochlorogenic acid methyl ester samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Neochlorogenic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the methyl ester of neochlorogenic acid, a phenolic compound naturally found in various plants. It is an isomer of chlorogenic acid methyl ester and is known for its potential biological activities, including antioxidant and anti-Hepatitis B Virus (HBV) effects.[1][2]
Q2: What are the most common contaminants or impurities in this compound samples?
A2: Samples of this compound, especially those isolated from natural sources, are often found with co-eluting isomers and related compounds. The most common of these are:
-
Isomers: Cryptochlorogenic acid methyl ester and Chlorogenic acid methyl ester.
-
Related Caffeoylquinic Acids: Dicaffeoylquinic acids.
-
Degradation Products: Under neutral to alkaline pH conditions, neochlorogenic acid and its isomers can undergo interconversion.[3][4] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can lead to the formation of various degradation products, though specific degradation pathways for the methyl ester are not extensively documented.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound samples is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). These methods allow for the separation and quantification of the main compound and any potential contaminants.[5][6][7]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep the compound at -20°C or -80°C.[1] Exposure to light and alkaline conditions should be avoided to prevent degradation and isomerization.
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of this compound samples.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis | Inappropriate mobile phase pH affecting the ionization of the analyte. Secondary interactions with the stationary phase. Column overload. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. Reduce the injection volume or sample concentration.[8][9][10][11][12] |
| Inconsistent retention times | Fluctuations in column temperature. Changes in mobile phase composition. Column degradation. | Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily and ensure proper mixing. Use a guard column and replace the analytical column if performance degrades.[8][9][10][11][12] |
| Co-elution of isomers | Insufficient chromatographic resolution. | Optimize the mobile phase gradient and flow rate. Use a column with a different selectivity (e.g., a different stationary phase). Consider using a longer column or one with a smaller particle size for higher efficiency. |
| Presence of unexpected peaks | Sample degradation. Contamination from solvents or sample preparation. | Prepare samples freshly and store them under appropriate conditions. Use high-purity solvents and clean all glassware thoroughly. Run a blank injection to identify any system-related peaks. |
Contaminant Profile
The following table summarizes the common contaminants found in this compound samples.
| Contaminant Type | Specific Contaminants | Typical Method of Identification |
| Isomers | Cryptochlorogenic acid methyl ester, Chlorogenic acid methyl ester | HPLC-UV, UPLC-MS/MS[3][6] |
| Related Compounds | Dicaffeoylquinic acids | UPLC-MS/MS[4] |
| Degradation Products | Isomerization products | HPLC-UV, UPLC-MS/MS |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.
Protocol 2: Identification of Contaminants by UPLC-QTOF-MS
This protocol provides a method for the identification and characterization of potential contaminants.
-
Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100-1000.
-
-
Sample Preparation: Dissolve the sample in 50% methanol to a concentration of 100 µg/mL.
Signaling Pathways and Experimental Workflows
Antioxidant and Anti-inflammatory Signaling Pathway
Neochlorogenic acid has been shown to exert its antioxidant and anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling pathway and inhibition of the NF-κB pathway.[13][14][15][16]
Caption: Antioxidant and anti-inflammatory pathway of Neochlorogenic acid.
Anti-Hepatitis B Virus (HBV) Signaling Pathway
While the precise mechanism for this compound is under investigation, related compounds like chlorogenic acid have been shown to inhibit HBV replication, potentially through the JNK signaling pathway.[17]
Caption: Postulated anti-HBV pathway of this compound.
Experimental Workflow for Contaminant Analysis
The following diagram illustrates a typical workflow for the identification and quantification of contaminants in a this compound sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS [mdpi.com]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. realab.ua [realab.ua]
- 13. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of Nrf2 pathway and inhibition of NLRP3 inflammasome activation contribute to the protective effect of chlorogenic acid on acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Interpreting unexpected results in Neochlorogenic acid methyl ester assays
Welcome to the technical support center for neochlorogenic acid methyl ester assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My purified plant extract shows a peak corresponding to this compound in HPLC analysis. Does this confirm its natural occurrence in my sample?
A1: Not necessarily. The presence of this compound in your extract could be an artifact of your extraction procedure. If you used acidified methanol (B129727) as a solvent, esterification of naturally present neochlorogenic acid can occur, leading to the formation of its methyl ester.[1] It is crucial to review your extraction protocol to determine if this might be the source of the observed compound. Consider using a non-alcoholic solvent or ethanol (B145695) if esterification is a concern.
Q2: I am observing inconsistent results in my cell-based assays when using this compound. What could be the cause?
A2: Inconsistent results in cell-based assays can stem from the instability of the compound in the cell culture medium. Neochlorogenic acid, the parent compound of the methyl ester, is known to be unstable in neutral and alkaline conditions, which are typical for cell culture media (pH 7.2-7.4).[2] This instability can lead to the degradation or isomerization of the compound over the course of your experiment, resulting in variable effects on the cells. It is recommended to perform stability tests of this compound in your specific cell culture medium over the time course of your experiment.
Q3: My antioxidant assay (e.g., DPPH) results for this compound are lower than expected compared to neochlorogenic acid. Why might this be?
A3: The antioxidant activity of phenolic compounds like neochlorogenic acid is often attributed to their hydroxyl groups. The esterification of the carboxylic acid group to form the methyl ester may influence the molecule's overall antioxidant capacity. While this compound does exhibit antioxidant properties, its potency might differ from the parent acid.[1][3] Additionally, the reaction kinetics and solubility in the assay medium can be affected by the methyl group, leading to variations in the observed antioxidant activity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC-DAD/UV Analysis
Symptoms:
-
Appearance of additional, unexpected peaks during the HPLC analysis of a this compound standard or sample.
-
Shifting retention times of the main analyte peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Isomerization | Neochlorogenic acid (3-O-caffeoylquinic acid) can isomerize to cryptochlorogenic acid (4-O-caffeoylquinic acid) and chlorogenic acid (5-O-caffeoylquinic acid), especially under neutral to alkaline pH conditions.[2][4] The methyl esters may also be susceptible to similar isomerization. Ensure your mobile phase is slightly acidic (e.g., containing 0.1% formic acid) to minimize on-column isomerization. |
| Degradation | The compound may be degrading in the sample vial or during the run. Protect your samples from light and maintain a cool autosampler temperature. Prepare fresh solutions for each analytical run. |
| Contaminated Mobile Phase | Impurities in the mobile phase can lead to extraneous peaks. Use HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases. |
Issue 2: Poor Reproducibility in Enzyme Inhibition Assays
Symptoms:
-
High variability in IC50 values between experimental repeats.
-
Drifting baseline or unexpected changes in enzyme activity over time in control wells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Instability/Hydrolysis | This compound may hydrolyze back to neochlorogenic acid in the aqueous buffer of the enzyme assay, especially if the pH is neutral or slightly alkaline. This can result in a mixture of the ester and the parent acid, each with potentially different inhibitory activities. Monitor the stability of the methyl ester in the assay buffer over time using HPLC. Consider using a slightly acidic buffer if the enzyme's activity is not compromised. |
| Non-specific Binding | The compound may bind to the surface of the microplate wells, reducing its effective concentration. Consider using low-binding plates. |
| Precipitation | The compound may not be fully soluble in the final assay buffer, leading to precipitation and inaccurate concentrations. Visually inspect the wells for any signs of precipitation. Determine the solubility of the compound in the assay buffer before running the full experiment. |
Issue 3: False Positives or Inaccurate Results in Cell Viability Assays (e.g., MTT)
Symptoms:
-
An apparent increase in cell viability at high concentrations of the compound.
-
Discrepancy between MTT results and other viability assays (e.g., trypan blue).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Direct Reduction of MTT Reagent | Polyphenolic compounds, including neochlorogenic acid and its methyl ester, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[5][6][7] This leads to a false-positive signal, suggesting higher cell viability than is actually the case. |
| Run a Cell-Free Control | To confirm interference, incubate your compound with the MTT reagent in cell-free media. If a color change occurs, this indicates direct reduction. |
| Use an Alternative Viability Assay | If interference is confirmed, use a viability assay that is less susceptible to interference from reducing compounds. Recommended alternatives include the sulforhodamine B (SRB) assay, which measures total protein content, or assays based on ATP content. |
Quantitative Data Summary
The following table summarizes the degradation kinetics of neochlorogenic acid (3-CQA) at different pH values, which can provide insights into the potential instability of its methyl ester under similar conditions.
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 7.05 | 37 | 0.0049 | 141.46 |
| 7.96 | 37 | 0.0125 | 55.45 |
| 9.25 | 37 | 0.0383 | 18.09 |
| Data adapted from Zhu et al. (2016).[2] |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound
This protocol is adapted from a method for the analysis of chlorogenic acid isomers and their methyl esters.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) or UV detector at 325 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Protocol 2: DPPH Radical Scavenging Assay
This is a general protocol for assessing the antioxidant activity of compounds like this compound.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for unexpected assay results.
References
- 1. mdpi.com [mdpi.com]
- 2. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 7. journaljpri.com [journaljpri.com]
Neochlorogenic acid methyl ester stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage stability of neochlorogenic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound, also known as 5-O-Caffeoylquinic acid methyl ester, is a naturally occurring phenolic compound. It is a derivative of neochlorogenic acid, which is an isomer of chlorogenic acid. Research has shown that this compound exhibits several biological activities, including antioxidant, anti-inflammatory, and weak anti-HBV properties.[1][2] Its anti-inflammatory effects are attributed to its ability to inhibit signaling pathways such as the COX-2/NLRP3/NF-κB pathway.
Q2: What are the optimal conditions for the long-term storage of this compound?
A2: For long-term stability, this compound solid should be stored in a well-sealed container at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, are stable for up to 6 months at -80°C or for 1 month at -20°C when protected from light.[3] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.
Q3: How stable is this compound in different solvent systems and pH conditions?
A3: this compound, like its parent compound neochlorogenic acid, is expected to be most stable in acidic conditions. In neutral to alkaline aqueous solutions, it is prone to degradation and isomerization.[4] For experimental use, it is recommended to prepare working solutions fresh daily. If aqueous buffers are used, an acidic pH (e.g., pH 3-5) is recommended to minimize degradation.
Q4: What are the potential degradation products of this compound?
A4: Under suboptimal storage conditions, particularly in neutral or alkaline solutions, this compound can undergo hydrolysis of the ester bond, leading to the formation of neochlorogenic acid and methanol (B129727). Further degradation can lead to the formation of caffeic acid and quinic acid. Isomerization to other caffeoylquinic acid methyl ester isomers may also occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of the compound due to improper storage or handling. | 1. Confirm that the solid compound and stock solutions have been stored at the recommended temperature and protected from light. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. 3. Prepare working solutions in your experimental buffer immediately before use. 4. If using aqueous buffers, ensure the pH is in the acidic range to improve stability. 5. Verify the purity of your compound using a suitable analytical method like HPLC. |
| Precipitation observed in stock or working solutions | Poor solubility or exceeding the solubility limit of the solvent. | 1. If precipitation occurs upon freezing, gently warm the stock solution and sonicate to redissolve the compound before making dilutions. 2. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[3] |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation or improper dissolution. | 1. Always ensure the compound is fully dissolved before use. 2. Perform a concentration verification of your stock solution using UV-Vis spectroscopy or HPLC. 3. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Review the storage conditions and handling procedures. 2. Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. 3. Ensure the mobile phase and sample diluent are compatible with the compound and do not promote degradation. |
Quantitative Data Summary
The following table provides illustrative data for a long-term stability study of this compound solid, based on typical stability profiles for related phenolic compounds and ICH guidelines.
Table 1: Illustrative Long-Term Stability Data for this compound (Solid)
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C (Protected from Light) | 0 Months | 99.8 | White to off-white powder |
| 6 Months | 99.5 | Conforms | |
| 12 Months | 99.2 | Conforms | |
| 24 Months | 98.9 | Conforms | |
| 4°C (Protected from Light) | 0 Months | 99.8 | White to off-white powder |
| 6 Months | 98.1 | Conforms | |
| 12 Months | 96.5 | Slight yellowing | |
| 24 Months | 93.2 | Yellowish powder | |
| 25°C / 60% RH (Protected from Light) | 0 Months | 99.8 | White to off-white powder |
| 3 Months | 95.3 | Yellowish powder | |
| 6 Months | 91.0 | Yellowish-brown powder |
Table 2: Illustrative Stability Data for this compound Stock Solution in DMSO (10 mM)
| Storage Condition | Time Point | Concentration (% of Initial) |
| -80°C | 0 Months | 100.0 |
| 3 Months | 99.8 | |
| 6 Months | 99.6 | |
| 12 Months | 99.1 | |
| -20°C | 0 Months | 100.0 |
| 1 Month | 99.5 | |
| 3 Months | 97.8 | |
| 6 Months | 94.5 |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound (Solid)
Objective: To evaluate the stability of solid this compound under various storage conditions over an extended period.
Materials:
-
This compound (solid, high purity)
-
Amber glass vials with screw caps
-
Stability chambers set to:
-
-20°C ± 5°C
-
4°C ± 2°C
-
25°C ± 2°C / 60% RH ± 5% RH
-
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and 0.1% formic acid in water
-
Reference standard of this compound
Procedure:
-
Aliquot approximately 10 mg of this compound into amber glass vials.
-
Tightly cap the vials and place them in the designated stability chambers.
-
At specified time points (e.g., 0, 3, 6, 12, 24 months), remove one vial from each storage condition.
-
Visually inspect the sample for any changes in appearance and document the observations.
-
Prepare a solution of the sample in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.
-
Compare the results to the initial analysis (time 0).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 10% B
-
32-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound at various concentrations to establish linearity.
-
Prepare solutions of the samples from the stability study.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peak corresponding to this compound and any new peaks that appear over time, which may represent degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for long-term stability testing.
Caption: Anti-inflammatory signaling pathways of this compound.
References
How to confirm the purity of Neochlorogenic acid methyl ester
This guide provides researchers, scientists, and drug development professionals with comprehensive information for confirming the purity of Neochlorogenic acid methyl ester. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the purity of this compound?
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): This is the gold standard for determining the purity of a sample by quantifying the main compound relative to any impurities. Purity is often expressed as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the compound by verifying its molecular weight. The liquid chromatography component separates the compound from impurities before it enters the mass spectrometer.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure of the compound.[3] The absence of significant unexpected signals in the spectrum is a strong indicator of high purity.[1][4]
Q2: How is HPLC used to determine the purity of my sample?
HPLC separates components in a mixture based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, the sample is injected into the HPLC system, and a detector (usually a UV detector for compounds like this compound) measures the amount of each separated component. The resulting chromatogram shows peaks corresponding to each component. The purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
Q3: What are potential impurities I might find in my this compound sample?
Impurities can originate from the synthesis or isolation process, or from degradation. Common impurities include:
-
Structural Isomers: Cryptochlorogenic acid methyl ester and Chlorogenic acid methyl ester are common isomers that can be difficult to separate.[1][2]
-
Related Precursors: Unreacted starting materials such as neochlorogenic acid or caffeic acid.
-
Degradation Products: The ester bond is susceptible to hydrolysis, and the compound can undergo isomerization, especially when exposed to heat or non-neutral pH conditions.[5][6]
-
Residual Solvents: Solvents used during purification may remain in the final product.
Q4: How can I definitively confirm the identity of the main peak as this compound?
Confirming the identity requires more than just an HPLC peak. A multi-pronged approach is recommended:
-
Co-injection with a Standard: Inject a mixture of your sample and a certified reference standard of this compound. A single, sharp peak confirms that the retention times match under identical conditions.
-
Mass Spectrometry (MS): Analyze the sample by LC-MS to confirm the molecular weight. This compound has a molecular weight of 368.34 g/mol . In negative-ion ESI-MS, you would expect to see the [M-H]⁻ ion at m/z 367.[2]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information that helps differentiate it from its isomers.[7][8]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide the most definitive structural confirmation. The observed chemical shifts and coupling constants should match established data for this compound.[9][10]
Troubleshooting Guide: HPLC Analysis
Q5: My retention times are shifting between injections. What could be the cause?
Retention time instability can compromise the reliability of your results. Common causes and solutions are outlined below.
-
Cause 1: Temperature Fluctuations: The column temperature significantly affects retention time. A change of just 1°C can alter retention times by 1-2%.[11]
-
Solution: Use a thermostatically controlled column oven to maintain a stable temperature.[12]
-
-
Cause 2: Mobile Phase Composition Changes: Improperly mixed mobile phases, solvent evaporation, or degradation of additives can alter the elution strength.[11][13]
-
Solution: Prepare fresh mobile phase daily, keep solvent reservoirs covered, and ensure thorough mixing. If using a gradient mixer, purge the system thoroughly.[12]
-
-
Cause 3: Inconsistent Flow Rate: Worn pump seals or trapped air bubbles can lead to a fluctuating flow rate.[14]
-
Solution: Degas the mobile phase before use. Purge the pump to remove any air bubbles. If the problem persists, inspect and replace pump seals if necessary.[13]
-
Q6: The peaks in my chromatogram are broad or tailing. How can I improve the peak shape?
Poor peak shape reduces resolution and affects the accuracy of area integration.
-
Cause 1: Column Contamination or Degradation: Accumulation of strongly retained compounds on the column can lead to peak tailing.[15]
-
Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the guard column or the analytical column itself.[12]
-
-
Cause 2: Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.[15]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q7: I see unexpected "ghost" peaks in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in a chromatogram even when no sample is injected.
-
Cause 1: Sample Carryover: Residual sample from a previous injection may elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Run a blank injection (injecting only the sample solvent) to confirm carryover.
-
-
Cause 2: Contaminated Mobile Phase or System: Impurities in your solvents or leaching from system components can appear as peaks.[14]
-
Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases. Flush the system thoroughly to remove any contaminants.
-
Experimental Protocols & Data
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a standard method for assessing the purity of this compound.
-
System Preparation:
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
Set the column oven temperature to 30°C.
-
Set the UV detection wavelength to 325 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run the gradient program as detailed in Table 1.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all integrated peaks.
-
Table 1: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 60 | 40 | 1.0 |
| 22.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Protocol 2: Identity Confirmation by LC-MS
This protocol is for confirming the molecular weight of the compound.
-
System Preparation:
-
Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Use the same column and mobile phases as described in the HPLC protocol.
-
-
Mass Spectrometer Settings:
-
Set the instrument to operate in negative ion mode.
-
Set the mass scan range from m/z 100 to 500.
-
Optimize source parameters (e.g., capillary voltage, source temperature) according to the instrument manufacturer's guidelines.
-
-
Analysis:
-
Inject a diluted sample (approx. 10-50 µg/mL).
-
Acquire both the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the retention time of this compound.
-
-
Data Interpretation:
-
Verify the presence of the expected ions as listed in Table 2. The primary ion should be [M-H]⁻.
-
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Formula | Calculated m/z | Observed m/z |
|---|
| [M-H]⁻ | C₁₇H₁₉O₉⁻ | 367.1035 | ~367.1 |
Protocol 3: Structural Verification by ¹H-NMR
This protocol is for definitive structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in an NMR tube.
-
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Shim the instrument to achieve good resolution.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Acquisition & Interpretation:
-
Acquire the ¹H-NMR spectrum.
-
Compare the observed chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to literature values for this compound. The absence of significant unassigned signals indicates high purity.
-
Table 3: Illustrative ¹H-NMR Data in Methanol-d₄
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Caffeoyl H-7' | 7.58 | d |
| Caffeoyl H-2' | 7.05 | d |
| Caffeoyl H-6' | 6.95 | dd |
| Caffeoyl H-8' | 6.28 | d |
| Quinate H-3 | 5.35 | m |
| Quinate H-5 | 4.18 | m |
| -OCH₃ | 3.70 | s |
| Quinate H-4, H-2, H-6 | 1.90 - 2.20 | m |
(Note: Exact chemical shifts can vary based on solvent and concentration.)
Visualizations
Caption: Workflow for purity and identity confirmation.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorogenic acids – their properties, occurrence and analysis | Gil | Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia [journals.umcs.pl]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neochlorogenic acid(906-33-2) 1H NMR spectrum [chemicalbook.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. jetir.org [jetir.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: LC-MS/MS Method Development for Neochlorogenic Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS method development for Neochlorogenic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for this compound in an LC-MS/MS analysis?
A1: this compound is typically analyzed in negative electrospray ionization (ESI) mode. The expected precursor ion is the deprotonated molecule [M-H]⁻ at m/z 367.[1] Key product ions for Multiple Reaction Monitoring (MRM) can be derived from the fragmentation of the parent compound, neochlorogenic acid, which commonly yields fragments at m/z 191 (quinic acid moiety), 179 (caffeic acid moiety after loss of CO2), and 135.[2][3]
Q2: How can I chromatographically separate this compound from its isomers?
A2: Isomers of chlorogenic acids can be challenging to separate. A C18 reversed-phase column is commonly used for separation.[4][5][6] The elution order for the parent chlorogenic acid isomers is typically neochlorogenic acid, followed by chlorogenic acid, and then cryptochlorogenic acid.[1] A gradient elution using a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724) with an acidic modifier like formic or acetic acid is generally effective.[4][5][6] Optimization of the gradient slope and temperature may be required to achieve baseline separation.
Q3: What are the typical starting conditions for developing an LC-MS/MS method for this compound?
A3: A good starting point would be a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution.[4] You can begin with a mobile phase of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[4] A flow rate of 0.2 to 0.4 mL/min is a reasonable starting point.[4][5][6] For the MS, operate in negative ESI mode and monitor the transition m/z 367 -> 191 as a primary MRM transition.
Q4: My peak shape for this compound is poor (tailing). What are the common causes and solutions?
A4: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols.[7] Other causes include column overload, blockages, or issues with the mobile phase.[8][9] Please refer to the detailed troubleshooting guide below for specific solutions.
Troubleshooting Guide: Poor Peak Shape
This guide addresses common issues related to poor peak shape, particularly peak tailing, during the analysis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| All peaks in the chromatogram are tailing. | Column Void or Blockage: A void at the column inlet or a partially blocked frit can distort the flow path.[8] | Action: Try reversing and flushing the column. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help prevent frit blockage.[8] |
| Column Overload: Injecting too much sample can saturate the stationary phase.[8] | Action: Dilute the sample and reinject. If the peak shape improves, this indicates column overload. Consider using a column with a larger diameter or higher capacity.[8] | |
| Only the analyte peak is tailing. | Secondary Silanol (B1196071) Interactions: The acidic nature of the analyte can lead to strong interactions with the silica (B1680970) surface of the column.[7] | Action: Add a buffer to your mobile phase. For example, using ammonium (B1175870) formate (B1220265) with formic acid can help mask the active silanol sites.[7][9] Ensure the buffer is present in both the aqueous and organic mobile phase components.[7] |
| Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to poor peak shape. | Action: Adjust the pH of the mobile phase. Since the analysis is in negative mode, a slightly acidic pH (e.g., with 0.1% formic acid) is generally suitable. Experiment with small pH adjustments to find the optimal condition. | |
| Co-eluting Interference: A matrix component may be co-eluting with your analyte, causing peak distortion. | Action: Review your sample preparation procedure to ensure efficient removal of interfering substances. Adjusting the chromatographic gradient may also help separate the analyte from the interference. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the development of an LC-MS/MS method for this compound.
| Parameter | Value | Notes |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Provides better sensitivity for acidic compounds like chlorogenic acid derivatives.[4] |
| Precursor Ion (Q1) | m/z 367 | Corresponds to the deprotonated molecule [M-H]⁻.[1] |
| Product Ion (Q3) | m/z 191 | A stable and abundant fragment corresponding to the quinic acid moiety.[2][3] |
| Alternative Product Ions | m/z 179, m/z 135 | Can be used as qualifying transitions to confirm analyte identity.[2][3] |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.
Sample Preparation (Protein Precipitation)
This protocol is a general procedure for plasma samples and may need to be adapted for other matrices.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
-
LC System: UPLC or HPLC system
-
Column: C18, 100 x 2.1 mm, 1.7 µm[6]
-
Mobile Phase A: Water with 0.1% Formic Acid[4]
-
Mobile Phase B: Methanol with 0.1% Formic Acid[4]
-
Flow Rate: 0.2 mL/min[6]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI, Negative Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C[1]
-
Desolvation Temperature: 300 °C[1]
-
MRM Transitions:
-
Quantifier: 367 -> 191
-
Qualifier: 367 -> 179
-
Visualizations
Caption: Experimental workflow for LC-MS/MS method development.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of neochlorogenic acid, chlorogenic acid, cryptochlorogenic acid and geniposide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after administration of Reduning injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Mass Spectrometry Analysis of Neochlorogenic Acid Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the mass spectrometric analysis of neochlorogenic acid methyl ester, with a focus on improving poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or no signal for my this compound standard. What are the common initial checks?
A1: When encountering a poor signal for this compound, begin with these fundamental checks:
-
Mass Spectrometer Performance: Ensure the instrument is functioning correctly by running a system suitability test or analyzing a known standard of a different, reliable compound.
-
Ionization Mode: this compound, like other phenolic compounds, is most effectively ionized in negative electrospray ionization (ESI) mode. Confirm that your instrument is set to detect negative ions, looking for the deprotonated molecule [M-H]⁻.
-
Sample Integrity: Verify the concentration and stability of your this compound standard. Degradation or incorrect dilution can lead to a weak signal.
Q2: Which ionization technique is best suited for this compound?
A2: Electrospray ionization (ESI) is the most common and effective technique for analyzing this compound. Due to the presence of acidic phenolic hydroxyl groups, negative ion mode ESI is preferred as it readily allows for the formation of the deprotonated molecule [M-H]⁻, which typically gives a strong and stable signal.[1][2][3]
Q3: My signal intensity is inconsistent between injections. What could be the cause?
A3: Inconsistent signal intensity is often attributed to:
-
Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, plant extracts), co-eluting compounds can suppress the ionization of your analyte. Proper sample preparation, such as solid-phase extraction (SPE), can mitigate these effects.
-
LC System Variability: Fluctuations in the LC flow rate or gradient composition can lead to variable spray stability and, consequently, inconsistent signal intensity. Ensure your LC system is well-maintained and equilibrated.
-
Ion Source Contamination: Residue buildup in the ion source can lead to erratic signal behavior. Regular cleaning of the ESI probe and ion transfer optics is crucial for maintaining consistent performance.
Q4: Can the mobile phase composition affect the signal intensity of this compound?
A4: Absolutely. The mobile phase composition plays a critical role in ESI efficiency.
-
Additives: The addition of a small amount of a weak acid, such as 0.1% to 0.2% formic acid or acetic acid, to the mobile phase is highly recommended for the analysis of phenolic compounds in negative ion mode.[1][2] These additives can help to deprotonate the analyte in solution, leading to a more efficient ionization in the ESI source.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents to minimize background noise and the formation of unwanted adducts that can compete with your analyte for ionization.
Q5: I see a peak at the expected m/z, but the signal-to-noise ratio is very low. How can I improve this?
A5: A low signal-to-noise ratio can be addressed by:
-
Optimizing ESI Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These settings can have a significant impact on the desolvation and ionization of your analyte.
-
Improving Chromatography: A broad chromatographic peak will have a lower height and thus a poorer signal-to-noise ratio. Optimize your LC method to achieve a sharp and symmetrical peak for this compound.
-
Sample Concentration: If permitted by your experimental design, a higher sample concentration can increase the signal intensity. However, be mindful of potential detector saturation or increased matrix effects at very high concentrations.
Troubleshooting Guides
Guide 1: Systematic Approach to Low Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve poor signal intensity for this compound.
// Nodes start [label="Start: Poor Signal for\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="1. Verify MS Performance\n(Run System Suitability Test)", fillcolor="#FBBC05", fontcolor="#202124"]; check_ionization [label="2. Confirm Negative Ion Mode (ESI-)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample [label="3. Check Sample Integrity\n(Concentration & Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_mp [label="4. Optimize Mobile Phase\n(Add 0.1% Formic/Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_source [label="5. Optimize ESI Source Parameters\n(Voltage, Gas Flow, Temp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_chrom [label="6. Evaluate Chromatography\n(Peak Shape & Retention)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="7. Address Matrix Effects\n(Improve Sample Cleanup)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Signal Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Signal Still Poor\n(Consult Instrument Specialist)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_ms; check_ms -> check_ionization [label="MS OK"]; check_ms -> fail [label="MS Fails"]; check_ionization -> check_sample [label="Mode Correct"]; check_ionization -> fail [label="Incorrect Mode"]; check_sample -> optimize_mp [label="Sample OK"]; check_sample -> fail [label="Sample Issue"]; optimize_mp -> optimize_source [label="Mobile Phase Optimized"]; optimize_source -> check_chrom [label="Source Optimized"]; check_chrom -> sample_prep [label="Chromatography OK"]; check_chrom -> optimize_mp [label="Poor Peak Shape"]; sample_prep -> success [label="Cleanup Improved"]; sample_prep -> fail [label="If problem persists"]; } .dot Caption: A step-by-step troubleshooting workflow for low MS signal.
Guide 2: Enhancing ESI Efficiency for this compound
This guide illustrates the key factors influencing the electrospray ionization process and how to manipulate them for better signal intensity.
// Nodes analyte [label="this compound\nin Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; mobile_phase [label="Mobile Phase Composition\n- High purity solvents\n- Acidic additive (Formic/Acetic Acid)\n- Optimal organic/aqueous ratio", fillcolor="#FBBC05", fontcolor="#202124"]; lc_params [label="LC Parameters\n- Flow rate (e.g., 0.2-0.4 mL/min)\n- Column temperature\n- Gradient profile", fillcolor="#FBBC05", fontcolor="#202124"]; esi_process [label="Electrospray Ionization Process", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; source_params [label="Ion Source Parameters\n- Capillary Voltage (-3 to -5 kV)\n- Nebulizing Gas (N2)\n- Drying Gas (N2)\n- Source Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; ion_formation [label="Formation of [M-H]⁻ Ions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_detection [label="Mass Spectrometer Detection", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges analyte -> esi_process; mobile_phase -> esi_process [label="Influences"]; lc_params -> esi_process [label="Influences"]; source_params -> esi_process [label="Controls"]; esi_process -> ion_formation; ion_formation -> ms_detection; } .dot Caption: Key factors influencing the ESI process for enhanced signal.
Data and Protocols
Table 1: Typical LC-MS/MS Parameters for Neochlorogenic Acid Analysis
The following table summarizes typical parameters used in validated methods for the analysis of neochlorogenic acid and its isomers. These can serve as a starting point for your method development.
| Parameter | Typical Value/Condition | Reference |
| LC Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | [1] |
| Zorbax C18 (50 x 2.1 mm, 1.8 µm) | [2] | |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2% Acetic Acid | [1][2] |
| Mobile Phase B | Methanol or Acetonitrile | [1][2] |
| Flow Rate | 0.2 - 0.4 mL/min | [1][2] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [1][2][3] |
| Precursor Ion (m/z) | 367 (for methyl ester) | |
| Fragment Ions (m/z) | 191, 179, 135 (for chlorogenic acid) | [4] |
| Capillary Voltage | -3.0 to -4.5 kV | |
| Source Temperature | 120 - 150 °C | |
| Desolvation Temp. | 350 - 450 °C |
Experimental Protocol: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimize ESI source parameters for maximizing the signal intensity of this compound.
Objective: To determine the optimal ESI source settings for the analysis of this compound.
Materials:
-
A standard solution of this compound at a known concentration (e.g., 1 µg/mL) in your initial mobile phase composition.
-
LC-MS system with an ESI source.
Procedure:
-
Initial Setup:
-
Set up your LC method with a column and mobile phase suitable for the analysis of this compound (refer to Table 1).
-
Set the mass spectrometer to negative ion mode and monitor the m/z of the deprotonated molecule [M-H]⁻.
-
-
Infusion Analysis (Tee-in Method):
-
Infuse the standard solution directly into the MS source at a constant flow rate (e.g., 10 µL/min) teed into the LC flow.
-
This allows for real-time monitoring of the signal intensity as you adjust the source parameters.
-
-
Parameter Optimization (one-factor-at-a-time):
-
Capillary Voltage: While keeping other parameters constant, vary the capillary voltage (e.g., from -2.5 kV to -5.0 kV in 0.5 kV increments). Record the signal intensity at each step and identify the voltage that provides the maximum response.
-
Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure. Monitor the signal intensity and stability.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature. Higher flow rates and temperatures can improve desolvation, but excessive settings may lead to analyte degradation or signal suppression.
-
Source Position: If adjustable, optimize the position of the ESI probe relative to the MS inlet for maximal signal.
-
-
Flow Injection Analysis (FIA) Confirmation:
-
Once the optimal parameters are determined via infusion, confirm these settings by making several injections of the standard solution through the LC system (without the column) into the MS. This will verify the optimal settings under chromatographic flow conditions.
-
-
Final Method:
-
Incorporate the optimized ESI source parameters into your final LC-MS method for the analysis of your samples.
-
Expected Outcome: A significant improvement in the signal intensity and signal-to-noise ratio for this compound. This systematic optimization ensures that the instrument is operating at its peak performance for your specific analyte and conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Neochlorogenic acid methyl ester vs neochlorogenic acid antioxidant capacity
Neochlorogenic acid is a well-documented natural polyphenol with significant antioxidant properties.[1][2][3] Its antioxidant function is primarily attributed to the catechol (3,4-dihydroxyphenyl) group on the caffeoyl moiety, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[4] Neochlorogenic acid methyl ester is a derivative where the carboxylic acid group on the quinic acid moiety is converted into a methyl ester. This structural modification does not alter the primary radical-scavenging catechol group but does increase the molecule's lipophilicity (fat-solubility).
This guide synthesizes available data to compare the two compounds, detailing the chemical basis for their antioxidant activity, presenting quantitative data for neochlorogenic acid, and explaining how methyl esterification likely modulates this activity in different experimental contexts.
Chemical Structures and Antioxidant Mechanism
The fundamental antioxidant activity of both molecules stems from the caffeic acid portion. The two hydroxyl (-OH) groups on the aromatic ring are crucial for scavenging reactive oxygen species (ROS). The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer - Proton Transfer (SET-PT), where the phenolic hydroxyl groups neutralize radicals, forming a stable phenoxy radical that is resonance-stabilized.
The key difference lies in the quinic acid moiety. Neochlorogenic acid possesses a free carboxylic acid (-COOH) group, making it more polar and water-soluble. This compound has a methyl ester (-COOCH₃) group, which reduces polarity and increases lipophilicity.
Caption: General mechanism of radical scavenging by phenolic antioxidants.
Quantitative Data on Antioxidant Capacity
Direct comparative data for this compound is scarce. However, quantitative data for neochlorogenic acid from various in vitro assays are available.
| Compound | Assay | Result | Notes | Source(s) |
| Neochlorogenic Acid | DPPH Radical Scavenging | TEAC: 4.25 mg TE/mg | TEAC = Trolox Equivalent Antioxidant Capacity. | [5] |
| Superoxide Anion Scavenging | SOSA: 3.57 unit/mg | SOSA = Superoxide Anion Scavenging Activity. | [5] | |
| ABTS Radical Scavenging | Higher than Chlorogenic Acid | In a comparative test of isomers, neochlorogenic acid showed potent activity. | [6][7] | |
| Ferric Reducing Antioxidant Power (FRAP) | Potent Reducing Ability | Demonstrated strong ability to reduce Fe³⁺ to Fe²⁺. | [7] | |
| This compound | Quinone Reductase (QR) Induction | CD = 6.7 μM | CD = Concentration required to double QR activity. This is a measure of Phase II enzyme induction, an indirect antioxidant effect. | [8] |
| Hydroxyl Radical Scavenging | Potent Antioxidant Activity | The study noted significant activity but did not provide a specific IC₅₀ value in the abstract. | [8] |
Comparative Analysis: The Impact of Methyl Esterification
The conversion of the carboxylic acid to a methyl ester is expected to have the following effects on antioxidant capacity, depending on the experimental system:
-
Aqueous-Phase Assays (e.g., DPPH, ABTS in methanol (B129727)/ethanol): In these homogenous systems, the radical scavenging activity is primarily dictated by the catechol group. Since this group is unchanged, the intrinsic radical-scavenging potential of this compound is expected to be very similar to that of the parent acid. Studies on the closely related chlorogenic acid and its short-chain esters confirm that their capacity to scavenge radicals like DPPH• and ABTS•+ is comparable to the non-esterified acid.[9]
-
Lipid-Based and Emulsion Systems: In systems containing fats and oils, the increased lipophilicity of the methyl ester becomes advantageous. According to the "polar paradox," more lipophilic antioxidants are more effective in oil-in-water emulsions, as they can better orient themselves at the oil-water interface where oxidation often occurs. Research on chlorogenic acid alkyl esters has shown that increasing the alkyl chain length (up to a point) can improve antioxidant performance in emulsified systems.[10] Therefore, this compound is likely to be a more effective antioxidant than neochlorogenic acid in protecting lipids from oxidation.
-
Cellular Assays (e.g., Cellular Antioxidant Activity - CAA): For an antioxidant to be effective in a biological system, it must be able to cross the lipid bilayer of cell membranes. The enhanced lipophilicity of the methyl ester may improve its bioavailability and uptake into cells. Studies have demonstrated that lipophilic derivatives of chlorogenic acid exhibit superior antioxidant activity in cellular models compared to the parent acid, precisely because of their enhanced ability to cross cell membranes and neutralize intracellular ROS.[9]
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing antioxidant data. Below are protocols for two standard assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol (B145695). The solution should be fresh and protected from light.
-
Sample Preparation: Prepare serial dilutions of the test compounds (neochlorogenic acid and its methyl ester) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.
-
Assay Procedure:
-
In a microplate well or cuvette, add a fixed volume of the DPPH working solution (e.g., 100 µL).
-
Add an equal volume of the sample or standard solution (e.g., 100 µL).
-
For the control, add solvent instead of the sample.
-
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant's ability to reduce this radical cation back to its colorless neutral form is measured by the decrease in absorbance at approximately 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM in water).
-
Prepare a potassium persulfate solution (e.g., 2.45 mM in water).
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 (±0.02) at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Assay Procedure:
-
Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a cuvette.
-
Add a small volume of the sample or standard solution (e.g., 10 µL).
-
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
-
In simple chemical assays , their antioxidant capacities are expected to be nearly identical.
-
In complex biological or lipid-containing systems , the methyl ester is predicted to have superior performance due to its enhanced lipophilicity, which facilitates interaction with lipid phases and improves cell membrane permeability.
For researchers, the choice between neochlorogenic acid and its methyl ester should be guided by the intended application. For aqueous systems, the parent acid is sufficient. For applications involving lipids, emulsions, or cellular targets, the methyl ester represents a more potent alternative due to its favorable physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. itjfs.com [itjfs.com]
- 3. Neochlorogenic acid | CAS:906-33-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. scispace.com [scispace.com]
- 5. itjfs.com [itjfs.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of chlorogenic acid isomers and their compounds on alleviating oxidative stress injury in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Neochlorogenic Acid and Chlorogenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, chlorogenic acid and its isomers have garnered significant attention for their diverse biological activities. This guide provides a detailed comparison of the anti-inflammatory properties of two related molecules: neochlorogenic acid and chlorogenic acid methyl ester. While structurally similar, the presence of a methyl ester group in the latter may influence its pharmacological profile. This document synthesizes available experimental data to offer an objective comparison of their anti-inflammatory efficacy and mechanisms of action.
Executive Summary
Both neochlorogenic acid and chlorogenic acid methyl ester demonstrate significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Neochlorogenic acid exerts its effects primarily through the activation of the AMPK/Nrf2/HO-1 pathway, leading to a reduction in pro-inflammatory mediators.[1][2][3][4] Chlorogenic acid methyl ester, on the other hand, has been shown to inhibit the COX-2/NLRP3/NF-κB signaling cascade.[5][6] While direct comparative studies are lacking, the available data suggests both compounds are potent inhibitors of inflammation, albeit through different molecular mechanisms.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the quantitative data on the inhibition of key inflammatory markers by neochlorogenic acid and chlorogenic acid methyl ester from in vitro and in vivo studies.
| Inflammatory Marker | Compound | Model System | Concentration/Dose | Inhibition (%) / Effect | Reference |
| Nitric Oxide (NO) | Neochlorogenic Acid | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependent reduction | [2] |
| Neochlorogenic Acid | LPS-stimulated BV2 microglial cells | 1, 5, 10 µM | Dose-dependent reduction | [7] | |
| Chlorogenic Acid Methyl Ester | Not explicitly quantified in available studies | ||||
| Prostaglandin E2 (PGE2) | Neochlorogenic Acid | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependent reduction | [2] |
| Chlorogenic Acid Methyl Ester | LPS-induced acute lung injury in mice | 20, 40 mg/kg | Significant reduction in serum | [6] | |
| TNF-α | Neochlorogenic Acid | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependent reduction | [2] |
| Neochlorogenic Acid | LPS-stimulated A549 cells | 10, 20, 40 µg/mL | Dose-dependent reduction | [4] | |
| Chlorogenic Acid Methyl Ester | Not explicitly quantified in available studies | ||||
| IL-6 | Neochlorogenic Acid | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependent reduction | [2] |
| Neochlorogenic Acid | LPS-stimulated A549 cells | 10, 20, 40 µg/mL | Dose-dependent reduction | [4] | |
| Chlorogenic Acid Methyl Ester | Not explicitly quantified in available studies | ||||
| IL-1β | Neochlorogenic Acid | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependent reduction | [2] |
| Chlorogenic Acid Methyl Ester | LPS-induced acute lung injury in mice | 20, 40 mg/kg | Significant reduction in serum | [6] | |
| COX-2 Expression | Neochlorogenic Acid | LPS-stimulated RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependent reduction | [2] |
| Chlorogenic Acid Methyl Ester | LPS-stimulated RAW 264.7 cells | 10, 20, 40 µM | Dose-dependent inhibition | [5] | |
| NLRP3 Expression | Chlorogenic Acid Methyl Ester | LPS-stimulated RAW 264.7 cells | 10, 20, 40 µM | Dose-dependent inhibition | [5] |
| NF-κB p65 (p-p65) | Chlorogenic Acid Methyl Ester | LPS-stimulated RAW 264.7 cells | 10, 20, 40 µM | Dose-dependent inhibition of phosphorylation | [5] |
Note: A direct comparison is challenging due to the different experimental models and concentrations used. The absence of data for certain markers for chlorogenic acid methyl ester in vitro highlights a gap in the current literature.
Mechanisms of Action: A Signaling Pathway Perspective
The anti-inflammatory effects of neochlorogenic acid and chlorogenic acid methyl ester are mediated by their interaction with distinct intracellular signaling pathways.
Neochlorogenic Acid: Activation of the AMPK/Nrf2/HO-1 Pathway
Neochlorogenic acid has been shown to activate the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][4] This activation leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn induces the expression of antioxidant and cytoprotective enzymes, including Heme oxygenase-1 (HO-1).[2][4] HO-1 plays a critical role in the resolution of inflammation.
Chlorogenic Acid Methyl Ester: Inhibition of the COX-2/NLRP3/NF-κB Pathway
Chlorogenic acid methyl ester has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[5] Furthermore, it suppresses the activation of the NLRP3 inflammasome and prevents the phosphorylation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[5][6]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature for assessing the anti-inflammatory activity of these compounds.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 or human lung adenocarcinoma cell line A549 are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of neochlorogenic acid or chlorogenic acid methyl ester for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2: Levels of these mediators in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, p-p65, NLRP3, Nrf2, HO-1) followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
Both neochlorogenic acid and chlorogenic acid methyl ester are promising anti-inflammatory agents. Neochlorogenic acid's mechanism is linked to the upregulation of the protective AMPK/Nrf2/HO-1 pathway, while chlorogenic acid methyl ester acts by inhibiting the pro-inflammatory COX-2/NLRP3/NF-κB axis. The esterification of the carboxylic acid group in chlorogenic acid may enhance its lipophilicity, potentially affecting its absorption and cellular uptake, which could translate to differences in in vivo efficacy.
Future research should focus on direct, head-to-head comparative studies of neochlorogenic acid, chlorogenic acid, and their respective methyl esters in standardized in vitro and in vivo models of inflammation. Such studies will be crucial for elucidating the structure-activity relationships and identifying the most potent and promising candidate for further drug development. Additionally, a detailed investigation into the pharmacokinetic profiles of these compounds is warranted to understand their bioavailability and metabolism, which are critical factors for their therapeutic application.
References
- 1. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells | Semantic Scholar [semanticscholar.org]
- 4. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorogenic Acid (CGA) Isomers Alleviate Interleukin 8 (IL-8) Production in Caco-2 Cells by Decreasing Phosphorylation of p38 and Increasing Cell Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Neochlorogenic acid methyl ester and its analogues
A Comparative Analysis of Neochlorogenic Acid Methyl Ester and Its Analogues for Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, chlorogenic acids and their derivatives have garnered significant attention for their diverse biological activities. This guide provides a detailed comparative analysis of this compound and its analogues, focusing on their performance in key experimental assays. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Chemical Structures
This compound is an esterified form of neochlorogenic acid, a positional isomer of chlorogenic acid. Its analogues include other esterified forms of caffeoylquinic acids, such as chlorogenic acid methyl ester and cryptochlorogenic acid methyl ester, as well as dicaffeoylquinic acid derivatives. The core structure consists of a quinic acid moiety and a caffeic acid moiety linked by an ester bond.
Comparative Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and its analogues. These activities are crucial for evaluating their therapeutic potential.
Antioxidant and Quinone Reductase Inducing Activity
Antioxidant activity is a measure of a compound's ability to neutralize harmful free radicals, while quinone reductase is a phase II detoxification enzyme that plays a role in cellular protection against oxidative stress.
| Compound | Antioxidant Activity (Hydroxyl Radical Scavenging, ED50 in µM) | Quinone Reductase Inducing Activity (CD in µM) |
| This compound | Not available | 6.7 |
| Neochlorogenic acid | Potent activity | Not available |
| Chlorogenic acid | Not available | Not available |
| Cryptochlorogenic acid | Not available | Not available |
| 3,5-dicaffeoylquinic acid | Not available | Not available |
| 4,5-dicaffeoylquinic acid | Not available | Not available |
| 3,4-dicaffeoylquinic acid | Not available | Not available |
| Protocatechuic acid | Not available | 4.3 |
| Quercetin | Not available | 3.1 |
Note: ED50 represents the effective dose for 50% of the maximal effect. CD represents the concentration required to double quinone reductase activity. A lower value indicates higher potency. Data for methyl esters of analogues is limited in the reviewed literature.
Anti-Hepatitis B Virus (HBV) Activity
The anti-HBV activity of these compounds is critical for their potential application in antiviral therapies. The data below was obtained from studies using the HepG2.2.15 cell line, which constitutively expresses HBV.
| Compound | Anti-HBV Activity (IC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Dramatically decreased activity | Low cytotoxic effects | Not available |
| Neochlorogenic acid | 13.7 ± 1.3 | >100 | >7.3 |
| Chlorogenic acid | 5.5 ± 0.9 | >100 | >18.2 |
| Chlorogenic acid methyl ester | Dramatically decreased activity | Not available | Not available |
| Cryptochlorogenic acid | 10.2 ± 1.2 | >100 | >9.8 |
| Cryptochlorogenic acid methyl ester | Dramatically decreased activity | Not available | Not available |
| 3,5-dicaffeoylquinic acid | 8.5 ± 1.1 | >100 | >11.8 |
| 4,5-dicaffeoylquinic acid | 9.2 ± 1.0 | >100 | >10.9 |
| 3,4-dicaffeoylquinic acid | 7.8 ± 1.1 | >100 | >12.8 |
Note: IC50 represents the half-maximal inhibitory concentration. CC50 represents the half-maximal cytotoxic concentration. A higher selectivity index (SI) indicates a more favorable safety profile for antiviral activity. The esterified analogues (methyl esters) showed significantly reduced anti-HBV activity, suggesting that the free carboxyl group is important for this biological effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Hydroxyl Radical-Scavenging Assay
This assay measures the antioxidant capacity of a substance by its ability to scavenge hydroxyl radicals generated by the Fenton reaction.
Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻) is used to generate hydroxyl radicals. A detection molecule is added to the reaction, which is oxidized by the hydroxyl radicals to produce a colored or fluorescent product. The presence of an antioxidant scavenges the hydroxyl radicals, thus reducing the formation of the colored or fluorescent product.
General Protocol:
-
Prepare a reaction mixture containing a ferrous iron salt (e.g., ferrous sulfate), hydrogen peroxide, and a detection probe (e.g., salicylic (B10762653) acid or deoxyribose).
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the absorbance or fluorescence of the resulting solution at a specific wavelength.
-
A control reaction without the test compound is run in parallel.
-
The hydroxyl radical scavenging activity is calculated as the percentage of inhibition of the formation of the colored or fluorescent product.
-
The ED50 value is determined from the dose-response curve.
Quinone Reductase-Inducing Assay
This assay identifies compounds that can induce the activity of quinone reductase, a key phase II detoxification enzyme.
Principle: The activity of quinone reductase is determined by measuring the dicoumarol-inhibitable reduction of a substrate, such as menadione, using NADPH as a cofactor. The reduction of the substrate is coupled to the reduction of a chromogenic dye (e.g., MTT), which can be measured spectrophotometrically.
General Protocol:
-
Culture a suitable cell line (e.g., Hepa 1c1c7 murine hepatoma cells) in 96-well plates.
-
Expose the cells to the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Lyse the cells and add a reaction mixture containing an NADPH-generating system, a substrate (e.g., menadione), and a chromogenic dye (e.g., MTT).
-
Incubate the plate and then measure the absorbance at a specific wavelength.
-
A parallel assay is run in the presence of dicoumarol, a specific inhibitor of quinone reductase, to determine the specific activity.
-
The concentration required to double the quinone reductase activity (CD) is calculated from the dose-response curve.
Anti-HBV Assay in HepG2.2.15 Cells
This cell-based assay is used to evaluate the antiviral activity of compounds against the Hepatitis B virus.
Principle: HepG2.2.15 cells are a stable human hepatoblastoma cell line that is transfected with the HBV genome and constitutively secretes HBV particles. The antiviral activity of a compound is determined by measuring the reduction in HBV DNA replication and the secretion of HBV antigens (HBsAg and HBeAg) in the culture supernatant.
General Protocol:
-
Seed HepG2.2.15 cells in multi-well plates and allow them to attach.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Collect the cell culture supernatant to measure the levels of HBsAg and HBeAg using an ELISA method.
-
Extract the intracellular HBV DNA and quantify the HBV DNA replication using real-time quantitative PCR.
-
Assess the cytotoxicity of the compound on the HepG2.2.15 cells using an MTT assay to determine the CC50 value.
-
The IC50 value is calculated from the dose-response curve of the inhibition of HBV DNA replication or antigen secretion.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Caption: Workflow for Anti-HBV Activity and Cytotoxicity Assays.
Caption: Anti-inflammatory Signaling Pathways Modulated by Analogues.
A Comparative Analysis of the Bioactivity of Caffeoylquinic Acid Methyl Esters
A detailed guide for researchers and drug development professionals on the antioxidant and anti-inflammatory properties of caffeoylquinic acid methyl esters compared to their parent compounds, supported by experimental data and detailed protocols.
Caffeoylquinic acids (CQAs), a class of phenolic compounds abundant in various plants, are well-regarded for their diverse biological activities. The esterification of the carboxylic acid group of CQAs to form methyl esters can modulate their physicochemical properties, such as lipophilicity, which in turn may influence their bioactivity. This guide provides a comparative overview of the antioxidant and anti-inflammatory activities of caffeoylquinic acid methyl esters, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, comparing the antioxidant and anti-inflammatory activities of caffeoylquinic acid (CQA) and its methyl ester derivatives.
Antioxidant Activity
The antioxidant capacity of CQA and its methyl esters has been evaluated using various assays. Generally, the parent CQA molecule, 5-caffeoylquinic acid (5-CQA), demonstrates high antioxidant activity. However, esterification to their methyl derivatives can, in some cases, enhance their radical-scavenging properties, with the exception of 3,4-dicaffeoylquinic acid methyl ester.[1] The position of the caffeoyl group on the quinic acid backbone is a critical determinant of antiradical activity.[1]
| Compound | Assay | IC50 / Activity | Reference |
| 5-O-Caffeoylquinic acid (5-CQA) | Multiple Assays | Generally highest antioxidant activity | [2][3] |
| Caffeoylquinic Acid Methyl Esters | Radical Trapping | Higher capacity than respective acids (most cases) | [1] |
| 4,5-di-O-Caffeoylquinic acid | HIV-1 Reverse Transcriptase Inhibition | IC50: 0.240 mmol L⁻¹ |
Note: Comprehensive IC50 values from a single comparative study using multiple antioxidant assays were not available in the public domain at the time of this review. The general trend indicates high activity for the parent compound, with methyl esters showing promise, particularly in lipophilic environments.
Anti-inflammatory Activity
Caffeic acid methyl ester (CAME) has been identified as a potent anti-inflammatory agent. Studies have shown its ability to inhibit key inflammatory mediators. The anti-inflammatory properties of CAME are attributed to its modulation of the NF-κB and Nrf2 signaling pathways.
| Compound | Model | Effect | Reference |
| Caffeic Acid Methyl Ester (CAME) | LPS-stimulated macrophages | Potent inhibitor of NO and PGE2 production | [4][5] |
| Caffeic Acid Methyl Ester (CAME) | LPS-stimulated macrophages | Significant decrease in TNF-α release | [4][5] |
| Caffeic Acid Methyl Ester (CAME) | Carrageenan-induced rat paw edema | Potent anti-inflammatory and antinociceptive effects | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the bioactivity of caffeoylquinic acid methyl esters, the following diagrams have been generated using the DOT language.
Caption: Anti-inflammatory mechanism of Caffeic Acid Methyl Ester.
Caption: Experimental workflow for bioactivity comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of caffeoylquinic acid methyl esters.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare various concentrations of the test compounds (caffeoylquinic acids and their methyl esters) in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.
-
Include a control containing only methanol and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
Anti-inflammatory Activity Assays
1. In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic model of acute inflammation. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
-
Procedure:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the rats into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of the caffeoylquinic acid methyl esters.
-
Administer the test compounds or vehicle (for the control group) orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
-
2. In Vitro: Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO and PGE2. The inhibitory effect of test compounds on the production of these mediators is a measure of their anti-inflammatory activity.
-
Procedure:
-
Culture RAW 264.7 macrophages in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. Measure the absorbance at around 540 nm.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NO and PGE2 production by the test compounds compared to the LPS-stimulated control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Ester Linkage: Unraveling the Structural Activity Relationship of Neochlorogenic Acid Methyl Ester
A Comparative Guide for Researchers in Drug Discovery and Development
Neochlorogenic acid, a prominent member of the caffeoylquinic acid family, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral effects. The esterification of its carboxylic acid moiety to form neochlorogenic acid methyl ester presents a subtle yet critical structural modification that can profoundly influence its biological profile. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of this compound, contrasting its performance with its parent compound and other relevant analogues across key biological assays.
Comparative Biological Activities
The methylation of the carboxylic acid group in neochlorogenic acid has been shown to modulate its biological efficacy. Below is a summary of the comparative activities based on available experimental data.
| Biological Activity | Neochlorogenic Acid | This compound | Key Structural Insights |
| Anti-HBV Activity | Potent inhibitory activity against HBV DNA replication.[1] | Dramatically decreased anti-HBV activity.[1] | The free carboxyl group on the quinic acid moiety is crucial for anti-HBV activity. Esterification negates this effect. |
| Antioxidant Activity | Strong antioxidant properties. | Exhibits antioxidant activity. | While both show antioxidant potential, the free carboxyl group may contribute to the overall radical scavenging capacity. Direct comparative IC50 values are not readily available in the literature. |
| Quinone Reductase (QR) Induction | Data not available. | Potent inducer with a CD value of 6.7 μM.[2] | The methyl ester form is a significant inducer of this Phase II detoxification enzyme, suggesting a potential role in chemoprevention. |
| Anti-inflammatory Activity | Inhibits pro-inflammatory pathways.[3][4][5][6] | Demonstrates anti-inflammatory effects. | Both compounds exhibit anti-inflammatory properties, often linked to the caffeoyl moiety. The impact of methylation on this activity requires further direct comparative studies. |
Key Structural Determinants of Activity
The biological activities of neochlorogenic acid and its methyl ester are intrinsically linked to their chemical structures. The primary determinants of their pharmacological effects are:
-
Caffeoyl Moiety: The 3,4-dihydroxybenzene (catechol) group is a critical pharmacophore responsible for the potent antioxidant and radical scavenging properties of these compounds. The number and position of hydroxyl groups are paramount for this activity.
-
Quinic Acid Core: This bulky, chiral scaffold provides a specific three-dimensional orientation for the caffeoyl group and the carboxylic acid/ester function. The stereochemistry of the hydroxyl groups on the quinic acid ring can influence binding to biological targets.
-
Carboxylic Acid vs. Methyl Ester: The nature of the functional group at the C-1 position of the quinic acid is a key differentiator. A free carboxylic acid is essential for the anti-HBV activity of neochlorogenic acid. In contrast, the methyl ester in this compound is compatible with, and may even enhance, its ability to induce quinone reductase. This highlights a clear divergence in the SAR for these two activities.
Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Hydroxyl Radical Scavenging Assay (DPPH Method)
This assay is commonly used to determine the free radical scavenging activity of antioxidant compounds.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (neochlorogenic acid, this compound, or other analogues) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a final concentration of approximately 100 µM. The absorbance of this solution at 517 nm should be around 1.0.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
The plate is then incubated in the dark at room temperature for 30 minutes.
-
A blank control containing the solvent and the DPPH solution is also prepared.
-
-
Measurement:
-
The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.[7]
-
Quinone Reductase Induction Assay
This cell-based assay measures the ability of a compound to induce the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key phase II detoxification enzyme.
Procedure:
-
Cell Culture and Treatment:
-
Murine hepatoma (Hepa-1c1c7) cells are cultured in a suitable medium (e.g., α-MEM supplemented with 10% fetal bovine serum) in 96-well plates.
-
After reaching approximately 70-80% confluency, the cells are treated with various concentrations of the test compound for 24-48 hours.
-
-
Cell Lysis:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then lysed by adding a lysis buffer (e.g., 0.8% digitonin (B1670571) in 2 mM EDTA, pH 7.8) and shaking for 20 minutes at room temperature.
-
-
Enzyme Activity Measurement:
-
The quinone reductase activity in the cell lysates is measured by monitoring the reduction of a substrate, such as menadione, coupled to the reduction of a colorimetric indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The reaction mixture typically contains the cell lysate, an NADPH generating system, FAD, menadione, and MTT.
-
The formation of the formazan (B1609692) product is measured spectrophotometrically at a wavelength of around 610 nm.
-
-
Calculation:
-
The specific activity of quinone reductase is calculated and normalized to the total protein concentration in the lysate.
-
The concentration required to double the quinone reductase activity (CD value) is determined from the dose-response curve.
-
Conclusion and Future Directions
The structural modification of neochlorogenic acid to its methyl ester derivative significantly alters its biological activity profile. The esterification of the carboxylic acid is detrimental to its anti-HBV activity but appears favorable for its ability to induce the chemopreventive enzyme quinone reductase. The potent antioxidant and anti-inflammatory properties, largely attributed to the caffeoyl moiety, seem to be retained in the methyl ester, although more direct comparative studies are warranted to quantify these effects precisely.
For researchers in drug development, these findings underscore the importance of considering even minor structural modifications in lead optimization. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of neochlorogenic acid, its methyl ester, and a wider range of synthetic analogues in various biological assays to generate comprehensive SAR data.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its chemopreventive and anti-inflammatory effects.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic profiles of these compounds to translate the in vitro findings into potential therapeutic applications.
By systematically exploring the structural nuances of caffeoylquinic acid derivatives, the scientific community can unlock their full therapeutic potential for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. amsbio.com [amsbio.com]
- 3. Neochlorogenic Acid Inhibits Lipopolysaccharide-Induced Activation and Pro-inflammatory Responses in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neochlorogenic acid | CAS:906-33-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Neochlorogenic Acid Methyl Ester
This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for the quantification of neochlorogenic acid methyl ester.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of neochlorogenic acid and its isomers. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.
| Performance Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (Recovery) | 95% - 106%[1][2] | 92% - 108%[3][4] |
| Precision (RSD) | Intra-day: < 2.2%, Inter-day: < 3.8% | Intra-day: < 15%, Inter-day: < 15%[4] |
| Limit of Detection (LOD) | ~0.05 µg/mL[2] | ~0.002 µg/mL |
| Limit of Quantitation (LOQ) | ~0.13 µg/mL[2] | ~0.01 µg/mL[5] |
Experimental Protocols
Detailed methodologies for HPLC-UV and UPLC-MS/MS are presented below. These protocols are based on established methods for the analysis of neochlorogenic acid and can be adapted for its methyl ester.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quantification due to its robustness and cost-effectiveness.
-
Sample Preparation:
-
Accurately weigh the sample and extract with a suitable solvent (e.g., 50% aqueous methanol) using sonication.[6]
-
Filter the resulting mixture. The residue can be washed with the extraction solvent to ensure complete recovery.[6]
-
Combine the filtrates and dilute to a known volume with the extraction solvent.
-
Prior to injection, filter an aliquot through a 0.45 µm syringe filter.[6]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., 0.5% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 327 nm, which is near the absorbance maximum for chlorogenic acids.[2][6]
-
2. Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required.
-
Sample Preparation (for plasma samples):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose, in accordance with ICH guidelines.[8][9][10][11][12]
Caption: A generalized workflow for analytical method validation.
This guide provides a foundational understanding of the analytical methodologies applicable to this compound. For regulatory submissions, it is imperative to perform a full validation of the chosen analytical method for the specific compound and matrix of interest.
References
- 1. Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of neochlorogenic acid, chlorogenic acid, cryptochlorogenic acid and geniposide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after administration of Reduning injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. google.com [google.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Analysis of the Anti-Hepatitis B Virus Activity of Neochlorogenic Acid Methyl Ester and Standard Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-Hepatitis B Virus (HBV) activity of Neochlorogenic acid methyl ester alongside established antiviral compounds: Lamivudine, Entecavir, and Tenofovir. The information is compiled from publicly available research data to facilitate further investigation and drug development efforts.
Executive Summary
While Neochlorogenic acid and its analogues have demonstrated anti-HBV properties, current literature suggests that the methyl ester form exhibits diminished activity. In contrast, Lamivudine, Entecavir, and Tenofovir are potent inhibitors of HBV replication with well-characterized mechanisms of action. This guide presents available quantitative data for these established drugs and qualitative information for this compound, supported by detailed experimental methodologies.
Quantitative Comparison of Anti-HBV Activity
For comparison, the following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for established anti-HBV drugs in the HepG2.2.15 cell line, a widely used in vitro model for HBV replication studies.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data not available | Data not available | Data not available |
| Lamivudine | 0.06 ± 0.01[3] | >100 | >1667 |
| Entecavir | 0.00375[4] | >30[4] | >8000 |
| Tenofovir | 1.1 ± 0.3[3] | Data not available | Data not available |
| Tenofovir Disoproxil Fumarate (TDF) | 0.02 ± 0.01[3] | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the anti-HBV activity and cytotoxicity of chemical compounds.
In Vitro Anti-HBV Activity Assay using HepG2.2.15 Cells
This assay quantifies the ability of a compound to inhibit HBV replication in a stable human hepatoblastoma cell line (HepG2.2.15) that constitutively produces HBV particles.
a. Cell Culture and Treatment:
-
HepG2.2.15 cells are seeded in multi-well plates and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A no-drug control is included.
-
The cells are incubated for a defined period, typically 6 to 9 days, with the medium and compound being replenished every 2-3 days.
b. Quantification of HBV DNA:
-
DNA Extraction: At the end of the treatment period, viral DNA is extracted from the culture supernatant (extracellular HBV DNA) or from the cells (intracellular HBV DNA).
-
Real-Time PCR (qPCR): The extracted DNA is then quantified using a real-time PCR assay.[5][6][7] This method uses specific primers and a fluorescently labeled probe that targets a conserved region of the HBV genome. The amount of fluorescence generated is proportional to the amount of amplified HBV DNA.[6] A standard curve is generated using known concentrations of HBV DNA to allow for absolute quantification of the viral load in the samples.
c. Data Analysis:
-
The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to the no-drug control.
-
The EC50 value, the concentration of the compound that inhibits HBV replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay using Neutral Red Uptake
This assay assesses the toxicity of a compound to the host cells.
a. Cell Treatment:
-
HepG2.2.15 cells are seeded in a 96-well plate and treated with the same concentrations of the test compound as in the antiviral assay.
b. Neutral Red Staining:
-
After the incubation period, the treatment medium is removed, and the cells are incubated with a medium containing neutral red dye.[8][9][10]
-
Viable cells take up and incorporate the neutral red dye into their lysosomes.[11]
c. Dye Extraction and Quantification:
-
The cells are then washed to remove any unincorporated dye.
-
A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the viable cells.[8]
-
The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.[9]
d. Data Analysis:
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro anti-HBV activity and cytotoxicity testing.
Caption: Hypothesized anti-HBV mechanism of Chlorogenic Acid.
Mechanism of Action
-
Neochlorogenic Acid and Related Compounds: The precise mechanism of action for this compound against HBV has not been fully elucidated. However, studies on the parent compound, chlorogenic acid, suggest that it may suppress HBV replication by inhibiting the JNK signaling pathway.[12] Other proposed mechanisms for chlorogenic acid and its analogues include the inhibition of pgRNA transcription, disruption of the capsid encapsulation process, and interference with viral polymerase activity.[13] It is important to note that these mechanisms may not be directly applicable to the methyl ester derivative due to its reported lower activity.
-
Lamivudine, Entecavir, and Tenofovir: These three compounds are nucleos(t)ide analogues that act as reverse transcriptase inhibitors. After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing viral DNA chain by the HBV polymerase. This incorporation leads to chain termination, thereby halting HBV replication.
References
- 1. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 2. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 6. journals.asm.org [journals.asm.org]
- 7. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 8. qualitybiological.com [qualitybiological.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Neochlorogenic Acid Methyl Ester: A Comparative Analysis of In Vitro and In Vivo Efficacy
Neochlorogenic acid methyl ester, a derivative of the widely studied neochlorogenic acid, has garnered attention for its potential therapeutic applications. This guide provides a comparative overview of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, drawing upon available experimental data for both the esterified and non-esterified forms. The findings are intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its performance.
Quantitative Efficacy Data
The following tables summarize the quantitative data from various studies, offering a snapshot of the compound's potency in different biological contexts.
Table 1: In Vitro Efficacy of Neochlorogenic Acid and its Derivatives
| Compound | Biological Activity | Cell Line | Key Parameter | Value | Reference |
| Neochlorogenic acid | Anti-cancer | Human gastric carcinoma | IC50 | 20 µM | [1] |
| Neochlorogenic acid | Anti-HBV | HepG 2.2.15 | IC50 (DNA replication) | 5.5 ± 0.9 - 13.7 ± 1.3 μM | [2] |
| This compound | Anti-HBV | HepG 2.2.15 | Activity | Weak | [3][4] |
| This compound | Quinone reductase induction | - | CD | 6.7 μM | [3][4] |
| Neochlorogenic acid | Anti-atherosclerosis | Rat aortic vascular smooth muscle cells (A7r5) | Inhibition of cell proliferation and migration | Significant at 40 and 120 μM | [5] |
| Neochlorogenic acid | Attenuation of hepatic lipid accumulation | HepG2 | Reduction of lipid accumulation | Significant at 40–120 μM | [6][7] |
Table 2: In Vivo Efficacy of Neochlorogenic Acid and its Derivatives
| Compound | Biological Activity | Animal Model | Key Finding | Reference | | --- | --- | --- | --- | | Neochlorogenic acid | Anti-cancer | Nude mice xenograft (human gastric carcinoma) | Significantly higher tumor volume and growth in the untreated control group after 6 weeks. |[1] | | Chlorogenic acid methyl ester | Anti-inflammatory | Mice | Markedly inhibited ear and paw swelling. |[8][9] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the efficacy data.
In Vitro Anti-Cancer Assay
-
Cell Line: Human gastric carcinoma cells.
-
Methodology: The anti-proliferative effects were determined using a standard cell viability assay. Apoptosis was evaluated through fluorescence microscopy with DAPI and annexin (B1180172) V/PI staining, followed by flow cytometry. The impact on reactive oxygen species (ROS) production and mitochondrial membrane potential (MMP) was also assessed using flow cytometry. The expression of key proteins in the m-TOR/PI3/Akt signaling pathway was analyzed via Western blot.[1]
In Vitro Anti-HBV Assay
-
Cell Line: HepG 2.2.15 cell line.
-
Methodology: The inhibition of Hepatitis B virus (HBV) DNA replication was monitored by real-time quantitative PCR. The reduction in HBsAg and HBeAg secretions was measured using an ELISA method. Cellular toxicity was assessed by an MTT assay.[2]
In Vivo Anti-Cancer Xenograft Model
-
Animal Model: Nude mice.
-
Methodology: Human gastric carcinoma cells were implanted in the mice. After tumor formation, the mice were administered neochlorogenic acid. Tumor volumes were measured over a period of 6 weeks and compared to an untreated control group.[1]
In Vivo Anti-Inflammatory Model
-
Animal Model: Mice.
-
Methodology: Inflammation was induced in the ears and paws of the mice. Chlorogenic acid methyl ester was administered, and the reduction in swelling was measured and compared to control groups.[8][9]
Signaling Pathways and Mechanisms of Action
The biological effects of neochlorogenic acid and its methyl ester are mediated through various signaling pathways.
Anti-Cancer Mechanism
Neochlorogenic acid exerts its anti-cancer effects by inducing apoptosis through the generation of intracellular ROS and the loss of mitochondrial membrane potential. It also downregulates the m-TOR/PI3/Akt signaling pathway, which is crucial for cell survival and proliferation.
References
- 1. In vitro and in vivo antitumor activity of neochlorogenic acid in human gastric carcinoma cells are complemented with ROS generation, loss of mitochondrial membrane potential and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 5. Mulberry Leaf and Neochlorogenic Acid Alleviates Glucolipotoxicity-Induced Oxidative Stress and Inhibits Proliferation/Migration via Downregulating Ras and FAK Signaling Pathway in Vascular Smooth Muscle Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neochlorogenic Acid Attenuates Hepatic Lipid Accumulation and Inflammation via Regulating miR-34a In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Neochlorogenic Acid Versus its Methyl Ester Derivative
For Immediate Release
A Comprehensive Analysis of Neochlorogenic Acid and Neochlorogenic Acid Methyl Ester for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of neochlorogenic acid and its methyl ester derivative, focusing on their respective biological activities. This analysis is intended to inform research and development decisions in the fields of pharmacology and medicinal chemistry by presenting available quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.
Executive Summary
Neochlorogenic acid, a naturally occurring polyphenol, and its synthetic methyl ester derivative both exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This guide synthesizes the available preclinical data to draw a comparative picture of their potency and mechanisms. While both compounds show promise, neochlorogenic acid currently has a more robust body of evidence supporting its efficacy, particularly in anti-inflammatory and anti-HBV activities. The esterification to its methyl ester analog appears to significantly diminish its anti-HBV potency.
Comparative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activities of neochlorogenic acid and this compound. It is important to note that direct head-to-head studies are limited, and data is compiled from various sources.
| Table 1: Comparative Anti-Hepatitis B Virus (HBV) Activity | |
| Compound | IC50 for HBV DNA Replication (HepG2.2.15 cells) |
| Neochlorogenic acid | 5.5 ± 0.9 µM to 13.7 ± 1.3 µM[1] |
| This compound | Dramatically decreased activity compared to neochlorogenic acid[1]; specific IC50 not provided. One study showed treatment with 144.7µM resulted in a dramatic decrease in activity against HBV DNA replication.[2] |
| Table 2: Comparative Antioxidant Activity | |
| Compound | Observed Antioxidant Effects |
| Neochlorogenic acid | Identified as a predominant antioxidant in Polygonum cuspidatum leaves, contributing 16.5% to DPPH radical scavenging and 36.5% to superoxide (B77818) anion scavenging.[3] One study suggests it has higher antioxidant potential than chlorogenic acid.[4] |
| This compound | Exhibits antioxidant properties.[1][5][6] A study on black chokeberry fruits identified it as having quinone reductase-inducing activity with a CD value of 6.7 μM.[1] |
| Table 3: Comparative Anti-Inflammatory Activity | |
| Compound | Observed Anti-Inflammatory Effects & Mechanism |
| Neochlorogenic acid | Significantly reduces the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide in LPS-stimulated macrophages.[7] It inhibits NF-κB activation and phosphorylation of MAPKs.[7] Modulates the AMPK/Nrf2 signaling pathway.[8][9] |
| This compound | A related compound, chlorogenic acid methyl ester, has been shown to exert strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Test compounds (Neochlorogenic acid, this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Create a series of dilutions from the stock solutions.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
LPS-Induced Inflammation in Macrophages (RAW 264.7 cells)
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Reagents and Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A control group should be left unstimulated.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.[11][12]
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the LPS-stimulated group to determine the inhibitory effect of the compounds.
-
Anti-Hepatitis B Virus (HBV) DNA Replication Assay (HepG2.2.15 cells)
This assay measures the ability of a compound to inhibit the replication of the hepatitis B virus in a stable HBV-producing cell line.
-
Reagents and Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
DNA extraction kit
-
Quantitative real-time PCR (qPCR) machine and reagents for HBV DNA quantification
-
-
Procedure:
-
Cell Culture: Maintain HepG2.2.15 cells in the appropriate cell culture medium.
-
Treatment: Seed the cells in culture plates and treat them with various concentrations of the test compounds.
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the medium with fresh medium containing the test compound every 2 days.
-
DNA Extraction: After the incubation period, lyse the cells and extract the total intracellular DNA.
-
qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Determine the concentration of the test compound that inhibits HBV DNA replication by 50% (IC50) by comparing the levels of HBV DNA in treated cells to untreated controls.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of neochlorogenic acid and its related compounds are mediated through the modulation of key signaling pathways.
Neochlorogenic Acid
Neochlorogenic acid has been shown to exert its anti-inflammatory effects by targeting the AMPK/Nrf2 and NF-κB signaling pathways.
-
AMPK/Nrf2 Pathway: Neochlorogenic acid activates AMP-activated protein kinase (AMPK), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[8][9] Nuclear Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).
-
NF-κB Pathway: Neochlorogenic acid inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[7] It achieves this by preventing the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm and prevents it from initiating the transcription of inflammatory mediators like TNF-α, IL-6, and iNOS.[7]
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. glpbio.cn [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 6. amsbio.com [amsbio.com]
- 7. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Comparative Potency of Neochlorogenic Acid Methyl Ester Isomers: A Guide for Researchers
This guide provides a comparative analysis of the biological potency of neochlorogenic acid methyl ester and its related isomers. The information is intended for researchers, scientists, and professionals in the field of drug development. The comparison is based on available experimental data on their antioxidant and anti-inflammatory activities.
Relative Potency Overview
Direct comparative studies on the relative potency of the methyl ester isomers of chlorogenic acid are limited. However, by examining the biological activities of the parent compounds—neochlorogenic acid (3-O-caffeoylquinic acid), cryptochlorogenic acid (4-O-caffeoylquinic acid), and chlorogenic acid (5-O-caffeoylquinic acid)—and the available data on their methyl ester derivatives, we can infer certain trends.
Generally, dicaffeoylquinic acids demonstrate superior antioxidant activity compared to monocaffeoylquinic acids like neochlorogenic acid.[1][2] For monocaffeoylquinic acids, the position of the esterification on the quinic acid moiety does not significantly impact their antioxidant activities.[1][2] In contrast, this positioning can influence the antioxidant potential of dicaffeoylquinic acid isomers.[1][2]
Regarding the methyl ester derivatives, this compound has been noted for its antioxidant and quinone reductase-inducing properties.[3] Similarly, chlorogenic acid methyl ester has demonstrated potent anti-inflammatory effects through the inhibition of the COX-2/NLRP3/NF-κB pathway.[4][5]
Quantitative Data on Biological Activity
Table 1: Anti-Inflammatory Activity of Neochlorogenic Acid
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Neochlorogenic acid | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | 50 and 100 μM | Significant inhibition of NO production | [6] |
Table 2: Quinone Reductase-Inducing Activity of this compound
| Compound | Assay | Value | Reference |
| This compound | Quinone Reductase Activity | CD = 6.7 μM* | [3] |
*CD: Concentration required to double quinone reductase activity.
Signaling Pathways
Neochlorogenic acid and its derivatives exert their biological effects by modulating key cellular signaling pathways. The diagrams below illustrate the pathways influenced by these compounds.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Nrf2/HO-1 Signaling Pathway Activation.
Caption: AMPK Signaling Pathway Activation.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the antioxidant and anti-inflammatory properties of these compounds are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This neutralization of the radical leads to a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A standard antioxidant, such as Trolox or gallic acid, is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
To generate the ABTS•+ radical, mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The scavenging activity is calculated similarly to the DPPH assay.
-
Trolox is commonly used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity Assays
1. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: The anti-inflammatory potential is assessed by measuring the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Procedure:
-
Culture macrophage cells in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. Inhibition is often measured by quantifying the production of prostaglandin (B15479496) E2 (PGE2) or by using a fluorometric or colorimetric probe.
-
Procedure (Fluorometric):
-
A reaction mixture containing COX-2 enzyme, heme, and a fluorometric probe in a suitable buffer is prepared in a 96-well plate.
-
The test compound at various concentrations is added to the wells.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
The fluorescence is measured kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
While a definitive ranking of the relative potency of this compound isomers requires direct comparative studies, the available data suggests that these compounds are promising candidates for further investigation due to their antioxidant and anti-inflammatory properties. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct further studies and elucidate the specific mechanisms and comparative efficacy of these isomers. Future research should focus on head-to-head comparisons of the methyl ester isomers to provide a clearer understanding of their structure-activity relationships and therapeutic potential.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 3. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Neochlorogenic Acid Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Neochlorogenic acid methyl ester, offering a comparative perspective with its parent compound, neochlorogenic acid, and other related molecules. The information presented herein is supported by experimental data to aid in the validation and exploration of this compound's therapeutic potential.
Introduction to Neochlorogenic Acid and its Methyl Ester
Neochlorogenic acid (nCGA), a positional isomer of chlorogenic acid, is a phenolic compound found in various plants, including mulberry leaves and Lonicera japonica.[1][2] It is recognized for its diverse pharmacological activities, particularly its anti-inflammatory and antioxidant properties.[3] this compound is a derivative of nCGA, also known as 5-O-Caffeoylquinic acid methyl ester.[4][5] While sharing a structural backbone with nCGA, the esterification of the carboxyl group potentially influences its biological activity.[6]
Mechanism of Action: A Comparative Overview
The majority of detailed mechanistic studies have focused on neochlorogenic acid. The mechanism of action for its methyl ester is less elucidated but is suggested to be linked to its antioxidant and antiviral properties.
Anti-Inflammatory and Cytoprotective Pathways of Neochlorogenic Acid
Neochlorogenic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Experimental evidence points to its ability to:
-
Inhibit the NF-κB Pathway: nCGA has been shown to suppress the activation of NF-κB, a critical regulator of inflammatory responses. This is achieved by attenuating the phosphorylation of IKKα/β and IκBα in lipopolysaccharide (LPS)-stimulated macrophages.[2] It also blocks the COX-2/NLRP3/NF-κB signaling pathway.
-
Activate the Nrf2/HO-1 Pathway: nCGA upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathway.[2][3] This pathway is a key regulator of cellular antioxidant responses and is crucial for protecting against oxidative stress-induced inflammation.
-
Modulate the AMPK Pathway: The activation of AMP-activated protein kinase (AMPK) is another mechanism by which nCGA confers its protective effects.[2][3] The AMPK pathway plays a central role in cellular energy homeostasis and its activation can lead to the suppression of inflammatory processes and the enhancement of antioxidant defenses.
-
Downregulate MAPK and STAT Signaling: nCGA has been observed to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) proteins (JAK-1 and STAT-1) in LPS-stimulated macrophages.[2]
-
Regulate the Ras/FAK/PI3K/Akt/ERK Pathway: In the context of vascular smooth muscle cells, nCGA has been found to inhibit proliferation and migration by downregulating the Ras, FAK, PI3K/Akt, and ERK signaling pathways.[1]
-
Modulate the miR-34a/SIRT1/AMPK Pathway: In hepatic cells, neochlorogenic acid has been shown to alleviate lipid accumulation and inflammation by regulating the miR-34a/SIRT1/AMPK pathway.[7]
Mechanism of Action of this compound
Research on this compound has primarily highlighted its:
-
Anti-HBV Activity: It has been identified as an inhibitor of the Hepatitis B virus (HBV).[4] However, studies on related chlorogenic acid analogues suggest that the esterification of the carboxyl group may lead to a decrease in anti-HBV activity, indicating the free carboxyl group could be important for this biological function.[6]
-
Antioxidant and Quinone Reductase Inducing Activities: The compound exhibits antioxidant properties and can induce quinone reductase, an enzyme involved in detoxification.[5][6][8]
Comparative Data on Biological Activities
The following table summarizes the known biological activities and mechanistic targets of neochlorogenic acid and its methyl ester, along with a comparison to other chlorogenic acid isomers where data is available.
| Compound | Biological Activity | Key Mechanistic Targets/Pathways | Supporting Evidence (IC50/EC50) |
| Neochlorogenic Acid | Anti-inflammatory | ↓ NF-κB, ↓ COX-2, ↓ NLRP3, ↑ Nrf2/HO-1, ↑ AMPK, ↓ MAPK, ↓ JAK/STAT, ↓ Ras/FAK/PI3K/Akt/ERK, ↑ SIRT1 | Reduces production of NO, PGE2, TNF-α, IL-1β, and IL-6 in LPS-activated macrophages.[2] |
| Antioxidant | ↑ Nrf2, ↑ Catalase | Decreases ROS production in vascular smooth muscle cells.[1] | |
| Anti-proliferative | ↓ PI3K/Akt, ↓ ERK1/2, ↓ Rac1, ↓ PCNA | Inhibits proliferation of vascular smooth muscle cells.[1] | |
| This compound | Anti-HBV | - | Weak anti-HBV activity reported.[5][8] |
| Antioxidant | - | Exhibits antioxidant properties.[5][6] | |
| Quinone Reductase Induction | - | CD value of 6.7 μM for quinone reductase activity.[5][6] | |
| Chlorogenic Acid (Isomer) | Anti-inflammatory | Similar pathways to nCGA | Exerts anti-inflammatory effects through shared signaling pathways with its isomers.[9][10] |
| Anti-hepatic steatosis | ↑ AMPK | Suppresses hepatic glucose production and fatty acid synthesis.[7] | |
| Isochlorogenic Acid A (Isomer) | Antioxidant | - | Potentially more potent antioxidant activity than 3-CQA and 5-CQA.[11][12] |
Experimental Protocols for Mechanistic Validation
To validate the mechanism of action of this compound, researchers can adapt established protocols used for neochlorogenic acid and other natural products.
In Vitro Anti-Inflammatory Activity Assessment
-
Cell Culture: Mouse macrophage cell line RAW264.7 or human lung adenocarcinoma cell line A549 can be used.[3]
-
LPS Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[2]
-
Measurement of Inflammatory Mediators:
-
Western Blot Analysis: To determine the expression levels of key signaling proteins.
-
Sample Preparation: Whole-cell lysates are prepared using RIPA buffer.
-
Proteins of Interest: iNOS, COX-2, p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, Nrf2, HO-1, p-AMPK, AMPK.[2][3]
-
Detection: Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
-
In Vivo Anti-Inflammatory and Pharmacokinetic Studies
-
Animal Models: Animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced acute lung injury in mice, can be employed.
-
Drug Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) before the inflammatory challenge.
-
Assessment: Measurement of paw volume, inflammatory cell infiltration in tissues, and cytokine levels in serum or tissue homogenates.
-
Metabolism Studies: Comparative metabolism of this compound and its parent compound can be performed in rats. Plasma, urine, and feces samples are collected after oral administration and analyzed using UHPLC-Q-TOF MS to identify metabolites.[9][10]
Anti-HBV Activity Assay
-
Cell Line: HepG2.2.15 cell line, which stably expresses HBV.
-
Treatment: Cells are treated with different concentrations of the test compound.
-
Analysis:
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by neochlorogenic acid and the general workflow for its mechanistic validation.
Caption: Signaling pathways modulated by Neochlorogenic Acid (nCGA).
Caption: Experimental workflow for validating the mechanism of action.
Conclusion and Future Directions
Neochlorogenic acid is a well-studied phytochemical with potent anti-inflammatory and antioxidant properties, mediated through the modulation of multiple signaling pathways, including NF-κB, Nrf2, and AMPK. Its methyl ester derivative has shown promise as an anti-HBV agent and antioxidant, although the esterification may impact some of its biological activities compared to the parent compound.
To fully validate the mechanism of action of this compound, further research is required. Direct comparative studies with neochlorogenic acid and other relevant therapeutic agents are necessary to delineate its specific molecular targets and signaling pathways. Investigating its effects on the NF-κB, Nrf2, and AMPK pathways, similar to its parent compound, would be a logical next step. Furthermore, detailed pharmacokinetic and metabolic studies will be crucial to understand its bioavailability and biotransformation, which are key to its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the complete mechanistic profile of this compound.
References
- 1. Mulberry Leaf and Neochlorogenic Acid Alleviates Glucolipotoxicity-Induced Oxidative Stress and Inhibits Proliferation/Migration via Downregulating Ras and FAK Signaling Pathway in Vascular Smooth Muscle Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HBV | Antioxidant | TargetMol [targetmol.com]
- 6. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Neochlorogenic Acid Attenuates Hepatic Lipid Accumulation and Inflammation via Regulating miR-34a In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. cjnmcpu.com [cjnmcpu.com]
- 10. Comparative metabolism study on chlorogenic acid, cryptochlorogenic acid and neochlorogenic acid using UHPLC-Q-TOF MS coupled with network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy of Neochlorogenic Acid Methyl Ester: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the experimental reproducibility and performance of Neochlorogenic acid methyl ester against its structural analogs, primarily focusing on its anti-inflammatory, antioxidant, and anti-Hepatitis B Virus (HBV) activities. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of this compound.
Executive Summary
This compound, a derivative of the widely studied neochlorogenic acid, demonstrates significant biological activities. This guide synthesizes available experimental data to offer an objective comparison with related compounds, including neochlorogenic acid and chlorogenic acid. The data indicates that while neochlorogenic acid and its isomers often exhibit potent antioxidant and anti-inflammatory properties, the esterification to its methyl ester analog can influence its activity, which in some cases, such as anti-HBV activity, may be reduced. Detailed experimental protocols and visual representations of key signaling pathways are provided to ensure the reproducibility of the cited findings.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and its comparators.
| Compound | Antioxidant Activity (DPPH Scavenging) IC50 (µg/mL) | Reference |
| Neochlorogenic acid | 20.67 | [1] |
| Chlorogenic acid | Varies (often similar to neochlorogenic acid) | [2] |
| This compound | Data not available in a directly comparable format |
| Compound | Anti-inflammatory Activity (Assay) | Key Findings | Reference |
| Neochlorogenic acid | Inhibition of LPS-induced inflammation in macrophages | Reduces production of NO, PGE2, TNF-α, IL-1β, and IL-6.[4] | [4] |
| Chlorogenic acid methyl ester | Inhibition of LPS-induced inflammation in macrophages | Markedly inhibits ear and paw swelling in animal models and reduces pro-inflammatory markers by blocking the COX-2/NLRP3/NF-κB pathway.[5][6] | [5][6] |
| This compound | Not explicitly detailed in comparative studies | The anti-inflammatory activity of the methyl ester of neochlorogenic acid is expected to be similar to that of chlorogenic acid methyl ester, involving similar pathways. |
| Compound | Anti-HBV Activity (HepG2.2.15 cells) - Inhibition of HBV DNA replication IC50 (µM) | Reference |
| Chlorogenic acid | 18.2 | [7] |
| This compound | Weak anti-HBV activity has been noted. | |
| Other Caffeoylquinic Acids | Caffeic acid: 21.6, Quinic acid: 1215 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the reproducibility of the results.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is a widely accepted method for evaluating the free radical scavenging capacity of a compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of the test compound (e.g., Neochlorogenic acid, Chlorogenic acid) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
Anti-Hepatitis B Virus (HBV) Activity Assessment: HBV DNA Replication Inhibition Assay
This assay evaluates the ability of a compound to inhibit the replication of the Hepatitis B virus in a specialized cell line.
Principle: The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV viral particles. The effect of a compound on HBV replication can be determined by quantifying the amount of HBV DNA in the culture supernatant using quantitative real-time PCR (qPCR).
Procedure:
-
Culture HepG2.2.15 cells in MEM supplemented with 10% FBS and G418.
-
Seed the cells in a 24-well plate and treat them with various concentrations of the test compound.
-
Incubate the cells for 6-8 days, replacing the medium with fresh compound-containing medium every 2 days.
-
Collect the culture supernatant and extract the viral DNA.
-
Quantify the HBV DNA levels using qPCR with primers and a probe specific for the HBV genome.
-
A known anti-HBV drug, such as Lamivudine, is used as a positive control.
-
The IC50 value for the inhibition of HBV DNA replication is calculated by plotting the percentage of inhibition against the compound concentration.[9][10][11][12][13]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Workflow for the DPPH antioxidant assay.
Inhibition of the NF-κB signaling pathway.
Activation of the AMPK/Nrf2 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-hepatitis B virus activity of chlorogenic acid, quinic acid and caffeic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of hepatitis B virus expression and replication by RNA interference in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of hepatitis B virus DNA replicative intermediate forms by recombinant interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Intrinsic Innate Immunity of Hepatocytes Suppresses HBV Replication and Is Antagonized by HBx [mdpi.com]
A Comparative Guide to the Inter-laboratory Analysis of Neochlorogenic Acid Methyl Ester
Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
This guide provides a comparative overview of analytical methodologies for the quantification of Neochlorogenic acid methyl ester. In the absence of formal inter-laboratory comparison studies for this specific compound, this document presents a hypothetical comparison based on validated performance data from leading analytical techniques applied to the closely related parent compound, Neochlorogenic acid. The protocols and data herein are intended to serve as a foundational resource for laboratories seeking to establish and validate analytical methods for this compound.
This compound, an isomer of chlorogenic acid methyl ester, is a naturally occurring phenolic compound found in various plants, including Artemisia capillaris and black chokeberry (Aronia melanocarpa) fruits.[1][2] It has garnered research interest for its potential biological activities, including antioxidant and anti-HBV properties.[1][2][3] As research into its therapeutic potential progresses, robust and reproducible analytical methods for its quantification are crucial.
This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The presented data is synthesized from studies on Neochlorogenic acid to provide a benchmark for expected performance.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of Neochlorogenic acid. These values can be used as a baseline for establishing and validating methods for its methyl ester.
Table 1: HPLC-UV Method Performance for Neochlorogenic Acid Analysis
| Parameter | Laboratory A |
| Linearity Range (µg/mL) | 0.32 - 477.00 |
| Correlation Coefficient (r²) | 0.9999 |
| LOD (µg/mL) | < 0.7 |
| LOQ (µg/mL) | < 1.0 |
| Intra-day Precision (RSD%) | < 1.3 |
| Inter-day Precision (RSD%) | < 1.3 |
| Repeatability (RSD%) | < 1.7 |
| Stability (24h, RSD%) | < 0.7 |
| Recovery (%) | 99.85 - 106.29 |
| Accuracy (RSD%) | < 2.9 |
Data synthesized from a study on the analysis of Neochlorogenic acid in Polygoni Vivipari Rhizoma.
Table 2: UPLC-MS/MS Method Performance for Neochlorogenic Acid Analysis in Rat Plasma
| Parameter | Laboratory B |
| Linearity Range | Wide (specific range not detailed in abstract) |
| Correlation Coefficient (r) | > 0.995 |
| Intra-day Precision (RSD%) | < 15 |
| Inter-day Precision (RSD%) | < 15 |
| Accuracy (%) | ± 8.0 |
Data synthesized from a pharmacokinetic study of Neochlorogenic acid and other compounds in rat plasma.[4][5]
Experimental Protocols
The following are detailed, proposed protocols for the analysis of this compound, adapted from validated methods for Neochlorogenic acid.
Protocol 1: Proposed HPLC-UV Method
This method is adapted from a validated procedure for the analysis of Neochlorogenic acid in plant extracts.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 500 µg/mL.
-
Sample Preparation: Employ an extraction method suitable for the sample matrix. A potential method involves extraction with acidified methanol, which has been shown to effectively extract and form methyl chlorogenates.[6]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 325 nm.
-
Injection Volume: 10 µL.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Precision (Intra- and Inter-day): Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
-
Accuracy: Determine the recovery by spiking a blank matrix with known concentrations of the standard.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: Proposed UPLC-MS/MS Method
This protocol is designed for the sensitive quantification of this compound in biological matrices and is adapted from a UPLC-MS/MS method for Neochlorogenic acid in plasma.[4][5]
1. Standard and Sample Preparation:
-
Standard and QC Preparation: Prepare stock and working solutions as described in the HPLC-UV protocol, using a suitable solvent compatible with the biological matrix.
-
Sample Pretreatment (for plasma): Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[4][5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Precursor Ion [M-H]⁻: m/z 367 (for this compound).
-
Product Ions: To be determined by infusion of the standard. Expected fragments would be similar to those of chlorogenic acid methyl ester, such as the loss of the caffeoyl moiety.[6]
-
-
Internal Standard (IS): An appropriate stable isotope-labeled analog or a structurally similar compound.
3. Method Validation:
-
Validate for linearity, precision, accuracy, LOD, LOQ, matrix effect, and stability according to regulatory guidelines.
Visualized Workflows
The following diagrams illustrate the proposed experimental workflows for the analysis of this compound.
Caption: Proposed workflow for HPLC-UV analysis.
Caption: Proposed workflow for UPLC-MS/MS analysis.
Signaling Pathways and Logical Relationships
Neochlorogenic acid and its derivatives are synthesized through the phenylpropanoid pathway in plants. Understanding this pathway is relevant for researchers studying its natural production and regulation.
Caption: Biosynthesis and derivatization of Neochlorogenic acid.
References
- 1. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of neochlorogenic acid, chlorogenic acid, cryptochlorogenic acid and geniposide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after administration of Reduning injection. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Neochlorogenic Acid Methyl Ester and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding field of antioxidant research, the quest for potent and effective natural compounds is paramount. This guide provides a comprehensive comparison of neochlorogenic acid methyl ester against a panel of well-established natural antioxidants: chlorogenic acid, caffeic acid, quercetin, and ascorbic acid. By examining their performance in key antioxidant assays and delving into their underlying mechanisms of action, this document aims to equip researchers with the data necessary to make informed decisions in their drug discovery and development endeavors.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and other selected natural antioxidants were evaluated using three widely accepted in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or equivalents, are summarized in the tables below for easy comparison. Lower IC50 values indicate greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Reference |
| Neochlorogenic Acid | Not directly available in cited sources; however, it is a predominant antioxidant in certain plant extracts.[1] | [1] |
| This compound | Data not available in cited sources | |
| Chlorogenic Acid | ~51.23 | [2] |
| Caffeic Acid | 5.9 | [3] |
| Quercetin | 9.9 | [3] |
| Ascorbic Acid (Vitamin C) | 4.97 | [4] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Reference |
| Neochlorogenic Acid | Data indicates antioxidant potential.[2] | [2] |
| This compound | Data not available in cited sources | |
| Chlorogenic Acid | Data indicates antioxidant potential. | |
| Caffeic Acid | Data indicates high antioxidant activity. | |
| Quercetin | Data indicates high antioxidant activity. | |
| Ascorbic Acid (Vitamin C) | 127.7 | [5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (mM Fe(II)/g or other equivalent units) | Reference |
| Neochlorogenic Acid | Data indicates antioxidant potential. | |
| This compound | Data not available in cited sources | |
| Chlorogenic Acid | Data indicates antioxidant potential. | |
| Caffeic Acid | Higher reducing power than its derivatives.[6] | [6] |
| Quercetin | Exhibits high FRAP value. | |
| Ascorbic Acid (Vitamin C) | Commonly used as a standard. |
Note: Direct comparative IC50 values for this compound from a single study using standardized methods were not available in the searched literature. The provided data is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Mechanisms of Antioxidant Action: Signaling Pathways
The antioxidant effects of these compounds extend beyond direct radical scavenging and involve the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses.
Nrf2/ARE Pathway: The Master Regulator of Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[7][8] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Neochlorogenic Acid: Studies have shown that neochlorogenic acid can up-regulate the Nrf2/HO-1 signaling pathway, contributing to its anti-inflammatory and antioxidant effects.[9]
-
Caffeic Acid: Caffeic acid has also been demonstrated to activate the Nrf2 signaling pathway to resist ferroptosis and reduce neuroinflammation.[10]
-
Quercetin: Quercetin is a well-known activator of the Nrf2 pathway, which is a key mechanism for its antioxidant and anti-inflammatory properties.[7]
AMPK Pathway: The Energy Sensor with Antioxidant Links
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways to restore energy balance. Emerging evidence indicates a crosstalk between AMPK activation and the antioxidant response.
-
Neochlorogenic Acid: Neochlorogenic acid has been shown to be involved in the AMPK signaling pathway, which contributes to its anti-inflammatory effects.[9]
-
Caffeic Acid: Caffeic acid can activate AMPK, which is implicated in its beneficial effects on glucose metabolism.[11]
-
Quercetin: Quercetin has been reported to activate the AMPK/Nrf2/HO-1 signaling pathway, contributing to its anti-inflammatory and antioxidant activities.[8][12]
Experimental Protocols
For the purpose of reproducibility and standardization, detailed experimental protocols for the three key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.
-
Prepare stock solutions of the test compounds (this compound, chlorogenic acid, caffeic acid, quercetin, and ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions for each test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 20 µL) of each dilution of the test compounds or standard.
-
Add a larger volume (e.g., 180 µL) of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
References
- 1. itjfs.com [itjfs.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:123410-65-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. jcb.thebrpi.org [jcb.thebrpi.org]
- 11. researchgate.net [researchgate.net]
- 12. Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neochlorogenic Acid Methyl Ester and Established Inhibitors in HBV, Antioxidant, and Quinone Reductase Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Neochlorogenic acid methyl ester against well-established inhibitors in the fields of Hepatitis B Virus (HBV) research, antioxidant activity, and quinone reductase induction. The following sections present quantitative comparisons, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support informed decisions in research and development.
Quantitative Performance Benchmark
The inhibitory and inductive activities of this compound are compared against known standards in the following tables.
Table 1: Anti-Hepatitis B Virus (HBV) Activity
| Compound | Target | Assay | IC50 / EC50 (µM) |
| This compound | HBV DNA Replication | HepG2.2.15 cell-based assay | ~144.7 |
| Lamivudine | HBV Reverse Transcriptase | HBV DNA-transfected cell lines | 0.01 - 5.6[1] |
| Entecavir | HBV Reverse Transcriptase | Cell culture | >100-fold more potent than Lamivudine[2][3] |
| Tenofovir | HBV Reverse Transcriptase | Cell-based assays | 1.1 |
| Tenofovir disoproxil fumarate (B1241708) (Prodrug) | HBV Reverse Transcriptase | Cell-based assays | 0.02[4] |
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | EC50 (µM) |
| Neochlorogenic acid (parent compound) | Potent radical scavenger[1][4][5][6] |
| Quercetin | 5.5[5] |
| Ascorbic Acid (Vitamin C) | ~35 |
Note: A specific EC50 value for this compound in a DPPH assay was not found in the reviewed literature. However, its parent compound, Neochlorogenic acid, is a well-documented potent antioxidant.
Table 3: Quinone Reductase Induction
| Compound | CD Value (µM) |
| This compound | 6.7[7] |
| Sulforaphane | ~0.2-1.0 |
| Oltipraz | Potent inducer (specific CD value varies by study) |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Anti-HBV Activity Assay
This protocol is based on the methodology used for testing chlorogenic acid analogues against HBV.
-
Cell Line: Human hepatoblastoma cell line HepG2.2.15, which stably expresses the HBV genome.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 6 days), with media and compound replenishment at set intervals (e.g., every 3 days).
-
Quantification of HBV DNA: Supernatants are collected and treated with DNase I to remove extracellular plasmid DNA. The encapsidated HBV DNA is then released from viral particles by treatment with proteinase K and SDS. The released HBV DNA is quantified by real-time PCR.
-
Quantification of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatants are quantified using commercially available ELISA kits.
-
Cytotoxicity Assay: The viability of the HepG2.2.15 cells after treatment with the test compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed antiviral effects are not due to cytotoxicity.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method for assessing in vitro antioxidant activity.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727), test compound solutions at various concentrations, and a reference antioxidant (e.g., Ascorbic Acid or Quercetin).
-
Procedure:
-
A fresh solution of DPPH in methanol is prepared to a specific absorbance at 517 nm (typically around 1.0).
-
A small volume of the test compound solution at different concentrations is added to the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
EC50 Determination: The EC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Quinone Reductase Induction Assay
This protocol is based on the method for screening inducers of phase II detoxification enzymes.
-
Cell Line: Murine hepatoma cell line Hepa1c1c7.
-
Culture and Treatment: Cells are grown in 96-well plates and exposed to various concentrations of the test compound (e.g., this compound) for 24-48 hours.
-
Cell Lysis: The culture medium is removed, and the cells are lysed using a digitonin (B1670571) solution.
-
Enzyme Activity Measurement: The quinone reductase activity in the cell lysate is measured by monitoring the reduction of menadione, which in turn reduces MTT to a colored formazan (B1609692) product. The reaction mixture typically contains Tris-HCl buffer, BSA, FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, MTT, and menadione.
-
Quantification: The rate of formazan formation is measured spectrophotometrically at 610 nm. The specific activity is calculated and normalized to the protein concentration in the cell lysate.
-
CD Value Determination: The CD value, the concentration of the test compound required to double the specific activity of quinone reductase, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the activities of this compound.
Caption: HBV lifecycle and points of inhibition.
Caption: Nrf2-mediated antioxidant response pathway.
Caption: General experimental workflow for inhibitor comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. itjfs.com [itjfs.com]
- 6. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products: Review for Their Effects of Anti-HBV - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neochlorogenic Acid Methyl Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of neochlorogenic acid methyl ester, ensuring compliance with general safety protocols and environmental regulations.
Pre-Disposal Safety and Handling Precautions
Before beginning the disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar compounds, neochlorogenic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Protective gloves[1].
-
Skin and Body Protection: Impervious clothing to prevent skin exposure[1].
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated[1].
Ensure that an eyewash station and safety shower are readily accessible[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with national and local regulations. Do not mix it with other waste and leave the chemical in its original container whenever possible.
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
Keep it segregated from other chemical waste streams to avoid incompatible mixtures. Strong oxidizing agents are incompatible with similar compounds[2].
Step 2: Container Management
-
Ensure the waste container is properly labeled with the chemical name and any relevant hazard symbols.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat and sources of ignition[1].
Step 3: Accidental Spill Cleanup In the event of a spill:
-
Evacuate non-essential personnel from the area[1].
-
Ensure adequate ventilation[1].
-
Wear the appropriate PPE as listed above[1].
-
For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the material[3].
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust[2].
-
Clean the affected area thoroughly.
-
Prevent the spill from entering drains or waterways[1].
Step 4: Final Disposal
-
Dispose of the waste through a licensed and approved waste disposal contractor.
-
The waste is generally classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations[3].
-
For transportation purposes, it may be classified under "Esters, n.o.s." with the UN number UN 3272.
Quantitative Data Summary
| Property | Value | Source Citation |
| Hazard Classifications | ||
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [1] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | [1] |
| Physical Properties | ||
| Melting Point/Range | 205 - 209 °C / 401 - 408.2 °F | [2] |
| Solubility | Soluble in hot water | [2] |
| Stability | Stable under normal conditions | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Neochlorogenic acid methyl ester
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Neochlorogenic acid methyl ester. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Area | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols that can cause serious eye irritation. A face shield offers broader protection for the entire face.[1][2] |
| Hands | Chemical-Resistant Gloves | Use nitrile or neoprene gloves.[2][3] Avoid PVC gloves as they may offer little protection.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1] |
| Body | Laboratory Coat / Impervious Clothing | A lab coat protects against incidental skin contact. For larger quantities or tasks with a higher risk of splashing, impervious clothing is recommended.[1] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a ventilated enclosure or when aerosols may be generated.[1] Use only in a well-ventilated area, preferably within a chemical fume hood.[1] |
Operational Plan: Safe Handling Protocol
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[1]
-
Ensure an accessible safety shower and eyewash station are nearby before beginning work.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If working with the solid form, conduct all weighing operations within a fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[5]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. If necessary, use solvents such as DMSO, acetone, or ethyl acetate.[6]
-
Manipulation: Keep containers tightly closed when not in use.[1] Avoid actions that could generate dust or aerosols.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1]
Disposal Plan
All waste materials must be treated as hazardous and disposed of according to institutional and local regulations.
-
Waste Collection:
-
Collect all waste, including unused product and contaminated disposables (e.g., gloves, pipette tips), in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Keep the waste container closed when not in use.
-
Store the container in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents.[5]
-
-
Final Disposal:
Emergency Procedures
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms occur.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. quicktest.co.uk [quicktest.co.uk]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. theclinivex.com [theclinivex.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
